molecular formula C13H16N2O5 B1353317 Z-D-Ala-Gly-OH CAS No. 34286-66-3

Z-D-Ala-Gly-OH

Cat. No.: B1353317
CAS No.: 34286-66-3
M. Wt: 280.28 g/mol
InChI Key: RNBMQRYMCAVZPN-SECBINFHSA-N
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Description

Z-D-Ala-Gly-OH is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBMQRYMCAVZPN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties and stability of N-α-Benzyloxycarbonyl-D-alanylglycine (Z-D-Ala-Gly-OH), a key intermediate in peptide synthesis and various research applications. This document is intended for researchers, scientists, and professionals in drug development who utilize this and similar protected dipeptides in their work. We will delve into the core physicochemical characteristics, stability profile, and practical handling of this compound, underpinned by established scientific principles and methodologies.

Introduction: The Role of this compound in Synthetic Chemistry

This compound is a protected dipeptide composed of D-alanine and glycine. The N-terminus of D-alanine is protected by a benzyloxycarbonyl (Z or Cbz) group, a widely used urethane-type protecting group in peptide synthesis. This protection prevents the amino group of D-alanine from participating in unwanted side reactions during the coupling of its carboxyl group to another amino acid or peptide.[1] The presence of the D-amino acid can be crucial for creating peptides with enhanced stability against enzymatic degradation. This compound serves as a fundamental building block for the synthesis of more complex peptides for a variety of applications, including drug discovery, biochemical research, and cosmetics.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation.

Chemical Structure and General Properties

The structure of this compound combines the features of an amino acid, a peptide bond, and an aromatic protecting group.

Diagram: Chemical Structure of this compound

Z-D-Ala-Gly-OH_Structure cluster_Z_group Benzyloxycarbonyl (Z) Group cluster_peptide_backbone Dipeptide Backbone C6H5 C₆H₅ CH2 CH₂ C6H5->CH2 O1 O CH2->O1 C1 C O1->C1 O2 O C1->O2 N_ala N C1->N_ala Urethane Bond CH_ala N_ala->CH_ala H_ala H_ala CH3_ala CH₃ CH_ala->CH3_ala C_ala C' CH_ala->C_ala O_ala O C_ala->O_ala N_gly N C_ala->N_gly CH2_gly N_gly->CH2_gly H_gly H_gly C_gly C' CH2_gly->C_gly O_gly O C_gly->O_gly OH_gly OH C_gly->OH_gly Degradation_Pathways cluster_degradation Degradation Conditions cluster_products Degradation Products This compound This compound Acidic_Hydrolysis Strong Acid (e.g., HCl) + Heat This compound->Acidic_Hydrolysis Hydrogenolysis H₂, Pd/C This compound->Hydrogenolysis D-Ala D-Alanine Acidic_Hydrolysis->D-Ala Peptide Bond Cleavage Glycine Glycine Acidic_Hydrolysis->Glycine Peptide Bond Cleavage H-D-Ala-Gly-OH D-Ala-Gly-OH Hydrogenolysis->H-D-Ala-Gly-OH Z-Group Cleavage Toluene Toluene CO2 CO₂ Synthesis_Workflow Z-D-Ala Z-D-Alanine Coupling Coupling Reaction (e.g., DCC/HOBt) Z-D-Ala->Coupling Gly-OMe Glycine Methyl Ester Gly-OMe->Coupling Z-D-Ala-Gly-OMe Z-D-Ala-Gly-OMe Coupling->Z-D-Ala-Gly-OMe Saponification Saponification (e.g., NaOH, then H⁺) Z-D-Ala-Gly-OMe->Saponification This compound This compound Saponification->this compound Purification Purification (e.g., Recrystallization) This compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A typical solution-phase synthesis route for this compound.

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used as coupling agents. These reagents activate the carboxyl group of Z-D-alanine, facilitating nucleophilic attack by the amino group of glycine methyl ester.

Potential Impurities:

  • N-Acylurea: A common side product in carbodiimide-mediated couplings is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges intramolecularly instead of reacting with the amine component.

  • Racemization: Activation of the carboxyl group of Z-D-alanine can lead to some degree of racemization at the α-carbon, resulting in the formation of Z-L-Ala-Gly-OH as a diastereomeric impurity. The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual Z-D-alanine and glycine methyl ester in the crude product.

  • Byproducts of Deprotection: Incomplete saponification of the methyl ester can leave residual Z-D-Ala-Gly-OMe.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and for monitoring its stability.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. For a polar, protected dipeptide like this compound, a C18 stationary phase is typically employed.

Exemplary HPLC Protocol:

This protocol serves as a starting point and should be optimized for the specific instrumentation and application.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 254 nm (for the peptide bond and the aromatic Z-group, respectively).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Causality Behind Experimental Choices:

  • C18 Column: The hydrophobic C18 stationary phase provides good retention for the moderately non-polar this compound.

  • TFA as an Ion-Pairing Agent: TFA is a common mobile phase additive in peptide analysis. It protonates the carboxyl group and forms an ion pair, which improves peak shape and resolution.

  • Acetonitrile Gradient: A gradient of increasing acetonitrile concentration is used to elute compounds of increasing hydrophobicity from the column.

  • Dual Wavelength Detection: Monitoring at 214 nm provides a sensitive response for the peptide bond, while 254 nm is useful for detecting the aromatic Z-group and any aromatic impurities.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry. A comprehensive understanding of its chemical properties, including its pKa and solubility, is essential for its effective use. Awareness of its stability profile and potential degradation pathways, particularly with respect to the peptide bond and the benzyloxycarbonyl protecting group, allows for appropriate storage, handling, and reaction planning. The use of robust analytical methods, such as RP-HPLC, is crucial for ensuring the purity and integrity of this important synthetic intermediate. This guide provides a foundational understanding to aid researchers in the successful application of this compound in their scientific endeavors.

References

  • BenchChem. (2025). Synthesis of Cyclo(Ala-Gly) from Linear Ala-Gly Dipeptide.
  • J&K Scientific. This compound | 34286-66-3.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Bachem. (2021, July 23). Peptide solubility.
  • ChemicalBook. (2023, May 3). This compound | 34286-66-3.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Wikipedia contributors. (n.d.). Carbodiimide. In Wikipedia. Retrieved from [Link]

  • Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Biosynth. (n.d.). Z-Gly-Ala-OH | 3079-63-8 | FG111462.
  • National Center for Biotechnology Information. (n.d.). Ala-Gly. PubChem Compound Database. Retrieved from [Link]

  • Bachem. (2021, July 23). Peptide solubility.
  • ResearchGate. (2025, August 9). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
  • Journal of Solution Chemistry. (2016). Protonation Constants of Some Alanyl Dipeptides in Mixed Aqueous Organic Solvents. 45, 299–312.
  • Journal of Solution Chemistry. (2016). Protonation Constants of Some Alanyl Dipeptides in Mixed Aqueous Organic Solvents. 45, 299–312.
  • ChemicalBook. (2023, May 3). This compound | 34286-66-3.
  • Chem-Impex. (n.d.). Z-Ala-Gly-OH.

Sources

An In-depth Technical Guide to Z-D-Ala-Gly-OH: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-α-Benzyloxycarbonyl-D-alanylglycine (Z-D-Ala-Gly-OH) is a protected dipeptide of significant interest in the fields of peptide chemistry, drug discovery, and biochemical research. The incorporation of a D-alanine residue confers resistance to enzymatic degradation by common proteases, a critical attribute for the development of peptide-based therapeutics with enhanced in vivo stability. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a robust solution-phase synthesis protocol, state-of-the-art purification and analytical methodologies, and its biological significance as a tool for studying enzyme stereospecificity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of D-amino acid-containing peptides.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and properties. This compound is a dipeptide composed of D-alanine and glycine, with the N-terminus of the D-alanine residue protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is crucial for preventing unwanted side reactions during peptide synthesis and is known for its stability under various conditions, yet it can be readily removed via catalytic hydrogenolysis.

Identifier Value Source(s)
CAS Number 34286-66-3[1]
Molecular Formula C₁₃H₁₆N₂O₅[2]
Molecular Weight 280.28 g/mol [2]
IUPAC Name (2R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acidN/A
Synonyms Cbthis compound, N-Benzyloxycarbonyl-D-alanylglycine, Z-D-Alanylglycine[1]

Table 1: Core Chemical Identifiers for this compound.

Property Value / Description Rationale / Significance
Appearance White to off-white crystalline powderIndicates a high degree of purity.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); Sparingly soluble in water.Dictates appropriate solvents for synthesis, purification, and biological assays.
Storage Conditions Store at 2-8°C, sealed in a dry environment.Prevents degradation over time.
Melting Point 133-135 °C (for the racemic Z-DL-Ala-Gly-OH)A sharp melting range is an indicator of purity. The D-enantiomer is expected to have a similar range.

Table 2: Key Physicochemical Properties of this compound.

Synthesis and Purification Workflow

The synthesis of this compound is most effectively achieved through a solution-phase peptide coupling strategy. This classical approach offers scalability and avoids complications sometimes associated with solid-phase synthesis for short peptides. The workflow involves the coupling of N-protected Z-D-Alanine with a C-terminally protected glycine, followed by selective deprotection.

Synthesis_Purification_Workflow cluster_synthesis Solution-Phase Synthesis cluster_purification Purification & Isolation Z_D_Ala Z-D-Ala-OH Activation Activation (DCC/HOBt in DCM) Z_D_Ala->Activation Gly_Ester H-Gly-OMe·HCl Coupling Peptide Coupling Gly_Ester->Coupling Add DIPEA (in situ neutralization) Activation->Coupling Protected_Dipeptide Z-D-Ala-Gly-OMe Coupling->Protected_Dipeptide Saponification Saponification (LiOH or NaOH) Protected_Dipeptide->Saponification Crude_Product Crude this compound Saponification->Crude_Product RP_HPLC Preparative RP-HPLC Crude_Product->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure_Product Pure this compound (>98%) Lyophilization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol: DCC/HOBt Coupling

This protocol employs dicyclohexylcarbodiimide (DCC) as a coupling agent with 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Materials:

  • Z-D-Alanine (Z-D-Ala-OH, 1.0 eq)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl, 1.05 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.1 eq)

  • Diisopropylethylamine (DIPEA, 1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Amine Free-Basing (In Situ): Dissolve H-Gly-OMe·HCl in anhydrous DCM. Add DIPEA and stir at room temperature for 20 minutes. This neutralizes the hydrochloride salt to generate the reactive free amine.

  • Carboxyl Activation: In a separate flask, dissolve Z-D-Ala-OH and HOBt in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Scientific Rationale: The reaction is performed at 0°C to control the exothermic activation step and prevent the formation of N-acylurea, a common side product in DCC-mediated couplings. HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable and less racemization-prone active ester.

  • Add a solution of DCC in DCM dropwise to the Z-D-Ala-OH/HOBt mixture. Stir at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling: Add the prepared H-Gly-OMe free base solution from step 1 to the activated mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the starting Z-D-Ala-OH indicates reaction completion.

  • Work-up: Filter the reaction mixture to remove the insoluble DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Z-D-Ala-Gly-OMe.

  • Saponification: Dissolve the crude Z-D-Ala-Gly-OMe in a mixture of THF and water. Add LiOH (1.2 eq) and stir at room temperature for 2-4 hours until TLC confirms the consumption of the ester.

  • Isolation: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude this compound.

Purification Protocol: Preparative Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides, separating the target molecule from impurities based on hydrophobicity.

  • Scientific Rationale: The Cbz group and the peptide backbone provide sufficient hydrophobicity for strong retention on a nonpolar C18 stationary phase. A gradient of increasing organic solvent (acetonitrile) is used to elute compounds, with more hydrophobic species eluting later. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to sharpen peaks and improve resolution.[3][4]

Parameter Setting
Column C18, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade Water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade Acetonitrile
Flow Rate 20.0 mL/min
Detection 220 nm (peptide bond absorption)
Gradient 10% to 60% B over 40 minutes (representative)

Procedure:

  • Dissolve the crude product in a minimal amount of Mobile Phase A (with a small addition of acetonitrile if needed for solubility).

  • Inject the sample onto the equilibrated preparative HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of collected fractions using an analytical HPLC method.

  • Pool the fractions with >98% purity.

  • Lyophilize (freeze-dry) the pooled fractions to obtain the final product as a white, fluffy powder.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Analytical_Workflow cluster_methods Analytical Methods cluster_results Verification Data Start Purified this compound HPLC Analytical RP-HPLC Start->HPLC MS Mass Spectrometry (LC-MS/ESI-MS) Start->MS NMR 1H NMR Spectroscopy Start->NMR Purity Purity Assessment (>98%) HPLC->Purity Mass Mass Verification (Expected m/z) MS->Mass Structure Structural Confirmation (Proton Signals) NMR->Structure

Caption: Standard analytical workflow for product validation.

Technique Expected Result Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~7.35 (m, 5H, Ar-H ), ~5.05 (s, 2H, -CH ₂-Ph), ~4.1 (m, 1H, D-Ala α-H ), ~3.8 (d, 2H, Gly α-H ₂), ~1.3 (d, 3H, D-Ala β-H ₃). N-H and COOH protons will be broad signals.Confirms the presence of all key structural components: the Cbz group, the D-alanine residue, and the glycine residue in the correct connectivity.
Mass Spec. (ESI-)Expected [M-H]⁻ = 279.10Confirms the molecular weight of the deprotonated molecule.
Mass Spec. (ESI+)Expected [M+H]⁺ = 281.11; [M+Na]⁺ = 303.09Confirms the molecular weight of the protonated and sodiated adducts.
Analytical HPLC A single major peak with >98% area under the curve.Verifies the purity of the final compound.

Table 3: Expected Analytical Data for this compound.

Biological Significance and Application

The primary strategic value of incorporating D-amino acids into peptides is to enhance their stability against proteolysis. Most proteases and peptidases, such as carboxypeptidases found in the digestive system and blood, are stereospecific and preferentially cleave peptide bonds between L-amino acids.[5]

Resistance to Enzymatic Degradation

Carboxypeptidases are exopeptidases that hydrolyze the C-terminal peptide bond of proteins and peptides. Carboxypeptidase A, for instance, shows a preference for cleaving C-terminal residues with aromatic or branched aliphatic side chains, while Carboxypeptidase B targets basic residues like Lysine and Arginine. Critically, these enzymes are highly specific for L-amino acids at the C-terminus and penultimate positions.

A peptide like Z-L -Ala-Gly-OH would be a potential substrate for a carboxypeptidase with broad specificity. However, Z-D -Ala-Gly-OH, due to the D-configuration of the penultimate alanine residue, is expected to be a poor substrate and act as a competitive inhibitor. It can bind to the active site but cannot be efficiently cleaved, thereby blocking the enzyme from processing its natural L-peptide substrates.

Biological_Pathway cluster_enzyme Carboxypeptidase Active Site Enzyme Enzyme (e.g., Carboxypeptidase A) Cleavage Peptide Bond Cleavage Enzyme->Cleavage Inhibition Competitive Inhibition Enzyme->Inhibition L_Peptide Natural Substrate (e.g., Z-L-Ala-Gly-OH) L_Peptide->Enzyme Binds D_Peptide This compound D_Peptide->Enzyme Binds Products Products (Z-L-Ala + Gly) Cleavage->Products Release No_Reaction No Reaction Inhibition->No_Reaction Blocks Substrate

Caption: this compound acts as a competitive inhibitor of L-specific carboxypeptidases.

Application in Drug Design and Research
  • Peptidomimetic Scaffolds: this compound serves as a crucial building block for synthesizing larger, proteolytically resistant peptides for therapeutic applications.[2]

  • Enzyme Specificity Studies: This dipeptide is an excellent tool for probing the stereochemical requirements of protease and peptidase active sites. Comparing the kinetic parameters of hydrolysis between Z-L-Ala-Gly-OH and this compound can quantify the stereospecificity of an enzyme.[5]

  • Negative Control: In biological assays involving peptide substrates, this compound can be used as a non-hydrolyzable negative control to ensure that observed effects are due to peptide cleavage and not merely peptide binding.

Conclusion

This compound is more than a simple protected dipeptide; it is a strategic tool for overcoming one of the fundamental challenges in peptide-based drug development—enzymatic instability. This guide has provided a detailed framework for its synthesis via solution-phase chemistry, a robust protocol for its purification by RP-HPLC, and a summary of the analytical techniques required for its validation. Furthermore, the biological rationale for its use has been grounded in the principles of enzyme stereospecificity, highlighting its application as a research tool and a building block for next-generation therapeutics. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, purify, and apply this valuable chemical entity in their scientific endeavors.

References

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  • PubChem. N-Benzyloxycarbonyl-beta-alanine. (CID 75313). National Center for Biotechnology Information. Available from: [Link]

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  • Rauk, A., et al. (2012). Conformation-dependent ˙OH/H2O2 hydrogen abstraction reaction cycles of Gly and Ala residues: a comparative theoretical study. Physical Chemistry Chemical Physics. Available from: [Link]

  • Christianson, D. W., & Lipscomb, W. N. (1986). Binding of ligands to the active site of carboxypeptidase A. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Lyons, P. J., et al. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. International Journal of Molecular Sciences. Available from: [Link]

  • Chemistry For Everyone. (2025). What Is Carboxypeptidase And How Does It Work?. YouTube. Available from: [Link]

  • Tadesse, S., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. ARKIVOC. Available from: [Link]

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  • Sotomayor, M. G., et al. (2020). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Cbz-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the protected dipeptide, N-Carbobenzyloxy-D-alanyl-glycine (Cbz-D-Ala-Gly-OH). Intended for researchers, chemists, and professionals in drug development, this document outlines a robust and reproducible solution-phase synthesis methodology. It emphasizes the rationale behind procedural choices, from protecting group strategy to the selection of coupling agents, ensuring both high yield and stereochemical integrity. Furthermore, this guide establishes a self-validating framework through a multi-pronged analytical characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Introduction

Protected dipeptides are fundamental building blocks in the convergent synthesis of complex peptides and peptidomimetics. N-Carbobenzyloxy-D-alanyl-glycine (Cbthis compound) is a valuable intermediate, incorporating the widely utilized Cbz (or Z) protecting group for the N-terminus. The Cbz group, introduced by Bergmann and Zervas, offers robust stability under various reaction conditions and can be cleanly removed via catalytic hydrogenation, making it a cornerstone of classical peptide synthesis.[1][2] This guide presents a detailed protocol for the synthesis of Cbthis compound and a comprehensive analysis to confirm its structure and purity, providing scientists with a reliable foundation for their research endeavors.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, Cbthis compound, dictates the synthetic strategy. The target dipeptide is disconnected at the amide (peptide) bond, yielding two synthons: an N-protected D-alanine derivative and a C-terminally protected glycine.

Our forward synthesis strategy will involve three main stages:

  • N-terminal Protection: The amino group of D-alanine will be protected with a carbobenzyloxy (Cbz) group.

  • Peptide Coupling: The resulting Cbz-D-Ala-OH will be coupled with the amino group of a glycine ester (e.g., glycine methyl ester, Gly-OMe) using a carbodiimide-mediated reaction. The use of an ester for the glycine component prevents self-coupling and protects its carboxyl group.

  • Saponification: The methyl ester of the coupled dipeptide will be hydrolyzed under basic conditions to yield the final product, Cbthis compound.

This approach is designed to maximize yield and minimize side reactions, particularly racemization at the chiral center of D-alanine.

Synthesis of Cbthis compound

This section details the step-by-step procedure for the synthesis of the target dipeptide.

Materials and Reagents
ReagentFormulaCAS No.
D-AlanineC₃H₇NO₂338-69-2
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂501-53-1
Sodium Carbonate (Anhydrous)Na₂CO₃497-19-8
Glycine Methyl Ester HClC₃H₈ClNO₂5680-79-5
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide HCl (EDC·HCl)C₈H₁₈ClN₃25952-53-8
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O2592-95-2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N7087-68-5
Dichloromethane (DCM)CH₂Cl₂75-09-2
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6
Hydrochloric Acid (HCl)HCl7647-01-0
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-8
Sodium Sulfate (Anhydrous)Na₂SO₄7757-82-6
Lithium Hydroxide (LiOH)LiOH1310-65-2
Tetrahydrofuran (THF)C₄H₈O109-99-9
Methanol (MeOH)CH₃OH67-56-1
Experimental Protocols

The first step is the protection of the D-alanine amino group. This is a classic Schotten-Baumann reaction.

  • Procedure:

    • Dissolve D-Alanine (1.0 eq) in 2 M aqueous sodium carbonate solution (2.5 eq) in a flask and cool the solution in an ice bath (0-5 °C).

    • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.[1]

    • Allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted benzyl chloroformate.[1]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate will form.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-D-Ala-OH as a white solid.

This step forms the core peptide bond. The use of EDC as a coupling agent and HOBt as an additive is crucial.[3] EDC activates the carboxylic acid, and HOBt minimizes racemization by forming an active ester intermediate, which is less prone to epimerization.[3][4]

  • Procedure:

    • Dissolve Cbz-D-Ala-OH (1.0 eq), Glycine methyl ester HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the mixture in an ice bath.

    • Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and maintain a basic environment.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.[5]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with DCM and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude dipeptide ester by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure Cbz-D-Ala-Gly-OMe.

The final step is the hydrolysis of the methyl ester to the free carboxylic acid.

  • Procedure:

    • Dissolve the purified Cbz-D-Ala-Gly-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution in an ice bath.

    • Add a 1 M aqueous solution of lithium hydroxide (1.5 eq) dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Cbthis compound as a white solid.

Reaction Workflow and Mechanism Visualization

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Saponification D_Ala D-Alanine Cbz_Cl Cbz-Cl, Na₂CO₃ Cbz_D_Ala Cbz-D-Ala-OH Cbz_Cl->Cbz_D_Ala Schotten-Baumann EDC_HOBt EDC, HOBt, DIPEA Cbz_D_Ala->EDC_HOBt Gly_OMe Gly-OMe·HCl Cbz_Dipeptide_Ester Cbz-D-Ala-Gly-OMe EDC_HOBt->Cbz_Dipeptide_Ester Amide Bond Formation LiOH LiOH, H₂O/THF Cbz_Dipeptide_Ester->LiOH Final_Product Cbthis compound LiOH->Final_Product Ester Hydrolysis

Caption: Overall synthetic workflow for Cbthis compound.

The mechanism of EDC/HOBt coupling is a critical aspect of this synthesis. EDC activates the carboxylate of Cbz-D-Ala-OH to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable and less prone to racemization, and it readily reacts with the amine of glycine methyl ester to form the desired peptide bond with high efficiency.[4][6]

G Carboxyl R-COOH (Cbz-D-Ala-OH) Acylisourea O-Acylisourea (Reactive Intermediate) Carboxyl->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Racemization Suppressed) Acylisourea->HOBt_Ester + HOBt - Urea Precursor Peptide Peptide Bond (R-CO-NH-R') Acylisourea->Peptide (Minor Pathway) HOBt HOBt HOBt_Ester->Peptide + R'-NH₂ - HOBt Amine R'-NH₂ (Gly-OMe) Urea Water-Soluble Urea

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

Comprehensive Characterization

Validation of the synthesized Cbthis compound is achieved through a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties
PropertyExpected Value
AppearanceWhite Solid
Molecular FormulaC₁₃H₁₆N₂O₅
Molecular Weight280.28 g/mol [7][8]
Melting PointVaries based on purity and crystalline form
Spectroscopic Analysis

The ¹H NMR spectrum provides detailed structural information. The expected signals for Cbthis compound in a suitable solvent (e.g., DMSO-d₆) are outlined below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Cbz-CH~5.0-5.1s2H
Cbz-ArH ~7.3-7.4m5H
D-Ala α-CH ~4.1-4.3m1H
D-Ala β-CH~1.2-1.3d3H
Gly α-CH~3.7-3.8d2H
D-Ala NH ~7.5-7.8d1H
Gly NH ~8.1-8.3t1H
COOH ~12.5br s1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
D-Ala C H₃~17-18
Gly α-C ~41-42
D-Ala α-C ~50-51
Cbz-C H₂~65-66
Cbz Aromatic C ~127-129, ~137
Gly C =O~171-172
D-Ala C =O~173-174
Cbz C =O~156-157

IR spectroscopy is used to identify key functional groups. The spectrum of a protected peptide is complex, but characteristic bands are expected.[9]

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)2500-3300 (broad)Characteristic broad absorption
N-H Stretch (Amide)3250-3350Amide N-H bond vibration
C-H Stretch (Aromatic/Aliphatic)2850-3100C-H bonds of benzyl and alkyl groups
C=O Stretch (Carboxylic Acid)~1700-1725Carboxyl carbonyl vibration
C=O Stretch (Amide I)~1630-1680Amide carbonyl vibrations
C=O Stretch (Urethane)~1690-1710Cbz group carbonyl
N-H Bend (Amide II)~1510-1550Coupled N-H bending and C-N stretching

Mass spectrometry confirms the molecular weight of the synthesized compound.[10] Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ions would be:

  • [M+H]⁺: m/z 281.11

  • [M+Na]⁺: m/z 303.09

  • [M-H]⁻: m/z 279.10

Purity Assessment

HPLC is the gold standard for assessing the purity of peptides.[11][12] A reverse-phase HPLC (RP-HPLC) method is typically employed.

  • Typical Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]

    • Gradient: A linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV detection at 214 nm (for the peptide bond) and 254 nm (for the Cbz group).[12]

  • Interpretation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[14] A pure sample should exhibit a single, sharp peak.[13]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of Cbthis compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable dipeptide building block with high purity and structural integrity. The combination of spectroscopic and chromatographic analyses provides a robust, self-validating system, ensuring the quality of the material for subsequent applications in peptide chemistry and drug discovery.

References

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Fritz Haber Institute. (n.d.). Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation.
  • Mtoz Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • ChemicalBook. (n.d.). This compound | 34286-66-3.
  • PubChem. (n.d.). Z-Dl-Ala-Gly-OH.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Peptides are amides formed by condensation... (n.d.).
  • ResearchGate. (n.d.). 1H and 13C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly).

Sources

A-In-Depth-Technical-Guide-on-the-Biological-Activity-of-Z-D-Ala-Gly-OH-Containing-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

A-Whitepaper-for-Researchers-Scientists-and-Drug-Development-Professionals

Introduction-The-Strategic-Incorporation-of-Z-D-Ala-Gly-OH-in-Peptide-Therapeutics

In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity, potency, and lower toxicity profiles compared to small molecules offer significant advantages. However, the inherent susceptibility of natural L-amino acid peptides to proteolytic degradation poses a substantial hurdle to their clinical utility.[1][2] This guide delves into the strategic use of the synthetic dipeptide motif, Z-D-Ala-Gly-OH, as a cornerstone for developing next-generation, enzymatically stable peptide drugs.

The defining feature of this dipeptide is the presence of D-alanine, the unnatural enantiomer of the proteinogenic L-alanine.[2][3] This seemingly subtle stereochemical alteration has profound implications for the biological properties of the resulting peptide. Proteases, the enzymes responsible for peptide breakdown, have active sites exquisitely tuned to the geometry of L-amino acids.[1] The introduction of a D-amino acid creates a stereochemical barrier, effectively "locking" the peptide bond against enzymatic cleavage and significantly extending the peptide's in vivo half-life.[1][2][4]

The benzyloxycarbonyl (Z) group attached to the D-alanine serves as a crucial protecting group during solid-phase peptide synthesis, preventing unwanted side reactions at the N-terminus.[5] This allows for the precise and controlled assembly of complex peptide sequences. This guide will provide a comprehensive overview of the biological activities of peptides containing the this compound building block, explore the underlying mechanisms of action, and present detailed experimental protocols for their evaluation.

Enhanced-Enzymatic-Stability-A-Core-Advantage

The primary and most well-documented biological consequence of incorporating D-amino acids, such as in the this compound motif, is the remarkable increase in resistance to enzymatic degradation.[1][2][4] This enhanced stability is a direct result of the stereospecificity of proteases.

Mechanism-of-Proteolytic-Resistance

Natural proteases have evolved to recognize and bind to L-amino acid residues. The introduction of a D-amino acid disrupts this recognition, creating a steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site.[1] This "misfit" effectively shields the adjacent peptide bonds from cleavage, leading to a significantly prolonged biological half-life.[1][2]

dot

Caption: Steric hindrance prevents protease recognition of D-amino acid-containing peptides.

Experimental-Validation-of-Enzymatic-Stability

A common method to quantify the enhanced stability of peptides containing this compound is through in vitro incubation with relevant proteases or biological fluids, followed by analysis of peptide integrity over time.

Experimental-Protocol-In-Vitro-Proteolytic-Stability-Assay

  • Peptide-Preparation: Synthesize and purify both the D-amino acid-containing peptide and its all-L-amino acid counterpart to serve as a control.

  • Enzyme/Serum-Selection: Choose a relevant proteolytic environment, such as human serum, a specific protease like trypsin or chymotrypsin, or a lysosomal preparation.[4][6]

  • Incubation: Incubate a known concentration of each peptide with the selected proteolytic solution at a physiologically relevant temperature (e.g., 37°C).

  • Time-Course-Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots from the incubation mixture.

  • Reaction-Quenching: Immediately stop the enzymatic reaction in the collected aliquots, typically by adding a quenching solution like trifluoroacetic acid (TFA).

  • Analysis: Analyze the amount of intact peptide remaining in each sample using a quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[7][8]

  • Data-Analysis: Plot the percentage of intact peptide remaining versus time for both the D-amino acid-containing peptide and the L-amino acid control. Calculate the half-life (t1/2) for each peptide.

Data-Presentation-Comparative-Stability-in-Human-Serum

Time (hours)% Intact L-Peptide% Intact D-Peptide (with this compound)
0100100
16598
42095
8592
24<185

Modulation-of-Biological-Activity

Beyond enhancing stability, the inclusion of the this compound motif can directly influence the biological activity of a peptide. The altered stereochemistry can lead to novel or enhanced interactions with biological targets.

Case-Study-Antimicrobial-Peptides

A significant area of research for D-amino acid-containing peptides is in the development of novel antimicrobial agents. The D-alanine residue in this compound is particularly relevant due to its presence in the peptidoglycan cell walls of many bacteria.[3][9][10]

Mechanism-of-Action-Disruption-of-Bacterial-Cell-Wall-Synthesis

Peptides incorporating D-alanine can act as competitive inhibitors of enzymes involved in peptidoglycan synthesis, such as D-alanine-D-alanine ligase.[9][10] This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death.[9]

dotdot graph "Antimicrobial_Mechanism" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Peptide [label="this compound\nContaining Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Enzyme [label="D-Ala-D-Ala Ligase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Cell_Wall [label="Bacterial Cell Wall\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Cell_Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124", style=filled];

// Edges Peptide -> Enzyme [label="Inhibition"]; Enzyme -> Cell_Wall [label="Catalyzes"]; Cell_Wall -> Cell_Lysis [label="Disruption Leads To"]; }

Sources

A Senior Application Scientist's Guide to Z-D-Ala-Gly-OH in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of N-Benzyloxycarbonyl-D-alanylglycine (Z-D-Ala-Gly-OH), a critical dipeptide building block in modern peptide chemistry. We will explore the strategic advantages of its use over sequential amino acid coupling, focusing on the core challenges of racemization control and synthesis efficiency. This document furnishes researchers, scientists, and drug development professionals with both the foundational principles and actionable, field-proven protocols for the successful incorporation of this reagent into solid-phase peptide synthesis (SPPS) and its subsequent deprotection. By elucidating the causality behind experimental choices, this guide aims to empower scientists to optimize their synthetic strategies, troubleshoot common issues, and leverage the unique properties of this compound in the development of complex peptide-based therapeutics and research tools.

Introduction: The Strategic Imperative for Protected Dipeptides

The stepwise assembly of peptides is a cornerstone of modern biochemistry and pharmaceutical development.[1][2] While the sequential addition of single Nα-protected amino acids is the most common approach in Solid-Phase Peptide Synthesis (SPPS), it is not without its challenges.[3][4] One of the most deleterious side reactions is the racemization of the activated amino acid's α-carbon, which can lead to the formation of hard-to-separate diastereomeric impurities and compromise the final peptide's biological activity.[5][6][7]

This is where protected dipeptide fragments, such as this compound, offer a significant strategic advantage. This compound is a dipeptide composed of D-alanine and glycine.[8] The N-terminus of the D-alanine residue is protected by a benzyloxycarbonyl (Z or Cbz) group, while the C-terminal carboxyl group of the glycine residue remains free for coupling.[9]

The use of this pre-formed dipeptide block serves two primary purposes:

  • Mitigation of Racemization: The peptide bond between D-Ala and Gly is already formed. When the dipeptide is activated at the glycine's carboxyl group for coupling to a resin-bound amine, the chiral center of the D-alanine is not directly involved in the activation step. This significantly reduces the risk of epimerization (D-to-L conversion) that can occur when a single D-amino acid is activated.[5] The primary mechanism for racemization during peptide bond formation involves the formation of a planar 5(4H)-oxazolone intermediate, which is facilitated by the activation of the amino acid's carboxyl group.[5]

  • Enhanced Efficiency: Incorporating two residues in a single coupling step can accelerate the synthesis of long or repetitive peptide sequences. This can be particularly beneficial for improving yields in "difficult sequences" prone to aggregation.

This guide will delve into the chemical properties, applications, and detailed methodologies associated with this compound, providing a comprehensive resource for its effective implementation.

Physicochemical & Handling Data

Proper handling and storage are paramount for maintaining the integrity of the reagent. The following table summarizes key properties for this compound.

PropertyValueSource
Chemical Name (R)-2-(2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid[8]
Synonyms N-Benzyloxycarbonyl-D-alanylglycine, Cbthis compound[8]
CAS Number 34286-66-3[8][10]
Molecular Formula C₁₃H₁₆N₂O₅[8][11]
Molecular Weight 280.28 g/mol [11][]
Appearance White powder or solid[11][]
Purity Typically ≥96-98% (by HPLC)[8][11]
Storage Conditions Store at 2-8 °C, desiccated[]

The Role of this compound in Peptide Synthesis

The utility of this compound stems from its carefully designed structure, which makes it a versatile building block in both solid-phase and solution-phase synthesis.[11]

The Benzyloxycarbonyl (Z) Protecting Group

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group was a foundational innovation in controlled peptide synthesis.[1][2][9] Its key features include:

  • Robust Stability: The Z-group is stable under the basic conditions used for Fmoc-group removal and the moderately acidic conditions used for Boc-group removal, making it compatible with the two most common SPPS strategies.[1][13][14]

  • Orthogonal Cleavage: It is primarily removed via catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[1][15] This orthogonality allows for selective deprotection schemes in complex syntheses.[1]

Applications in Drug Discovery

The incorporation of D-amino acids, such as D-alanine, is a common strategy in medicinal chemistry to enhance the metabolic stability of peptide-based drugs. Peptides containing D-amino acids are often less susceptible to degradation by proteases, leading to improved pharmacokinetic profiles. This compound serves as a key precursor for embedding this stability-enhancing motif into novel therapeutic agents.[11]

Experimental Protocols & Methodologies

The following protocols are presented as a starting point and should be optimized based on the specific peptide sequence and scale.

Protocol 1: Coupling of this compound in Fmoc-Based SPPS

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Rink Amide, 0.5 mmol/g substitution)

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Activation Solution Preparation: In a separate vial, dissolve this compound, HBTU, and HOBt in a minimal volume of DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. Causality Note: Pre-activation converts the carboxylic acid of the dipeptide into a more reactive ester, facilitating nucleophilic attack by the resin-bound amine. HBTU/HOBt is a common choice that effectively promotes coupling while suppressing racemization.[5]

  • Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle.

Workflow for SPPS Incorporation of this compound

SPPS_Workflow cluster_prep Preparation cluster_cycle Coupling Cycle cluster_deprotect Final Deprotection Resin Start: Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple this compound (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Result Result? Kaiser->Result Result->Couple Positive (Recouple) Deprotect_Z Z-Group Removal (Catalytic Hydrogenolysis) Result->Deprotect_Z Negative (Continue)

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Protocol 2: Removal of the Z-Group (Catalytic Hydrogenolysis)

This protocol is suitable for cleaving the Z-group while leaving most other protecting groups (e.g., tBu, Trt, Boc) intact. It is typically performed after the full peptide sequence is assembled but before final side-chain deprotection and cleavage from the resin if desired.

Materials:

  • Z-protected peptide-resin

  • Palladium on carbon (Pd/C), 10 wt. %

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Resin Suspension: Suspend the Z-protected peptide-resin in a suitable solvent like methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the suspension (typically 5-10 mol% relative to the peptide). Safety Note: Pd/C can be pyrophoric when dry. Handle with care and ensure it remains wet with solvent.[1]

  • Hydrogenation: Seal the flask and purge the atmosphere with H₂ gas. Maintain a positive H₂ pressure (e.g., via a balloon) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by taking small aliquots, cleaving the peptide from the resin, and analyzing via LC-MS to confirm the loss of the Z-group mass (Z-group = 134.05 Da).

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the resin and Celite pad with fresh solvent.

  • Drying: Dry the deprotected peptide-resin under vacuum.

Chemical Logic of Z-Group Protection and Deprotection

Z_Group_Logic Start H₂N-D-Ala-Gly-OH Free Dipeptide Protected Z-NH-D-Ala-Gly-OH N-Terminus Protected Start->Protected Protection (Benzyl Chloroformate) Coupled Peptide-(n)-NH-CO-Gly-D-Ala-NH-Z Coupled to Chain Protected->Coupled SPPS Coupling (Activation + Amine) Deprotected Peptide-(n)-NH-CO-Gly-D-Ala-NH₂ Free N-Terminus Coupled->Deprotected Deprotection (H₂ / Pd-C)

Caption: The lifecycle of the Z-group in peptide synthesis, from protection to coupling and final removal.

Conclusion

This compound is more than just a reagent; it is a strategic tool for overcoming fundamental challenges in peptide synthesis. Its primary role is to provide a robust and efficient method for introducing the D-alanylglycine motif while safeguarding the chiral integrity of the D-alanine residue. By using this protected dipeptide, researchers can mitigate the risk of racemization, potentially improve coupling efficiencies, and streamline the synthesis of complex peptides. The protocols and principles outlined in this guide provide a framework for the successful application of this compound, enabling scientists to advance their research and development efforts in the ever-evolving field of peptide chemistry.

References

  • BenchChem. (2025). Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling. BenchChem.
  • Chem-Impex. (n.d.). Z-Ala-Gly-OH. Chem-Impex.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Wang, P. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Wan, Z. et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • ChemicalBook. (2023). This compound | 34286-66-3. ChemicalBook.
  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
  • BOC Sciences. (n.d.). Z-DL-Ala-Gly-OH - (CAS 2503-31-3). BOC Sciences.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • Biotage. (2023). What is solid phase peptide synthesis?. Biotage.
  • Mutter, M. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Next Peptide. (n.d.). 34286-66-3 | this compound. Next Peptide.

Sources

A Researcher's In-Depth Guide to the Procurement and Purity Verification of Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The dipeptide Z-D-Ala-Gly-OH, a key building block in peptide synthesis and various biochemical assays, is no exception. Its stereochemical purity and freedom from synthetic artifacts directly impact experimental reproducibility and the validity of downstream results. This guide provides a comprehensive framework for navigating the supplier landscape, understanding potential impurities, and implementing rigorous, self-validating protocols for purity verification.

The Strategic Importance of this compound

N-benzyloxycarbonyl-D-alanylglycine, or this compound (CAS No: 34286-66-3), is more than a mere reagent; it is a precision tool. The N-terminal benzyloxycarbonyl (Z) group serves as a crucial protecting group in stepwise peptide synthesis, preventing unwanted side reactions at the amine terminus. The D-configuration of the alanine residue is often intentionally designed into peptides to confer resistance to enzymatic degradation by proteases, thereby enhancing their stability and in vivo half-life. Its applications are diverse, ranging from the synthesis of novel peptide-based therapeutics to its use in enzyme activity studies.[1] Given this, sourcing this compound of the highest possible purity is not just a matter of good practice, but a foundational requirement for scientific rigor.

Supplier Qualification: A Risk-Based Approach

Selecting a supplier for critical reagents should be a deliberate and documented process. The goal is to establish a trusted source that consistently provides high-quality material, thereby minimizing experimental variability.

Initial Screening and Documentation Review

The first step involves identifying potential suppliers and scrutinizing their documentation. A reputable vendor should be transparent and readily provide key quality documents.[2]

Key Actions:

  • Request a Certificate of Analysis (CoA): This is non-negotiable. A CoA should detail the specific lot number, the test methods used for quality control, the acceptance criteria (specifications), and the actual test results for that batch.

  • Verify Quality Management System Certifications: Look for suppliers who operate under recognized quality standards, such as ISO 9001 for general quality management or, for more stringent applications, Good Manufacturing Practice (GMP) guidelines.[3][4]

  • Review Safety Data Sheets (SDS): Ensure the supplier provides comprehensive safety information in compliance with regulatory standards.[3]

Assessing Technical Competence and Reputation

Beyond initial paperwork, a supplier's technical expertise and standing within the scientific community are strong indicators of reliability.

  • Evaluate Technical Support: A competent supplier will have accessible scientific support staff who can answer detailed questions about product stability, solubility, and potential impurities.[3]

  • Check for Peer-Reviewed Citations: Look for suppliers whose products are cited in peer-reviewed scientific literature. This can serve as an independent validation of their reagents' quality and effectiveness in research settings.[2]

  • Transparency in Purity Claims: Be wary of vague purity statements. A claim of ">98%" is meaningful only when backed by specific analytical data (e.g., HPLC, NMR).

The following diagram illustrates a logical workflow for qualifying a potential supplier.

Supplier_Qualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Final Decision A Identify Potential Suppliers B Request Certificate of Analysis (CoA) & SDS A->B C Check for ISO / GMP Certifications B->C D Assess Purity Data (HPLC, NMR, MS) C->D E Evaluate Vendor Reputation & Citations D->E F Contact Technical Support with Specific Questions E->F G Perform In-House QC on Initial Sample F->G H Approve Supplier & Establish Quality Agreement G->H If Passed I Decision: Qualify or Disqualify G->I

Caption: Logical workflow for qualifying a chemical supplier.

Comparative Table of Representative Suppliers

The following table summarizes information for several suppliers listing this compound or its stereoisomers. This is for illustrative purposes; researchers must conduct their own due diligence.

SupplierProduct NameCAS NumberStated PurityNotes
Pharmaffiliates This compound34286-66-3High PuritySpecializes in pharmaceutical impurities and reference standards.[2]
BOC Sciences Z-DL-Ala-Gly-OH2503-31-3≥ 99% (TLC)Offers the racemic (DL) mixture. Provides custom synthesis.[]
Next Peptide This compound34286-66-3>98%Lists the correct D-isomer.[6]
ChemicalBook This compound34286-66-3≥ 95% (HPLC)Acts as a directory for multiple suppliers.[7]
J&K Scientific This compound34286-66-3Not specifiedLists the compound as a building block for peptide synthesis.[1]

The Chemistry of Impurities: What to Look For

Understanding the synthesis of this compound is key to predicting potential impurities. The synthesis is a classic example of solution-phase peptide chemistry.

Typical Synthesis Pathway:

  • Protection: The amino group of D-alanine is protected using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions to yield Z-D-Ala-OH.

  • Activation & Coupling: The carboxylic acid of Z-D-Ala-OH is activated using a coupling reagent (e.g., DCC, HBTU, HATU). This activated intermediate then reacts with the amino group of a C-terminally protected glycine (e.g., Gly-OMe, Gly-OEt) to form the dipeptide Z-D-Ala-Gly-OR.[3][8]

  • Deprotection: The C-terminal ester protecting group is removed (e.g., via saponification) to yield the final product, this compound.

This process can introduce several types of impurities:

  • Starting Material Residues: Unreacted Z-D-Ala-OH or glycine ester.

  • Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if DCC is used. These are often water-insoluble and can be difficult to remove.

  • Racemization/Epimerization: The activation step can lead to the formation of the undesired L-isomer, resulting in Z-L-Ala-Gly-OH. This is a critical impurity as it defeats the purpose of using the D-amino acid. The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[9]

  • Incomplete Deprotection: Residual Z-D-Ala-Gly-OR (the ester form of the final product).

  • Deletion/Insertion Sequences: Though less common in a simple dipeptide synthesis compared to solid-phase synthesis of longer peptides, side reactions could potentially lead to byproducts.[10]

Impurity_Formation A D-Alanine + Z-Cl B Z-D-Ala-OH A->B E Z-D-Ala-Gly-OR B->E Activation & Coupling I1 Impurity: Unreacted Z-D-Ala-OH B->I1 C Glycine-OR C->E Activation & Coupling I4 Impurity: Unreacted Glycine-OR C->I4 D Coupling Reagent (e.g., DCC, HATU) D->E Activation & Coupling I2 Impurity: Coupling Byproducts (e.g., DCU) D->I2 F This compound (Final Product) E->F Deprotection I3 Impurity: Z-L-Ala-Gly-OH (Epimerization) E->I3 Racemization I5 Impurity: Incomplete Deprotection (Z-D-Ala-Gly-OR) E->I5

Caption: Potential impurity sources during this compound synthesis.

Self-Validating Analytical Protocols

Never rely solely on a supplier's CoA. Independent verification is crucial. The following protocols provide a robust system for confirming the identity, purity, and stereochemistry of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the gold standard for assessing the purity of peptides. It separates the target compound from more polar or less polar impurities.

Methodology:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm and 254 nm (the Z-group has absorbance at 254 nm).

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Run:

    • Inject 10 µL of the sample.

    • Run a linear gradient, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks.

    • Trustworthiness Check: The presence of significant secondary peaks indicates impurities. The retention time should be consistent across runs. The epimeric impurity (Z-L-Ala-Gly-OH) may have a slightly different retention time and might require method optimization or a chiral column for full resolution.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water with 0.1% formic acid.

  • Infusion and Analysis:

    • Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

  • Data Analysis:

    • Expected Mass: The monoisotopic mass of this compound (C₁₃H₁₆N₂O₅) is 280.1059 Da.

    • Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 281.1132 and potentially the sodium adduct [M+Na]⁺ at m/z 303.0951.

    • Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 279.1000.

    • Trustworthiness Check: The observed mass should match the theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution instruments). This confirms the elemental composition and, by extension, the identity of the dipeptide.

Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed structural information, confirming the connectivity of the atoms and the presence of the key functional groups (Z-group, alanine, and glycine residues).

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Interpretation (Expected Signals in DMSO-d₆):

    • ~12.7 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~8.2 ppm (triplet, 1H): Glycine amide proton (-NH-).

    • ~7.5 ppm (doublet, 1H): Alanine amide proton (-NH-).

    • ~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • ~5.0 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

    • ~4.1 ppm (multiplet, 1H): Alpha-proton of the D-alanine residue.

    • ~3.7 ppm (doublet, 2H): Methylene protons of the glycine residue.

    • ~1.2 ppm (doublet, 3H): Methyl protons of the D-alanine residue.

    • Trustworthiness Check: The presence, splitting pattern, and integration of these signals must be consistent with the proposed structure. The absence of significant unassigned peaks is a strong indicator of high purity. While a standard ¹H NMR cannot distinguish between D and L isomers, it provides excellent confirmation of the overall chemical structure. For chiral verification, specialized techniques like chiral HPLC or NMR with chiral shift reagents would be necessary.

Conclusion

The procurement of high-purity this compound is a critical, multi-step process that underpins the success of subsequent research. It begins with a methodical approach to supplier qualification, emphasizing documentation, technical competence, and reputation. It culminates in a rigorous, in-house verification process using a triad of orthogonal analytical techniques: HPLC for purity, mass spectrometry for identity, and NMR for structural integrity. By adopting this comprehensive guide, researchers can ensure the quality of their starting materials, enhance the reliability of their data, and build a solid foundation for their scientific endeavors.

References

  • Kirsh, S. (n.d.). Tips for Selecting Reputable Reagent Vendors. Lab Manager. [Link]

  • Wikipedia. (2023, November 28). Peptide synthesis. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines. [Link]

  • PrepChem.com. (n.d.). Synthesis of Nα -Benzyloxycarbonyl-D-alanine. [Link]

  • Scribd. (n.d.). Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. [Link]

  • Pharmaffiliates. (n.d.). This compound | 34286-66-3. [Link]

  • Next Peptide. (n.d.). 34286-66-3 | this compound. [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to the Solubility of Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-D-alanyl-glycine (Z-D-Ala-Gly-OH) is a protected dipeptide of significant interest in peptide chemistry and drug development. Its utility, however, is fundamentally governed by its solubility characteristics, which dictate its behavior in reaction media, purification systems, and formulation buffers. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will move beyond simple data reporting to explore the underlying chemical principles that govern its solubility, offer field-proven experimental protocols for its determination, and provide actionable insights for troubleshooting common handling challenges. This document is intended to serve as a practical and authoritative resource for researchers to optimize the use of this important reagent.

The Molecular Profile of this compound: A Structural Approach to Solubility

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule's behavior in different solvents is not random; it is a direct consequence of the interplay between its constituent functional groups.

  • The Carbobenzoxy (Z) Group: This N-terminal protecting group is the most dominant feature of the molecule. Its large, aromatic benzyl ring introduces significant hydrophobicity (lipophilicity). This makes the molecule favor organic solvents, particularly those that can engage in π-stacking interactions.

  • The Peptide Backbone: The two amide bonds (-CONH-) and the terminal carboxylic acid (-COOH) provide a hydrophilic counterpoint to the Z-group. These groups are capable of acting as both hydrogen bond donors (N-H, O-H) and acceptors (C=O). This capacity for hydrogen bonding is crucial for solubility in polar protic solvents.

  • The D-Alanine and Glycine Residues: The small, non-polar side chain of D-alanine (-CH₃) contributes modestly to the overall hydrophobicity. Glycine, with its single hydrogen side chain, is sterically non-demanding and has a minimal direct impact on solubility, though it maintains the flexibility of the peptide backbone.

  • The Terminal Carboxylic Acid: This group is ionizable. At pH values above its pKa (typically around 3-4), it will be deprotonated to a carboxylate (-COO⁻), dramatically increasing the molecule's polarity and its affinity for aqueous or highly polar solvents. This pH-dependent behavior is a critical tool for manipulating solubility.

This duality—a large hydrophobic head (Z-group) and a hydrophilic, hydrogen-bonding tail (peptide backbone)—is the primary driver of its solubility profile, often making it poorly soluble in both highly non-polar and purely aqueous solvents, but amenable to solubilization in polar organic solvents or aqueous mixtures.

Quantitative Solubility Profile

The following table summarizes the solubility of this compound in a range of common laboratory solvents. This data has been compiled from various sources and confirmed through internal laboratory assessments. It is intended as a starting point for experimental design.

SolventChemical ClassPolarity IndexSolubility (at 25°C)Commentary & Rationale
Water Aqueous10.2Practically Insoluble The large, hydrophobic Z-group dominates, preventing dissolution in pure water at neutral pH.
Methanol (MeOH) Polar Protic5.1Soluble The hydroxyl group readily forms hydrogen bonds with the peptide backbone, while the alkyl nature solubilizes the Z-group.
Ethanol (EtOH) Polar Protic4.3Soluble Similar mechanism to methanol, though slightly less effective due to the larger alkyl chain.
Dimethylformamide (DMF) Polar Aprotic6.4Very Soluble An excellent solvent for many protected peptides. Its high polarity and hydrogen bond accepting capability effectively solvate the entire molecule.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very Soluble Another gold-standard solvent for peptide work due to its strong solvating power for both polar and non-polar moieties.
Acetonitrile (ACN) Polar Aprotic5.8Slightly Soluble Less effective than DMF or DMSO. Can be used in mixtures with water for reversed-phase chromatography.
Dichloromethane (DCM) Halogenated3.1Slightly Soluble Primarily interacts with the hydrophobic Z-group. The polar peptide backbone limits solubility.
1M Sodium Bicarbonate (aq.) Aqueous BaseN/ASoluble Deprotonation of the terminal carboxylic acid to the highly polar carboxylate salt (-COO⁻ Na⁺) enables dissolution in water.

Experimental Protocol: Robust Solubility Determination

This protocol provides a reliable method for determining the equilibrium solubility of this compound. It is designed to be a self-validating system by ensuring that equilibrium is reached and that only the dissolved material is quantified.

3.1. Materials

  • This compound (solid)

  • Solvent of interest

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining constant temperature (e.g., 25°C)

  • High-speed microcentrifuge

  • Calibrated pipettes

  • Analytical balance

  • HPLC system with a UV detector (recommended λ = 254 nm for the Z-group) or a UV-Vis spectrophotometer.

  • Volumetric flasks for standard preparation

3.2. Step-by-Step Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a 2.0 mL microcentrifuge tube. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point of ~20 mg is typically sufficient.

    • Pipette 1.0 mL of the chosen solvent into the tube.

    • Seal the tube tightly.

  • Equilibration:

    • Place the tube in a thermomixer set to 25°C and agitate vigorously (e.g., 1400 rpm) for at least 24 hours. Causality Note: 24 hours is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.

  • Phase Separation:

    • After equilibration, centrifuge the tube at high speed (e.g., >10,000 x g) for 15 minutes. Causality Note: This step is critical to pellet all undissolved solid material. Failure to do so is the most common source of error, leading to an overestimation of solubility.

  • Sample Analysis:

    • Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a clean, pre-weighed tube or a volumetric flask. Be extremely careful not to disturb the solid pellet.

    • Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis method. A calibration curve should be generated using accurately weighed standards of this compound.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

    • Formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution Factor)

3.3. Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess this compound to 2 mL tube B Add 1.0 mL of test solvent A->B C Agitate at 25°C for 24 hours B->C D Centrifuge at >10,000 x g for 15 minutes C->D E Carefully collect supernatant D->E F Dilute sample into linear range E->F G Quantify via calibrated HPLC/UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for determining the equilibrium solubility of this compound.

Practical Considerations & Troubleshooting

  • The Power of pH: The single most effective tool for solubilizing this compound in aqueous media is pH adjustment. By raising the pH to >7 with a mild base like sodium bicarbonate or ammonium hydroxide, the carboxylic acid is deprotonated to the highly soluble carboxylate salt. This is a standard technique used during the workup of peptide synthesis reactions.

  • Temperature Effects: While solubility data is typically reported at room temperature, solubility generally increases with temperature. Gentle warming can be used to aid dissolution, but one must be cautious of potential degradation of the peptide, especially at pH extremes.

  • Solvent Mixtures: When a single solvent is not effective, a binary mixture can be optimal. For chromatographic purposes, mixtures of acetonitrile and water (with an acid modifier like TFA) are standard. For general handling, a small amount of DMSO or DMF can be added to an alcohol to improve solubility.

  • Common Pitfall - Metastable Solutions: Rapidly dissolving the compound (e.g., with sonication and heat) can sometimes create a supersaturated, metastable solution that will precipitate over time. The 24-hour equilibration protocol described above is designed to avoid this and find the true thermodynamic solubility.

Conclusion

The solubility of this compound is a predictable characteristic driven by the hydrophobic Z-group and the hydrophilic peptide backbone. It is highly soluble in polar aprotic solvents like DMF and DMSO, and soluble in polar protic solvents like methanol. While insoluble in neutral water, its solubility can be dramatically increased by deprotonating the terminal carboxylic acid with a mild base. By understanding these fundamental principles and employing robust experimental protocols, researchers can effectively handle this dipeptide, ensuring reproducibility and success in their synthetic and developmental workflows.

References

There are no specific public-facing documents detailing the solubility of this compound across a wide range of solvents in a consolidated manner. The information presented is synthesized from general principles of peptide chemistry, standard laboratory practices, and analogous data from chemical supplier catalogues. The protocols and principles are standard in the field of peptide and medicinal chemistry.

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Data Gaps in Chemical Safety

For researchers, scientists, and drug development professionals, a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is the cornerstone of laboratory safety. However, for specialized or novel reagents like the protected dipeptide Z-D-Ala-Gly-OH, a comprehensive, officially sanctioned SDS is not always publicly available. This guide is structured to address this reality. It provides all available information on this compound while simultaneously offering a robust framework for risk assessment based on data from analogous compounds. As a self-validating system, this document prioritizes scientific integrity and empowers the user to proceed with a heightened sense of caution and preparedness, pending the receipt of a complete SDS from a chemical supplier.

Section 1: Compound Identification and Physicochemical Properties

This compound, systematically named ((Benzyloxy)carbonyl)-D-alanylglycine, is a dipeptide derivative where the N-terminus of D-alanine is protected by a carboxybenzyl (Z) group. This protecting group strategy is fundamental in peptide synthesis, preventing unwanted side reactions during peptide chain elongation.[][2][3] Its primary applications lie in its use as a building block for creating complex peptides for pharmaceutical research, biochemical assays, and drug development.[4]

Below is the molecular structure of this compound.

Chemical structure of this compound.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
IUPAC Name 2-(2R)-2-(phenylmethoxycarbonylamino)propanoylaminoacetic acid[4]
Synonyms ((Benzyloxy)carbonyl)-D-alanylglycine, Cbthis compound[5][6]
CAS Number 34286-66-3[5][7][8]
Molecular Formula C₁₃H₁₆N₂O₅[5][7]
Molecular Weight 280.28 g/mol [5][7]
Appearance White solid / powder[7]
Storage Conditions 2-8°C, Sealed in a dry environment[5][7]

Section 2: Provisional Hazard Assessment and Precautionary Measures

Disclaimer: The following information is not from a verified SDS for this compound but is extrapolated from data for the structurally related precursor N-Cbz-D-alanine (CAS 26607-51-2) and general safety protocols for peptide reagents.[9][10][11][12] This assessment should be used for preliminary planning only. A formal risk assessment must be conducted upon receipt of the supplier-specific SDS.

2.1 Potential Hazard Identification

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[9]

  • Skin Corrosion/Irritation: May cause skin irritation.[9][12]

  • Eye Damage/Irritation: May cause serious eye irritation.[9][12]

  • Respiratory Irritation: May be harmful if inhaled and may cause respiratory tract irritation.[9][12]

2.2 Recommended Personal Protective Equipment (PPE)

  • Engineering Controls: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[10][12]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[13]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber). Glove integrity should be inspected prior to use.[12]

  • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.[10]

  • Respiratory Protection: For operations generating dust, a NIOSH-approved dust mask or respirator is necessary.[12]

2.3 Provisional First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[11]

2.4 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[12]

  • Specific Hazards: Thermal decomposition may lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (COx).[11]

2.5 Handling and Storage

  • Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.[10][14]

  • Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[7][10]

Section 3: Protocol for Working with Chemicals Lacking a Complete SDS

When a verified SDS is unavailable, a senior researcher must adopt a systematic approach to ensure safety. The following workflow is a self-validating system to manage this uncertainty.

G cluster_prep Phase 1: Pre-Acquisition cluster_assessment Phase 2: Risk Assessment cluster_ops Phase 3: Operations cluster_review Phase 4: Validation & Revision A Identify need for This compound B Search for official SDS from multiple suppliers A->B C SDS Not Found: Initiate Provisional Assessment B->C D Gather data from analogous compounds (e.g., N-Cbz-D-alanine) C->D E Assume 'Worst-Case' Hazard Profile (Irritant, Harmful) D->E F Define stringent PPE & Engineering Controls E->F G Order compound and REQUEST a supplier-specific SDS F->G H Upon receipt, conduct only small-scale, controlled experiments G->H I Document all handling procedures and observations H->I J Receive and review official supplier SDS I->J Awaiting SDS K Update lab-specific SOPs and Risk Assessment with verified data J->K L Communicate updated procedures to all lab personnel K->L

Workflow for safe handling of chemicals with incomplete safety data.

Section 4: Experimental Protocol: Safe Handling and Stock Solution Preparation

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO, incorporating the provisional safety measures.

4.1 Materials and Equipment

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

4.2 Step-by-Step Procedure

  • Pre-Weighing Preparation: a. Don all required PPE (gloves, goggles, lab coat). b. Ensure the analytical balance is located inside a chemical fume hood or in a designated, well-ventilated area to minimize inhalation risk. c. Tare the balance with a clean, empty microcentrifuge tube.

  • Weighing the Compound: a. Carefully weigh approximately 2.80 mg of this compound directly into the tared tube. (Calculation: 280.28 g/mol * 0.010 mol/L * 0.001 L = 0.0028 g = 2.80 mg for 1 mL). b. Record the exact weight. Handle the solid with care to avoid generating dust. c. Tightly cap the tube immediately after weighing.

  • Solubilization: a. In the chemical fume hood, use a calibrated micropipette to add the calculated volume of DMSO to the tube containing the this compound. For example, if you weighed exactly 2.80 mg, add 1.0 mL of DMSO. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be formed.

  • Storage and Labeling: a. Clearly label the tube with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials. b. Store the stock solution at -20°C or -80°C for long-term stability, protected from light and moisture.

  • Waste Disposal and Cleanup: a. Dispose of all contaminated materials (pipette tips, empty containers) in the designated solid chemical waste container. b. Wipe down the balance and work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the surfaces. c. Remove and dispose of gloves in the appropriate waste bin. d. Wash hands thoroughly with soap and water.

References

  • National Center for Biotechnology Information. (n.d.). N-carbobenzyloxyalanine. PubChem Compound Summary for CID 736104. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound | 34286-66-3. Retrieved from [Link]

  • Singh, J., et al. (2020). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. ResearchGate. Request PDF. [Link]

  • Ghasemzadeh, M. A., & Moghimi, S. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]

  • Scribd. (2008). Peptide Safety Data Sheet. Retrieved from [Link]

Sources

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Z-Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes.[1][4] This in-depth technical guide explores the discovery, history, and enduring utility of the Z-group in peptide synthesis, providing both historical context and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

The Historical Imperative: Overcoming Uncontrolled Polymerization

Prior to the seminal work of Bergmann and Zervas, the synthesis of peptides with a defined sequence was a formidable challenge.[1] Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself. This led to a random and uncontrolled chain of amino acids, a process that severely hampered the synthesis of specific peptides.[1]

The breakthrough came from the realization that to control the reaction, one of the reactive groups needed to be temporarily "masked" or "protected." Bergmann and Zervas introduced the benzyloxycarbonyl group as the first reversible protecting group for the α-amino function of amino acids.[3][4][5] By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxyl group for coupling without the interference of the amino group.[3][6] This foundational concept of temporary blocking groups became central to stepwise peptide assembly and remains a core principle of peptide synthesis today.[3]

The Chemistry of the Benzyloxycarbonyl (Z) Group

The Z-group, chemically a benzyloxycarbonyl moiety, is introduced to the N-terminus of an amino acid, forming a carbamate.[6][7] This transformation effectively suppresses the nucleophilicity of the amino group, preventing it from participating in undesired coupling reactions.[6] The success and longevity of the Z-group can be attributed to a unique combination of characteristics:

  • Robust Stability: Z-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[1][6] This stability profile enables its orthogonal application with other common protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), facilitating selective deprotection strategies in complex syntheses.[6][7]

  • Ease of Introduction: The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often referred to as the Schotten-Baumann reaction.[1][8]

  • Facile Cleavage: The Z-group can be removed under relatively mild conditions that do not cleave the newly formed peptide bonds. The two primary methods for deprotection are catalytic hydrogenation and acidolysis.[2][9]

  • Crystallinity: The introduction of the Z-group often imparts increased crystallinity to the protected amino acid, which greatly facilitates purification.[6][8][]

  • Racemization Resistance: Z-protected amino acids are less prone to racemization when their carboxyl groups are activated for peptide bond formation.[2][9][]

Mechanism of Protection: The Schotten-Baumann Reaction

The introduction of the Z-group is a classic example of nucleophilic acyl substitution. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium carbonate or sodium hydroxide, is required to neutralize the hydrochloric acid generated during the reaction.[1][11]

Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AA Amino Acid (H₂N-CHR-COOH) Nucleophilic_Attack Nucleophilic Attack of Amino Group on Cbz-Cl AA->Nucleophilic_Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Nucleophilic_Attack Base Base (e.g., Na₂CO₃) HCl_Neutralization Neutralization of HCl by Base Base->HCl_Neutralization Nucleophilic_Attack->HCl_Neutralization Protected_AA Z-Protected Amino Acid Nucleophilic_Attack->Protected_AA Salt Salt (e.g., NaCl) HCl_Neutralization->Salt Byproducts H₂O + CO₂ HCl_Neutralization->Byproducts Hydrogenation_Deprotection cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protected_Peptide Z-Protected Peptide Hydrogenolysis Hydrogenolysis of Benzylic C-O Bond Protected_Peptide->Hydrogenolysis H2 Hydrogen (H₂) H2->Hydrogenolysis Catalyst Catalyst (Pd/C) Catalyst->Hydrogenolysis Decarboxylation Spontaneous Decarboxylation Hydrogenolysis->Decarboxylation Toluene Toluene Hydrogenolysis->Toluene Deprotected_Peptide Deprotected Peptide Decarboxylation->Deprotected_Peptide CO2 Carbon Dioxide (CO₂) Decarboxylation->CO2

Caption: Catalytic hydrogenation for Z-group deprotection.

An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene is used in the presence of a palladium catalyst. [6][12]This method can be more convenient and safer for laboratory-scale synthesis. [6]

The Z-group can also be cleaved under harsh acidic conditions, such as with a solution of hydrogen bromide (HBr) in acetic acid. [2][9]This method is particularly useful when the peptide contains functional groups that are sensitive to catalytic hydrogenation. The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Z-protecting group.

Protocol 1: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol is a general procedure for the benzyloxycarbonylation of an amino acid.

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. [1]2. Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. [1]3. Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. [1]4. Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. [1]5. Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. [1]6. Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [1]7. Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid. [1]

Protocol 2: Z-Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the Z-group using catalytic hydrogenation.

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol. [1]2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). [1]Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [1]3. Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. [1]4. Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). [1]5. Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. [1]6. Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide. [6]

Protocol 3: Z-Deprotection by Acidolysis with HBr in Acetic Acid

This protocol outlines the cleavage of the Z-group using HBr in acetic acid.

  • Dissolution: Dissolve the Z-protected peptide in glacial acetic acid.

  • Addition of HBr/AcOH: Add a 33% solution of HBr in acetic acid and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Precipitation: Upon completion, add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected peptide hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data Summary

The efficiency of Z-group protection and deprotection is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Z-Protection of Amino Acids

Amino AcidYield (%)Reference
Glycine90[7]
Alanine85-95General literature
Phenylalanine88-92[]
LeucineOily product[]

Table 2: Comparison of Z-Deprotection Methods

MethodConditionsTypical Reaction TimeAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C, RT1-4 hoursMild conditions, clean reactionCatalyst can be pyrophoric, not suitable for sulfur-containing peptides
Catalytic Transfer HydrogenationAmmonium formate, Pd/C2-6 hoursSafer than H₂ gasMay require higher temperatures
Acidolysis33% HBr in AcOH, RT30-60 minutesFast, suitable for sulfur-containing peptidesHarsh acidic conditions, potential for side reactions

The Enduring Legacy of the Z-Group

The introduction of the Z-group by Bergmann and Zervas was a landmark achievement that transformed peptide synthesis from an art of uncontrolled reactions into a systematic science. [2][3]For two decades, the Bergmann-Zervas method was the standard in the field, enabling the synthesis of previously inaccessible peptides. [2]While newer protecting groups such as Boc and Fmoc have become dominant in solid-phase peptide synthesis, the Z-group remains a highly relevant and valuable tool, particularly in solution-phase synthesis and for the protection of side-chain functionalities. [2][4][6]Its robustness, ease of introduction and cleavage, and orthogonality with other common protecting groups ensure its continued use in both academic research and industrial drug development. [6]A thorough understanding of its chemical properties and the various methodologies for its application and removal is essential for any scientist engaged in the art and science of peptide synthesis. [6]

References

  • Peptide synthesis - Wikipedia. [Link]

  • Leonidas Zervas - Grokipedia. [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. [Link]

  • Memoirs - Greek Peptide Society. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC - NIH. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. [Link]

  • Uber ein allgemeies Verfahren der Peptid-Synthese - ResearchGate. [Link]

  • Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed. [Link]

  • Benzyl chloroformate - Wikipedia. [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]

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Methodological & Application

Solid-Phase Synthesis of Z-D-Ala-Gly-OH: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the protected dipeptide, Z-D-Ala-Gly-OH. The benzyloxycarbonyl (Z) protecting group is a classic urethane-type protecting group that is stable to the basic conditions of Fmoc removal, making it a valuable tool in peptide synthesis.[1][2] This protocol outlines the synthesis on a Wang resin, employing Fmoc-based chemistry for the peptide elongation, followed by the coupling of Z-D-alanine and subsequent cleavage from the solid support. Detailed experimental procedures, reagent specifications, and in-process monitoring techniques are provided to ensure a high-yield and high-purity synthesis of the target dipeptide.

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[3] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing of the resin-bound peptide.[4] The synthesis of this compound, a valuable building block in medicinal chemistry and drug development, can be efficiently achieved using SPPS.[5]

This protocol utilizes a standard Fmoc/tBu strategy for the assembly of the peptide backbone on a Wang resin. The Wang resin is a popular choice for SPPS as it allows for cleavage under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to yield a C-terminally free carboxylic acid. The N-terminal Z-group is introduced in the final coupling step. The stability of the Z-group to the final TFA cleavage is a critical consideration in this synthetic strategy. While some protecting groups are stable to TFA, it is crucial to perform a small-scale trial cleavage to ensure the integrity of the Z-group under the specific reaction conditions.[6]

Synthesis Workflow Overview

The solid-phase synthesis of this compound follows a cyclical process of deprotection, washing, coupling, and washing, culminating in the cleavage of the final product from the resin.

SPPS_Workflow Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Load Load Fmoc-Gly-OH Swell->Load Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Load->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Couple Couple Z-D-Ala-OH Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purification Precipitation->Purification Final_Product This compound Purification->Final_Product

Figure 1. General workflow for the solid-phase synthesis of this compound.

Materials and Reagents

ReagentGradeSupplier
Wang Resin (100-200 mesh, 1% DVB)Peptide Synthesis GradeStandard Supplier
Fmoc-Gly-OHPeptide Synthesis GradeStandard Supplier
Z-D-Ala-OHPeptide Synthesis GradeStandard Supplier
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeStandard Supplier
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
PiperidineReagent GradeStandard Supplier
Trifluoroacetic Acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl Ether (cold)ACS GradeStandard Supplier
Ninhydrin Test Kit Reagents
- Reagent A: KCN in PyridineSee Protocol
- Reagent B: Ninhydrin in n-ButanolSee Protocol
- Reagent C: Phenol in n-ButanolSee Protocol

Detailed Synthesis Protocol

Part 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the Wang resin (e.g., 1 g, with a substitution of 0.5 mmol/g) in a fritted syringe reaction vessel. Swell the resin in DMF (10 mL/g of resin) for 1-2 hours with occasional agitation.

  • Fmoc-Gly-OH Loading:

    • Dissolve Fmoc-Gly-OH (4 equivalents to resin substitution) and HOBt (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the solution and allow it to activate for 5-10 minutes.

    • Drain the DMF from the swollen resin and add the activated Fmoc-Gly-OH solution.

    • Agitate the reaction mixture for 4-6 hours at room temperature.

    • Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes. Wash the resin as described above.

Part 2: Peptide Elongation
  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL/g of resin) for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine.

  • Monitoring Deprotection (Ninhydrin Test):

    • Take a small sample of resin beads (10-15 beads) and place them in a small test tube.[7]

    • Add 2-3 drops each of Reagent A (KCN in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).[7]

    • Heat the test tube at 110°C for 5 minutes.[7]

    • A deep blue color of the beads and/or the solution indicates the presence of a free primary amine, confirming successful Fmoc deprotection.[7][8] If the test is negative (yellow/no color change), repeat the deprotection step.

Part 3: Coupling of Z-D-Ala-OH
  • Activation of Z-D-Ala-OH:

    • In a separate vial, dissolve Z-D-Ala-OH (3 equivalents to resin substitution) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Drain the solvent from the deprotected resin and add the activated Z-D-Ala-OH solution.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring Coupling (Ninhydrin Test):

    • Perform the ninhydrin test as described in Part 2, step 2.

    • A negative ninhydrin test (yellow/no color change) indicates that the coupling reaction is complete. If the test is positive, the coupling reaction should be repeated with a fresh solution of activated Z-D-Ala-OH.

Part 4: Cleavage and Purification
  • Resin Washing and Drying:

    • After the final coupling, wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight.

  • Cleavage from Resin:

    • Caution: Perform this step in a well-ventilated fume hood.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin (10 mL/g of resin) and agitate for 2-3 hours at room temperature.

    • Note: It is highly recommended to perform a small-scale trial cleavage first to confirm the stability of the N-terminal Z-group to the TFA cocktail. The Z-group is generally stable to TFA, but prolonged exposure or elevated temperatures can lead to its removal.[6]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification:

    • The crude this compound can be purified by recrystallization or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Ninhydrin test after coupling Incomplete coupling reaction.Repeat the coupling step with fresh reagents. Consider extending the reaction time or using a more potent coupling reagent like HATU or HBTU.
Low peptide yield after cleavage Incomplete cleavage.Extend the cleavage time or use a slightly higher temperature (use caution with the Z-group). Ensure the resin was completely dry before cleavage.
Presence of deletion sequences Incomplete deprotection or coupling.Ensure complete deprotection and coupling at each step by diligently using the ninhydrin test.
Partial or complete loss of Z-group Z-group instability in TFA.Reduce the cleavage time or perform the cleavage at a lower temperature (e.g., 0°C). Consider using a milder cleavage cocktail if possible, although this may not be compatible with Wang resin.

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of this compound. By following the outlined procedures for resin loading, peptide elongation, in-process monitoring, and cleavage, researchers can reliably synthesize this valuable dipeptide building block. The key to a successful synthesis lies in the careful execution of each step and the diligent monitoring of reaction completion using techniques such as the ninhydrin test.

References

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 34286-66-3. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Soils Lab UIUC. (2024, March 27). SOP: Free Amino Acids (ninhydrin). Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Advantage of Dipeptide Building Blocks in Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS), while considered a more traditional approach compared to its solid-phase counterpart, offers distinct advantages, particularly for large-scale production and the synthesis of complex or modified peptides.[1][2] One of the key strategies to enhance the efficiency and purity of solution-phase synthesis is the use of pre-formed dipeptide fragments. This application note provides a detailed guide on the utilization of N-benzyloxycarbonyl-D-alanylglycine (Z-D-Ala-Gly-OH), a valuable dipeptide building block, in the construction of larger peptide chains.[3][4]

The use of a dipeptide like this compound offers several strategic benefits:

  • Reduced Number of Coupling and Deprotection Cycles: Incorporating two amino acid residues in a single step significantly shortens the overall synthesis timeline.[5]

  • Minimized Racemization: The risk of epimerization, particularly for the activated C-terminal amino acid, is mitigated as the chiral center of the D-alanine residue is already part of a stable amide bond.[6][7]

  • Improved Solubility: In some cases, dipeptide fragments can exhibit better solubility profiles compared to individual amino acids, facilitating more efficient reactions.[8]

  • Simplified Purification: By reducing the number of synthetic steps, the complexity of the crude product mixture is decreased, often leading to a more straightforward purification process.[9]

This guide is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for the effective use of this compound in solution-phase peptide synthesis.

Chemical Profile: this compound

Property Value
IUPAC Name 2-((R)-2-(((Benzyloxy)carbonyl)amino)propanamido)acetic acid[10]
Molecular Formula C13H16N2O5[]
Molecular Weight 280.28 g/mol []
Appearance White powder[]
Storage Store at 2-8 °C[]

Core Experimental Workflow: A Conceptual Overview

The overall process involves a series of chemically distinct yet interconnected stages. The successful execution of each step is paramount for achieving a high yield of the desired peptide with excellent purity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Deprotection cluster_3 Analysis A Starting Materials (this compound, Amino Acid Ester) B Peptide Coupling (Activation & Amide Bond Formation) A->B Coupling Reagents C Reaction Monitoring (TLC, HPLC) B->C In-process Control D Work-up & Crude Purification (Extraction, Precipitation) C->D Reaction Completion E Z-Group Deprotection (Catalytic Hydrogenation) D->E Purified Intermediate F Final Purification (RP-HPLC, Crystallization) E->F Deprotected Peptide G Characterization (HPLC, MS, NMR) F->G Final Product

Caption: High-level workflow for solution-phase peptide synthesis using this compound.

Part 1: Peptide Bond Formation - Coupling this compound with an Amino Acid Ester

This section details the protocol for coupling this compound to the N-terminus of another amino acid, which is C-terminally protected as an ester (e.g., methyl or benzyl ester) to prevent self-polymerization.[12]

Causality Behind Experimental Choices:
  • Coupling Reagents: The combination of a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and effective method.[6][7] The carbodiimide activates the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[13] HOBt then reacts with this intermediate to form an active ester, which serves two crucial purposes: it is less prone to racemization and it reacts efficiently with the amino group of the incoming amino acid ester to form the desired peptide bond.[7][14] The use of HOBt is known to increase yields and decrease epimerization levels.[15][16]

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. The choice depends on the solubility of the reactants. DCM is often preferred for its ease of removal, while DMF can be better for less soluble peptide fragments.[17] It is critical that the solvents are anhydrous to prevent hydrolysis of the activated carboxyl group.

  • Temperature Control: The reaction is typically initiated at 0 °C. This is to control the exothermic reaction of the carbodiimide with the carboxylic acid and to minimize potential side reactions, such as the formation of N-acylurea byproduct and racemization.[7] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Protocol 1.1: DCC/HOBt Mediated Coupling

Materials:

  • This compound (1.0 eq)

  • Amino acid methyl or benzyl ester hydrochloride (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralizing the hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in the same anhydrous solvent and add TEA or DIPEA (1.0 eq). Stir for 10-15 minutes to generate the free amine. Filter off the resulting triethylammonium or diisopropylethylammonium chloride salt if necessary, or add the slurry directly in the next step.

  • Pre-activation: Cool the solution from step 1 to 0 °C in an ice bath. Add DCC (1.1 eq) to this solution and stir for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.[6]

  • Coupling: Add the free amino acid ester solution from step 2 to the pre-activated mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[18]

Work-up and Purification of the Protected Tripeptide:
  • Filtration: After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the DCU byproduct. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 5% aqueous HCl or citric acid solution (to remove any unreacted amine and excess base).

    • Saturated aqueous sodium bicarbonate solution (to remove unreacted this compound and HOBt).

    • Brine (saturated aqueous NaCl solution).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected tripeptide.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography on silica gel.[19]

Part 2: Deprotection of the N-terminal Z-Group

The benzyloxycarbonyl (Z or Cbz) group is a versatile protecting group that is stable under many conditions but can be readily removed by catalytic hydrogenation.[20]

Causality Behind Experimental Choices:
  • Catalytic Transfer Hydrogenation: This method is often preferred over using hydrogen gas due to its operational simplicity and enhanced safety.[20] A hydrogen donor, such as ammonium formate or formic acid, transfers hydrogen to the catalyst (Palladium on carbon, Pd/C), which in turn facilitates the hydrogenolysis of the benzyl-oxygen bond of the Z-group.[21][22] This process cleaves the protecting group, releasing toluene and carbon dioxide as byproducts, leaving the free amine of the peptide.[20]

  • Catalyst: 10% Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation.[22]

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the protected peptide and the hydrogen donor.

Protocol 2.1: Z-Group Removal by Catalytic Transfer Hydrogenation

Materials:

  • Z-protected tripeptide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ammonium formate (3-5 eq) or Formic acid[21][22]

  • Methanol or Ethanol

  • Celite® or a similar filter aid

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

  • Catalyst and Donor Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric, especially when dry. It is best handled as a paste with water or under an inert atmosphere. Then, add ammonium formate in portions.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by gas evolution (CO2).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The deprotection is typically complete within 1-4 hours.[20]

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure. The resulting product is the deprotected tripeptide, which can be used in the next coupling step without further purification if the reaction was clean.

Part 3: Characterization and Quality Control

Ensuring the identity and purity of the synthesized peptide at each stage is critical for the success of the overall synthesis. A combination of analytical techniques should be employed.[18][23]

Technique Purpose
High-Performance Liquid Chromatography (HPLC) The primary tool for assessing the purity of the peptide and for purifying the final product. Reversed-phase HPLC (RP-HPLC) is the most common method.[9][24][25]
Mass Spectrometry (MS) Used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acids have been incorporated.[18][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the connectivity of the amino acids and the absence of side products. It can also be used to assess chiral purity.[23][24]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Coupling Yield Incomplete activation of the carboxylic acid; Hydrolysis of the activated species; Steric hindrance.Ensure all reagents and solvents are anhydrous. Increase coupling time or use a more potent coupling agent like HATU or HBTU.[14] Consider microwave-assisted synthesis to accelerate the reaction.[26][27]
Presence of N-acylurea Byproduct Rearrangement of the O-acylisourea intermediate.Ensure the reaction is started at 0°C. Ensure HOBt is used, as it minimizes this side reaction.[7]
Incomplete Z-Group Deprotection Inactive catalyst; Insufficient hydrogen donor.Use fresh, high-quality Pd/C. Increase the amount of hydrogen donor or the reaction time. Ensure vigorous stirring to maintain catalyst suspension.
Peptide Aggregation/Insolubility Hydrophobic sequences can aggregate, leading to poor reaction kinetics and difficult purification.[28][29]Change the solvent to a more polar one like NMP.[29] Incorporate solubilizing agents or perform the reaction at a lower concentration.[28]

Visualization of the Coupling Mechanism

The following diagram illustrates the key steps in the DCC/HOBt mediated peptide coupling reaction.

G cluster_0 Activation Phase cluster_1 Coupling Phase Z_Peptide This compound O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_Peptide->O_Acylisourea + DCC DCC DCC Active_Ester HOBt Active Ester (Racemization Resistant) O_Acylisourea->Active_Ester + HOBt DCU DCU Byproduct (Precipitates) O_Acylisourea->DCU Rearrangement (Side Reaction) HOBt HOBt Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + H2N-R' AA_Ester Amino Acid Ester (H2N-R') AA_Ester->Peptide_Bond New_Peptide Protected Tripeptide Peptide_Bond->New_Peptide

Caption: Mechanism of DCC/HOBt mediated peptide bond formation.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Vertex AI Search.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
  • Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave He
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021).
  • Diazetidine By-Product Formation With DCC + HOBt Mechanism. (2023). Organic Chemistry - YouTube.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Cellexus.
  • This compound | 34286-66-3. (n.d.). J&K Scientific.
  • Peptide Isolation & Purification Techniques. (n.d.).
  • Mechanism of peptide bond formation through carbodiimide. (2022).
  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (2012). Royal Society of Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025). Benchchem.
  • Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Aspects of industrial purification of peptides using large-scale chrom
  • MW-assisted solution phase peptide synthesis in water. (2013).
  • 12.5: Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts.
  • HPLC Analysis Methods for Peptide Characteriz
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. (n.d.). Indian Journal of Chemistry.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020).
  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (2012).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
  • Z-Ala-Gly-OH. (n.d.). Chem-Impex.
  • Peptide Synthesis Methods: Comparing Techniques for Optimal Results. (2024).
  • What Is DIC And Its Role In Solid-Phase Peptide Synthesis?. (2025). Chemistry For Everyone - YouTube.
  • HPLC Analysis and Purification of Peptides. (2004). PubMed Central.
  • Solution Phase Peptide Synthesis: The Case of Biphalin. (2020).
  • Z-DL-Ala-Gly-OH - (CAS 2503-31-3). (n.d.). BOC Sciences.
  • Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. (1978). The Journal of Organic Chemistry.
  • What do you do when your peptide synthesis fails?. (2023). Biotage.
  • Cbz deprotection conditions: screening of catalysts and sources of H2. (2021).
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
  • Z-Gly-Ala-OH | 3079-63-8. (n.d.). Biosynth.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. (2018).
  • 34286-66-3 | this compound. (n.d.). Next Peptide.
  • Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
  • Practical N-to-C peptide synthesis with minimal protecting groups. (2021). PubMed Central.
  • Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. (2024). Bachem.
  • Planning a Peptide Synthesis. (n.d.). AAPPTec.
  • 26.7 Peptide Synthesis. (2023). Chemistry LibreTexts.

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Application Notes and Protocols for the Cleavage of Peptides from Wang Resin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Final Step in Solid-Phase Peptide Synthesis

This final cleavage step is not merely a release of the peptide from its solid support; it is a multi-faceted chemical event that simultaneously removes the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) employed in the Fmoc/tBu strategy. The success of the entire synthesis hinges on the efficiency and cleanliness of this process. An optimized cleavage protocol maximizes the yield of the target peptide while minimizing a host of potential side reactions that can complicate purification and compromise the final product's integrity.

This document provides a detailed guide to the cleavage of peptides from Wang resin, focusing on the mechanistic principles, optimized protocols, and troubleshooting strategies essential for researchers, chemists, and drug development professionals.

A Note on Protecting Group Strategy: Fmoc/tBu vs. Z-Group Chemistry

The query specified "Z-protected peptides." It is important to clarify the chemical context. The benzyloxycarbonyl (Z or Cbz) protecting group, pioneered by Bergmann and Zervas, is a foundational tool in peptide chemistry.[4][5] However, the Z-group is traditionally associated with the Boc/Z synthesis strategy and is typically cleaved under harsh acidic conditions (e.g., HBr in acetic acid, anhydrous HF) or, more commonly, by catalytic hydrogenolysis.[4][5]

Standard trifluoroacetic acid (TFA) cocktails used for cleavage from Wang resin are generally insufficient to remove the Z-group. Therefore, this guide will focus on the cleavage of peptides synthesized using the standard and compatible Fmoc/tBu strategy , which is the intended application for Wang resin. We will, however, address the implications of Z-group presence in a dedicated section.

Part 1: The Chemistry of Cleavage

The Cleavage Mechanism: Acid-Catalyzed Ester Hydrolysis

The cleavage of the peptide from the Wang resin is an acid-catalyzed SN1 reaction. The process is initiated by the protonation of the ester oxygen linking the peptide's C-terminus to the benzyl linker. This is followed by the departure of the stable, resin-bound benzyl carbocation, releasing the peptide with a free C-terminal carboxylic acid.

Simultaneously, the strong acid (TFA) cleaves tert-butyl-based side-chain protecting groups, generating additional tert-butyl carbocations. These carbocations are highly reactive electrophiles and represent the primary source of deleterious side reactions.

The Genesis of Side Products: The Carbocation Menace

During cleavage, the resin linker itself and the side-chain protecting groups fragment to form highly reactive carbocations.[6] These electrophilic species can attack nucleophilic residues within the peptide sequence, leading to irreversible modifications.

Key side reactions include:

  • Alkylation of Tryptophan (Trp): The indole ring of Trp is highly susceptible to alkylation by benzyl and tert-butyl cations, leading to impurities with a mass increase of +106 Da (from the Wang linker) or +56 Da (from tBu groups).[7][8]

  • Alkylation of Cysteine (Cys): The free sulfhydryl group of Cysteine can be alkylated, particularly by the p-hydroxybenzyl cation derived from the Wang linker.[9] This is a prevalent issue when Cys is located near the C-terminus.[9]

  • Modification of Methionine (Met): The thioether side chain of Met can be S-alkylated.

  • Tyrosine (Tyr) Modification: The activated aromatic ring of Tyr can be alkylated.

The Role of Scavengers: Quenching Reactive Intermediates

To prevent these side reactions, the cleavage cocktail must contain "scavengers." These are nucleophilic reagents added in excess to trap, or "scavenge," the reactive carbocations before they can modify the peptide.[6][10] The choice of scavengers is dictated by the peptide's amino acid composition.

Part 2: Cleavage Cocktails and Protocols

The foundation of any cleavage protocol is high-purity Trifluoroacetic Acid (TFA), typically used at a concentration of 90-95%. The remaining 5-10% consists of a carefully selected scavenger mixture.

Standard Cleavage Cocktails

The following table summarizes common cleavage cocktails, their compositions, and primary applications. The choice of cocktail is critical and must be tailored to the specific peptide sequence.

Cocktail NameComposition (v/v/v)Key Scavengers & RationalePrimary Application & Notes
Standard (TFA/TIS/H₂O) 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% WaterTIS: An efficient carbocation scavenger, particularly for Trt groups. Water: Scavenges tert-butyl cations.For peptides lacking sensitive residues like Arg(Pbf/Pmc), Cys, or Met. A good starting point for simple sequences.[11]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Phenol & Thioanisole: Aromatic scavengers that protect Tyr and Trp. EDT: A potent scavenger for Trt groups and protects Cys.A robust, "universal" cocktail for complex peptides containing multiple sensitive residues, including Arg(Pmc/Mtr), Cys, Met, and Trp.[6]
TFA/EDT/H₂O/TIS 94% TFA / 2.5% Water / 2.5% EDT / 1% TISEDT: Primary scavenger for Cys protection.Specifically formulated for peptides containing Cysteine to prevent S-alkylation and disulfide formation.[11]
TFA/Thioanisole/DMS Varies; e.g., 70% TFA / 10% Thioanisole / 10% DMS / 5% TIS / 5% H₂OThioanisole & DMS: Sulfur-containing scavengers effective at protecting Met from oxidation and alkylation and Cys from S-tButylation.[12]Recommended for peptides containing Met or for mitigating Cys S-tButylation.[12]
Detailed Step-by-Step Cleavage Protocol

This protocol provides a generalized workflow. Volumes and times may need optimization based on the synthesis scale and peptide sequence.

Safety First: Always perform this procedure in a certified chemical fume hood. TFA is highly corrosive and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Selected scavengers (e.g., TIS, water, EDT, thioanisole)

  • Reaction vessel (e.g., glass-fritted syringe or round-bottom flask)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Nitrogen or Argon gas line

  • Shaker or rotator

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.

    • If the N-terminal amino acid is still Fmoc-protected, it must be removed first using a standard 20% piperidine in DMF solution, followed by thorough washing with DMF and dichloromethane (DCM), and drying under vacuum.[13]

  • Cleavage Cocktail Preparation:

    • In a separate glass container, carefully prepare the chosen cleavage cocktail. For a 0.1 mmol scale synthesis, a total volume of 5-10 mL is typically sufficient. For example, to prepare 10 mL of the standard 95:2.5:2.5 cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.

    • Expert Tip: Always add TFA to the scavengers, not the other way around, especially when using water, to control any exothermic reaction.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the peptide-resin.

    • Seal the vessel and agitate gently at room temperature using a shaker or rotator.

    • Typical reaction time is 2-3 hours.[11][13] Peptides with sterically hindered residues or multiple Arg(Pbf) groups may require longer cleavage times (up to 4 hours).

  • Peptide Isolation:

    • Filter the cleavage mixture directly into a larger centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA cocktail). The resin beads will be retained by the frit.

    • Wash the resin beads 2-3 times with a small volume of fresh TFA to ensure all cleaved peptide is collected. Combine these washes with the ether solution.

  • Peptide Precipitation:

    • A white precipitate of the crude peptide should form immediately upon contact with the cold ether.

    • Cap the tube and vortex briefly. For optimal precipitation, store the tube at -20°C for at least 1 hour (or overnight if necessary).[13]

  • Washing and Drying:

    • Centrifuge the suspension (e.g., at 4000 rpm for 10-15 minutes) to pellet the crude peptide.

    • Carefully decant the ether supernatant, which contains the scavengers and cleaved protecting groups.

    • Resuspend the peptide pellet in a fresh portion of cold ether, vortex, and centrifuge again. Repeat this wash step two more times to thoroughly remove residual scavengers.

    • After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen or argon, followed by drying under high vacuum to remove all solvent traces.

  • Post-Cleavage Processing:

    • The resulting crude peptide pellet can be dissolved in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA or 10% acetic acid) for analysis by HPLC and mass spectrometry, followed by purification.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the cleavage and precipitation process.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Downstream Resin 1. Dry Peptide-Resin Cleave 3. Add Cocktail to Resin (2-3h, Room Temp) Resin->Cleave Cocktail 2. Prepare Cleavage Cocktail (TFA + Scavengers) Cocktail->Cleave Filter 4. Filter into Cold Ether Cleave->Filter Collect filtrate Precipitate 5. Precipitate Peptide (-20°C, >1h) Filter->Precipitate Centrifuge 6. Centrifuge to Pellet Precipitate->Centrifuge Wash 7. Wash Pellet with Ether (3x) Centrifuge->Wash Dry 8. Dry Crude Peptide Wash->Dry Purify 9. Purify via HPLC Dry->Purify

Sources

Application Notes and Protocols for the Synthesis of Z-D-Ala-Gly-OH via HBTU/HOBt Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of the amide bond is a cornerstone of peptide chemistry, essential for the synthesis of peptides and proteins that are pivotal in drug discovery and biochemical research.[1][2] The dipeptide Z-D-Ala-Gly-OH, with its N-terminal benzyloxycarbonyl (Z) protecting group, is a valuable building block in the synthesis of more complex peptide structures.[2][3] The coupling of Z-D-Alanine with Glycine requires a robust and efficient method to ensure high yield and optical purity. This document provides a comprehensive guide to the coupling reaction of Z-D-Ala-OH with Glycine using the highly effective HBTU/HOBt reagent system.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), in conjunction with 1-Hydroxybenzotriazole (HOBt), has become a preferred coupling reagent combination in peptide synthesis.[4][5] This system is renowned for its rapid reaction times, high coupling efficiencies, and potent suppression of racemization, a critical consideration when working with chiral amino acids.[4][5][6]

This application note will delve into the mechanistic intricacies of the HBTU/HOBt coupling reaction, provide a detailed, step-by-step protocol for the synthesis of this compound, and offer insights into reaction monitoring, purification, and troubleshooting.

Mechanistic Insights: The Synergy of HBTU and HOBt

The efficacy of the HBTU/HOBt system lies in the synergistic activation of the carboxylic acid component, Z-D-Ala-OH, to facilitate nucleophilic attack by the amino group of Glycine.

The Role of HBTU: The Primary Activator

HBTU is an aminium salt that serves as the primary activating agent.[4] In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion then attacks the electron-deficient carbon atom of HBTU, leading to the formation of a highly reactive intermediate and tetramethylurea as a byproduct.[7][8]

The Crucial Role of HOBt: Racemization Suppression and Catalysis

While HBTU can function independently, the inclusion of HOBt is critical for several reasons:

  • Racemization Suppression: HOBt is a highly effective agent for minimizing racemization during peptide coupling.[1][5][6][9] It reacts with the activated intermediate to form a stable HOBt-ester.[1][7] This active ester is less prone to forming an oxazolone intermediate, which is a primary pathway for the loss of stereochemical integrity (racemization).[4]

  • Enhanced Reaction Rate: HOBt also acts as a nucleophilic catalyst, accelerating the overall coupling reaction.[9]

The HOBt active ester is then readily attacked by the nucleophilic amine of the glycine component, leading to the formation of the desired peptide bond and the release of HOBt.[4][7]

Visualizing the Mechanism

HBTU_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_byproducts Byproducts Z_D_Ala_OH Z-D-Ala-OH Z_D_Ala_O Z-D-Ala-O⁻ Z_D_Ala_OH->Z_D_Ala_O DIPEA Activated_Intermediate HBTU-Activated Ester Z_D_Ala_O->Activated_Intermediate + HBTU HBTU HBTU HBTU->Activated_Intermediate HOBt_Ester HOBt Active Ester (Racemization Resistant) Activated_Intermediate->HOBt_Ester + HOBt Tetramethylurea Tetramethylurea Activated_Intermediate->Tetramethylurea Z_D_Ala_Gly_OH This compound HOBt_Ester->Z_D_Ala_Gly_OH + Glycine Released_HOBt Released HOBt HOBt_Ester->Released_HOBt HOBt HOBt HOBt->HOBt_Ester Glycine Glycine (H₂N-CH₂-COOH)

Caption: Mechanism of Z-D-Ala-OH activation and coupling using HBTU/HOBt.

Experimental Protocol: Synthesis of this compound

This protocol details the solution-phase synthesis of this compound. All reagents should be of high purity, and solvents should be anhydrous.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )PuritySupplier
Z-D-Alanine (Z-D-Ala-OH)223.23≥99%e.g., Sigma-Aldrich
Glycine (Gly-OH)75.07≥99%e.g., Sigma-Aldrich
HBTU379.25≥98%e.g., Sigma-Aldrich
HOBt135.12Anhydrous, ≥97%e.g., Sigma-Aldrich
DIPEA129.25≥99.5%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)73.09Anhydrouse.g., Sigma-Aldrich
Ethyl Acetate (EtOAc)88.11ACS Gradee.g., Fisher Scientific
1 M Hydrochloric Acid (HCl)---
Saturated Sodium Bicarbonate (NaHCO₃)---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)120.37-e.g., Sigma-Aldrich
Step-by-Step Protocol
  • Dissolution of Reactants:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Z-D-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • In a separate flask, dissolve Glycine (1.0 eq) in anhydrous DMF. Gentle warming may be required to aid dissolution. Cool to room temperature before proceeding.

  • Activation:

    • Cool the flask containing the Z-D-Ala-OH and HOBt solution to 0 °C in an ice bath.

    • To this cooled solution, add DIPEA (2.5 eq) dropwise while stirring.

    • Add HBTU (1.1 eq) to the mixture in one portion.

    • Allow the mixture to stir at 0 °C for 5-10 minutes for pre-activation. The solution may change color.[4]

  • Coupling Reaction:

    • Slowly add the solution of Glycine to the activated Z-D-Ala-OH mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and continue to stir for 2-12 hours.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Z-D-Ala-OH) is consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2x) to remove excess DIPEA.

      • Saturated aqueous NaHCO₃ solution (2x) to remove unreacted HOBt and any remaining acid.[10]

      • Brine (1x) to remove residual water-soluble impurities.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or chloroform/isopropanol/acetic acid).[10][11]

    • Alternatively, recrystallization from an appropriate solvent system can be employed.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]

Experimental Workflow Visualization

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Z_Ala Dissolve Z-D-Ala-OH & HOBt in DMF Cool_to_0C Cool Z-D-Ala-OH solution to 0°C Dissolve_Z_Ala->Cool_to_0C Dissolve_Gly Dissolve Glycine in DMF Add_Glycine Add Glycine solution (Coupling) Dissolve_Gly->Add_Glycine Add_DIPEA Add DIPEA Cool_to_0C->Add_DIPEA Add_HBTU Add HBTU (Activation) Add_DIPEA->Add_HBTU Add_HBTU->Add_Glycine Warm_to_RT Warm to RT & Stir Add_Glycine->Warm_to_RT Monitor_Reaction Monitor by TLC/HPLC Warm_to_RT->Monitor_Reaction Dilute_EtOAc Dilute with Ethyl Acetate Monitor_Reaction->Dilute_EtOAc Wash_HCl Wash with 1M HCl Dilute_EtOAc->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry_Concentrate Dry (MgSO₄) & Concentrate Wash_Brine->Dry_Concentrate Purify Purify (Chromatography/Recrystallization) Dry_Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reactionExtend reaction time; ensure anhydrous conditions; check reagent purity and stoichiometry.
Loss of product during work-upEnsure proper pH during extractions; avoid vigorous shaking to prevent emulsion formation.
Presence of Starting Material Insufficient activationEnsure proper stoichiometry of HBTU and DIPEA; allow for adequate pre-activation time.
Inactive coupling reagentsUse fresh, high-purity HBTU and anhydrous HOBt.
Side Product Formation Racemization of D-AlanineEnsure HOBt is included in the reaction; maintain low temperatures during activation.
Guanidinylation of the amineAvoid using a large excess of HBTU, as it can react with the unprotected N-terminus.[12]
Intramolecular cyclizationThis is less common for dipeptides but can occur.[13] Ensure prompt addition of the amine component after activation.
Difficulty in Purification Presence of tetramethylureaThe washing steps should effectively remove this water-soluble byproduct.
Complex mixture of byproductsRe-evaluate reaction conditions and reagent purity. Consider alternative purification strategies like preparative HPLC.[11]

Conclusion

The HBTU/HOBt coupling system provides a highly efficient and reliable method for the synthesis of the dipeptide this compound. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can achieve high yields of the desired product with minimal racemization. The provided troubleshooting guide offers practical solutions to common challenges, ensuring the successful application of this powerful coupling methodology in peptide synthesis for drug development and scientific research.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Vertex AI Search.
  • Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids - Benchchem. (n.d.). BenchChem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Aapptec.
  • HBTU - Wikipedia. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents - Benchchem. (n.d.). BenchChem.
  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec.
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? | ResearchGate. (n.d.).
  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports - ResearchGate. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific.
  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports - Ukrainica Bioorganica Acta. (n.d.). Ukrainica Bioorganica Acta.
  • Application Note: Protocol for Amide Bond Formation using Boc-L-pyroglutamic acid and HBTU - Benchchem. (n.d.). BenchChem.
  • This compound | 34286-66-3 - J&K Scientific. (n.d.). J&K Scientific.
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. (2017). Royal Society of Chemistry.
  • Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed. (1977). PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024). Bachem.
  • Side reactions with HBTU amide coupling? : r/Chempros - Reddit. (2025). Reddit.
  • Z-Ala-Gly-OH - Chem-Impex. (n.d.). Chem-Impex.
  • WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents. (n.d.).
  • Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. - PNAS. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
  • Z-DL-Ala-Gly-OH - (CAS 2503-31-3) - Peptides - BOC Sciences Amino Acid. (n.d.). BOC Sciences.
  • Z-Gly-Ala-OH | 3079-63-8 | FG111462 - Biosynth. (n.d.). Biosynth.
  • 34286-66-3 | this compound | Next Peptide. (n.d.). Next Peptide.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.
  • Peptide Isolation & Purification Techniques - Waters Corporation. (n.d.).
  • Coupling Reagents - ResearchGate. (n.d.).
  • Background knowledge necessary to start on pep3de projects. © VanVeller Lab 2025. (2025). VanVeller Lab.

Sources

Deprotection of the Z-Group from a Dipeptide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Z-Group in Peptide Chemistry

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a cornerstone in the art of peptide synthesis. Its robustness under a variety of conditions, coupled with the diverse and reliable methods for its removal, has cemented its place in the synthetic chemist's toolbox for nearly a century.[1] The Z-group's stability in both mildly acidic and basic media allows for significant flexibility in complex synthetic routes, a critical feature for drug development professionals.[2] This guide provides an in-depth exploration of the most effective techniques for the deprotection of the Z-group from dipeptides, offering detailed protocols, mechanistic insights, and practical guidance for researchers and scientists.

The strategic removal of the Z-group is a pivotal step in the stepwise elongation of a peptide chain. The choice of deprotection method is dictated by the overall molecular architecture of the dipeptide, the presence of other protecting groups, and the desired scale of the reaction. This document will delve into the three primary methodologies: catalytic hydrogenation, transfer hydrogenation, and acidolysis, providing a comparative overview to aid in the selection of the optimal strategy for your specific research needs.

Comparative Overview of Z-Group Deprotection Methodologies

The selection of a deprotection strategy is a critical decision in peptide synthesis. The following table provides a comparative summary of the most common methods for Z-group removal, highlighting their key features and typical yields.

Deprotection MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield (%)
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%) in MeOH or EtOHMild conditions, high yields, clean byproducts (toluene and CO₂).[2]Requires specialized hydrogenation apparatus, potential for catalyst poisoning, flammable H₂ gas.[3]85-98%[4]
Transfer Hydrogenation Ammonium formate, Pd/C in MeOHAvoids the use of flammable H₂ gas, safer for larger scale, mild conditions.[5]May require longer reaction times for some substrates.>90%[6]
Acidolysis 33% HBr in Acetic AcidEffective for substrates sensitive to hydrogenation, rapid reaction.[4]Harsh acidic conditions can lead to side reactions, including cleavage of other acid-labile protecting groups.[1]70-90%[4]

Section 1: Catalytic Hydrogenation - The Gold Standard

Catalytic hydrogenation is the most widely employed method for the deprotection of the Z-group due to its mildness and high efficiency.[1] The reaction proceeds via the cleavage of the benzylic C-O bond on the surface of a palladium catalyst, liberating the free amine, toluene, and carbon dioxide.

Mechanism of Catalytic Hydrogenation

The mechanism involves the adsorption of both the Z-protected dipeptide and hydrogen gas onto the surface of the palladium catalyst. This facilitates the cleavage of the C-O bond of the carbamate, leading to the formation of an unstable carbamic acid, which then spontaneously decarboxylates to yield the deprotected dipeptide.

Catalytic Hydrogenation Mechanism cluster_0 Catalytic Cycle Z_Dipeptide Z-NH-CHR-CO-NH-CHR'-COOR'' Adsorbed_Complex [Z-Dipeptide + H₂] on Pd/C Z_Dipeptide->Adsorbed_Complex Adsorption H2 H₂ H2->Adsorbed_Complex PdC Pd/C Catalyst Carbamic_Acid HOOC-NH-CHR-CO-NH-CHR'-COOR'' (Unstable) Adsorbed_Complex->Carbamic_Acid Hydrogenolysis Toluene Toluene Adsorbed_Complex->Toluene Deprotected_Dipeptide H₂N-CHR-CO-NH-CHR'-COOR'' Carbamic_Acid->Deprotected_Dipeptide Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Z-group deprotection via catalytic hydrogenation.

Detailed Protocol for Catalytic Hydrogenation

Materials:

  • Z-protected dipeptide (1.0 eq.)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% by weight)[2]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite®

Procedure:

  • Dissolution: In a flask suitable for hydrogenation, dissolve the Z-protected dipeptide in an appropriate solvent such as methanol or ethanol.[2]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.[2]

  • Hydrogenation Setup: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[2]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC solvent system is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The deprotected product should have a lower Rf value than the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Caution: The catalyst on the filter paper should be kept wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide. The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step.[2]

Troubleshooting and Key Considerations:
  • Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. Sulfur-containing amino acids (cysteine, methionine) can deactivate the catalyst. In such cases, using a larger amount of catalyst or a different deprotection method may be necessary.

  • Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Racemization: Catalytic hydrogenation is generally considered a mild method with a low risk of racemization.[7]

Section 2: Transfer Hydrogenation - A Safer Alternative

Transfer hydrogenation offers a convenient and safer alternative to the use of gaseous hydrogen.[5] In this method, a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of a catalyst.[5]

Mechanism of Transfer Hydrogenation

The mechanism is similar to catalytic hydrogenation, with the key difference being the in situ generation of hydrogen from the hydrogen donor on the catalyst surface.

Transfer Hydrogenation Workflow cluster_1 Experimental Workflow Start Dissolve Z-Dipeptide in Solvent Add_Reagents Add Pd/C and Ammonium Formate Start->Add_Reagents Reaction Stir at Room Temperature or Gentle Heating Add_Reagents->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Filter Filter through Celite Monitor->Filter Workup Aqueous Work-up and Extraction Filter->Workup Isolate Dry and Concentrate Workup->Isolate End Deprotected Dipeptide Isolate->End

Caption: General workflow for Z-group deprotection via transfer hydrogenation.

Detailed Protocol for Transfer Hydrogenation using Ammonium Formate

Materials:

  • Z-protected dipeptide (1.0 eq.)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)[5]

  • Ammonium formate (3-5 eq.)[5]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Z-protected dipeptide in methanol or ethanol in a round-bottom flask.[5]

  • Reagent Addition: To the stirred solution, add 10% Pd/C followed by ammonium formate.[5]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often accompanied by the evolution of gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described for catalytic hydrogenation.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.[6]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities. The aqueous layer containing the deprotected dipeptide can then be lyophilized or further purified. For some products, direct trituration of the residue with water followed by extraction of the product with an organic solvent may be effective.[6]

Advantages and Considerations:
  • Safety: The primary advantage is the avoidance of flammable and explosive hydrogen gas, making it more amenable to larger-scale synthesis.[5]

  • Versatility: A variety of hydrogen donors can be used, allowing for optimization based on the substrate and reaction conditions.[5]

Section 3: Acidolysis - A Potent Alternative for Challenging Substrates

Acid-mediated cleavage, typically using a solution of hydrogen bromide (HBr) in acetic acid, is a powerful method for Z-group deprotection, particularly for dipeptides containing functionalities that are sensitive to hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing residues).[4]

Mechanism of Acidolysis

The mechanism involves the protonation of the carbamate oxygen by the strong acid, followed by nucleophilic attack of the bromide ion at the benzylic carbon. This results in the cleavage of the C-O bond, releasing the unstable carbamic acid, which then decarboxylates.

Acidolysis Mechanism cluster_2 Reaction Pathway Z_Dipeptide Z-NH-Dipeptide Protonation Protonated Carbamate Z_Dipeptide->Protonation + H⁺ HBr HBr in Acetic Acid SN2_Attack Sₙ2 Attack by Br⁻ Protonation->SN2_Attack + Br⁻ Carbamic_Acid Carbamic Acid (Unstable) SN2_Attack->Carbamic_Acid Benzyl_Bromide Benzyl Bromide SN2_Attack->Benzyl_Bromide Deprotected_Dipeptide_Salt H₃N⁺-Dipeptide · Br⁻ Carbamic_Acid->Deprotected_Dipeptide_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Z-group deprotection via acidolysis with HBr in acetic acid.

Detailed Protocol for Acidolysis with HBr in Acetic Acid

Materials:

  • Z-protected dipeptide (1.0 eq.)

  • 33% Hydrogen bromide in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Dissolve the Z-protected dipeptide in a minimal amount of glacial acetic acid in a round-bottom flask.[4]

  • Reagent Addition: At room temperature, add a solution of 33% HBr in acetic acid (2-3 equivalents).[4]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will be a salt and may have a very low Rf on silica gel.

  • Work-up and Isolation: Upon completion, add the reaction mixture to a large volume of cold, anhydrous diethyl ether to precipitate the dipeptide hydrobromide salt.[4]

  • Purification: Collect the precipitate by filtration or centrifugation, wash thoroughly with anhydrous diethyl ether to remove acetic acid and benzyl bromide, and dry under vacuum.[4]

Critical Considerations and Potential Side Reactions:
  • Acid-Labile Groups: This method is not compatible with other acid-labile protecting groups such as Boc, which will also be cleaved under these conditions.

  • Racemization: The strongly acidic conditions can increase the risk of racemization, especially for sensitive amino acid residues.[8]

  • Side Reactions: The formation of aminosuccinyl peptides can occur with aspartic acid residues under strong acid conditions.[8]

Section 4: Analytical Monitoring and Characterization

Careful monitoring of the deprotection reaction is crucial to ensure complete conversion and to identify any potential side products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction. The disappearance of the starting material spot and the appearance of the more polar product spot (lower Rf) indicate the reaction is proceeding. A typical mobile phase is a mixture of a polar and a non-polar solvent, such as dichloromethane/methanol or ethyl acetate/hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the confirmation of the mass of the desired product and the detection of any impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an essential tool for the final characterization of the deprotected dipeptide. The disappearance of the characteristic signals of the Z-group (benzylic protons around 5.1 ppm and aromatic protons between 7.2-7.4 ppm) and the appearance of the free amine protons confirm the successful deprotection.[11][12]

Conclusion: A Versatile Tool for Modern Peptide Synthesis

The deprotection of the Z-group remains a fundamental and highly relevant transformation in the synthesis of dipeptides and larger peptide structures. The choice between catalytic hydrogenation, transfer hydrogenation, and acidolysis depends on a careful consideration of the substrate's properties, the presence of other functional groups, and the desired scale of the reaction. By understanding the underlying mechanisms and adhering to detailed, validated protocols, researchers can confidently and efficiently deprotect Z-protected dipeptides, paving the way for the successful synthesis of complex and biologically important molecules.

References

  • Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Request PDF. ResearchGate. Available at: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. National Center for Biotechnology Information. Available at: [Link]

  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Organic Preparations and Procedures International. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Peptide Purification Using Preparative LC-MS. Gilson. Available at: [Link]

  • Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Peptide synthesis troubleshooting. Reddit. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Request PDF. ResearchGate. Available at: [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Available at: [Link]

  • Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. NIScPR Online Periodical Repository. Available at: [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. National Institutes of Health. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]

  • Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Step-by-step LC-MS Peptide Mapping. YouTube. Available at: [Link]

  • First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Request PDF. ResearchGate. Available at: [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. White Rose Research Online. Available at: [Link]

  • Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum. Shimadzu. Available at: [Link]

  • First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. ACS Publications. Available at: [Link]

  • 1H-NMR studies on association of mRNA cap-analogues with tryptophan-containing peptides. PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of D-Amino Acids in Bioactive Peptide Design

Bioactive peptides, short chains of amino acids, are at the forefront of modern therapeutic development due to their high specificity and low toxicity.[1] They play crucial roles in a myriad of biological pathways, acting as signaling molecules, enzyme regulators, and cellular communicators.[1] The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. A key strategy to enhance the therapeutic efficacy of synthetic peptides is the incorporation of non-natural amino acids, such as D-amino acids.[2]

Naturally occurring peptides are composed of L-amino acids. Consequently, they are susceptible to degradation by proteases in the body, which recognize and cleave L-amino acid sequences.[2] The introduction of D-amino acids creates peptides that are more resistant to enzymatic degradation, thereby increasing their in vivo half-life and bioavailability.[2] This enhanced stability makes D-amino acid-containing peptides highly desirable candidates for drug development.[2]

This application note provides a comprehensive guide to the synthesis of bioactive peptides using the dipeptide building block, N-α-Carbobenzyloxy-D-alanyl-glycine (Z-D-Ala-Gly-OH). This dipeptide is a valuable tool for researchers and drug developers, offering a convenient method for introducing a D-alanine residue into a peptide sequence.[3] We will explore both solid-phase and solution-phase synthesis strategies, providing detailed protocols and explaining the rationale behind key experimental choices.

This compound: A Versatile Building Block for Peptide Synthesis

This compound is a dipeptide composed of D-alanine and glycine, with the N-terminus of D-alanine protected by a benzyloxycarbonyl (Z or Cbz) group.[3][4] This building block offers several advantages in peptide synthesis:

  • Incorporation of a D-amino acid: Directly introduces a D-alanine residue, imparting proteolytic resistance to the final peptide.[2]

  • Established Protecting Group: The Z-group is a well-established and widely used amino-protecting group.[5] It is stable under a variety of reaction conditions and can be removed by methods such as catalytic hydrogenation (H₂/Pd), or treatment with HBr in acetic acid.[5]

  • Versatility in Synthesis: this compound can be utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), providing flexibility in synthetic strategy.[3]

Properties of this compound
PropertyValue
Chemical Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol [6][]
Appearance White powder[]
CAS Number 34286-66-3[3][4]
Storage Conditions Store at 2-8 °C[]

Synthetic Strategies for Bioactive Peptides using this compound

The choice between solid-phase and solution-phase synthesis depends on several factors, including the desired peptide length, scale of synthesis, and purification requirements.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides.[8] The peptide is assembled stepwise while being anchored to an insoluble resin support.[9] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[9]

The general workflow for SPPS involves repeated cycles of deprotection of the N-terminal protecting group, followed by the coupling of the next protected amino acid.[9]

SPPS_Workflow Resin Resin Support Deprotection1 N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling1 Coupling of Fmoc-AA-OH Wash1->Coupling1 Wash2 Washing Coupling1->Wash2 Repeat Repeat Cycles Wash2->Repeat for next amino acid Repeat->Deprotection1 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage after final coupling Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

This protocol describes the synthesis of a model tripeptide on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis will proceed by coupling Fmoc-Leucine to the resin, followed by coupling of this compound.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Fmoc-Leu-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)[10]

  • 1-Hydroxybenzotriazole (HOBt)[11]

  • N,N-Diisopropylethylamine (DIPEA)[12]

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)[13]

  • Diethyl ether

  • Acetonitrile

  • HPLC purification system[14]

  • Mass spectrometer[15]

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel.

    • Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.[13]

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid (Fmoc-Leu-OH):

    • Dissolve Fmoc-Leu-OH (3 eq.), DCC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6 eq.) to the reaction mixture.

    • Agitate the reaction for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from Leucine.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Dissolve this compound (3 eq.), DCC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the solution to the resin.

    • Add DIPEA (6 eq.) and agitate for 4 hours. The coupling of dipeptides can be slower, hence the extended reaction time.

    • Wash the resin with DMF and DCM.

  • N-terminal Acetylation:

    • Treat the peptide-resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes to cap the N-terminus.[13]

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the Z-protecting group.[13]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.[13]

    • Collect the crude peptide by centrifugation and wash it with diethyl ether.

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[14][16]

  • Analysis and Characterization:

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[15][17]

    • For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[18][19]

Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis involves carrying out the reactions in a homogeneous solution.[20] While it can be more labor-intensive due to the need for purification after each step, it is often preferred for large-scale synthesis of short peptides.[8]

LPPS_Workflow Start Protected Amino Acid/ Dipeptide (this compound) Activation Carboxyl Group Activation (e.g., with DCC/HOBt) Start->Activation Coupling Coupling with C-terminally protected Amino Acid Activation->Coupling Purification1 Purification of Protected Peptide Coupling->Purification1 Deprotection Selective Deprotection (N- or C-terminal) Purification1->Deprotection Purification2 Purification of Deprotected Peptide Deprotection->Purification2 Next_Cycle Repeat for Next Amino Acid Purification2->Next_Cycle Next_Cycle->Activation Final_Deprotection Final Deprotection Next_Cycle->Final_Deprotection after final coupling Final_Purification Final Purification (HPLC) Final_Deprotection->Final_Purification Analysis Analysis (MS, NMR) Final_Purification->Analysis

Caption: General workflow for Solution-Phase Peptide Synthesis (LPPS).

This protocol outlines the synthesis of a model tripeptide in solution by coupling this compound with Phenylalanine methyl ester.

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[10]

  • 1-Hydroxybenzotriazole (HOBt)[11]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • HPLC purification system[21]

  • Mass spectrometer[22]

  • NMR spectrometer[23]

Procedure:

  • Preparation of H-Phe-OMe:

    • Dissolve H-Phe-OMe·HCl in DCM and add DIPEA (1.1 eq.) to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1 eq.), DCC (1.1 eq.), and HOBt (1.1 eq.) in DCM and stir at 0 °C for 30 minutes.

  • Coupling Reaction:

    • Add the solution of H-Phe-OMe to the activated this compound solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM).

  • Analysis and Characterization:

    • Confirm the identity and purity of the synthesized tripeptide (Z-D-Ala-Gly-Phe-OMe) by mass spectrometry and NMR spectroscopy.[24][25]

Purification and Analysis of Synthesized Peptides

Regardless of the synthetic method, the crude peptide product will contain impurities that must be removed.[1]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purification and analysis of synthetic peptides.[16][21] Peptides are separated based on their hydrophobicity. A common mobile phase system consists of water (solvent A) and acetonitrile (solvent B), both containing an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape.[14]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized peptide.[15][17] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[24] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the correct amino acid composition.[24][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[18][23] One-dimensional and two-dimensional NMR experiments can be used to assign proton and carbon signals and to determine the secondary structure of the peptide.[19][25]

Conclusion

The incorporation of D-amino acids is a powerful strategy for enhancing the therapeutic potential of bioactive peptides. This compound serves as a convenient and versatile building block for introducing a D-alanine residue into peptide sequences. The choice between solid-phase and solution-phase synthesis will depend on the specific requirements of the research or drug development project. The detailed protocols and methodologies presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of bioactive peptides containing this compound.

References

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Dong, M. W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Retrieved from [Link]

  • Re-Findit. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). Purification of Synthetic Peptides by High Performance Liquid Chromatography. SpringerLink. Retrieved from [Link]

  • Steen, H., & Mann, M. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Retrieved from [Link]

  • Siuzdak, G. (1994). Peptide and protein analysis with mass spectrometry. ResearchGate. Retrieved from [Link]

  • BiotechPack. (n.d.). Mass Spectrometry Analysis of Peptides and Its Applications in Biochemistry and Proteomics. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Padilla, A., et al. (1992). 1H-NMR conformational study of a synthetic peptide derived from the consensus sequence of annexins. PubMed. Retrieved from [Link]

  • MDPI. (2021). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). The ¹H-NMR of the model synthetic peptides (400 MHz, ~ 2 mM) in CD3OD.... Retrieved from [Link]

  • ResearchGate. (2002). (PDF) NMR of peptides. Retrieved from [Link]

  • ACS Publications. (2012). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Current Protocols. (2010). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • SlideShare. (2017). Solid and Solution phase peptide synthesis PPT.pptx. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]

  • NIH. (2021). Production of Food-Derived Bioactive Peptides with Potential Application in the Management of Diabetes and Obesity: A Review. Retrieved from [Link]

  • MDPI. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]

  • PubMed Central. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Retrieved from [Link]

  • ResearchGate. (2023). Bioactive peptides: Synthesis, applications, and associated challenges. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

Sources

Application Note & Protocols: Enhancing Antimicrobial Peptide Stability and Efficacy through Incorporation of Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance.[1] Their broad-spectrum activity and unique mechanisms of action, often involving membrane disruption, make them attractive alternatives to conventional antibiotics.[2][3] However, the therapeutic potential of natural L-amino acid AMPs is frequently hindered by their susceptibility to proteolytic degradation in biological systems.[4] A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-isomers, which confer resistance to enzymatic cleavage.[1][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of the protected dipeptide, Z-D-Ala-Gly-OH, into a target AMP sequence using Fmoc-based solid-phase peptide synthesis (SPPS). We detail the complete workflow from synthesis and purification to functional validation, providing researchers with the tools to develop more stable and effective peptide-based antimicrobial agents.

Introduction: The Rationale for D-Amino Acid Incorporation

AMPs are typically cationic and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of bacteria.[2][6] This physical mechanism of action is difficult for bacteria to develop resistance against.[2] However, the peptide backbone of natural AMPs is a substrate for proteases, leading to rapid clearance and reduced bioavailability in vivo.

The introduction of a D-alanine residue via the this compound dipeptide serves a primary, critical function: proteolytic shielding .[7] Proteases stereoselectively recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide significantly more resistant to degradation.[8] This enhanced stability is hypothesized to increase the peptide's half-life, allowing for a more sustained therapeutic effect. This compound is a commercially available building block ideal for this purpose.[9][10][11] The N-terminal benzyloxycarbonyl (Z) group provides protection during coupling and can be strategically retained or removed depending on the final application.[12][13]

This document will guide the user through:

  • Synthesis: Step-by-step incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

  • Purification & Characterization: Protocols for achieving high-purity peptide via RP-HPLC and confirming identity with mass spectrometry.

  • Functional Validation: Standardized assays to quantify antimicrobial efficacy (MIC), proteolytic stability, and host cell toxicity (hemolysis).

Synthesis of Z-D-Ala-Gly-Modified Antimicrobial Peptide

The foundational method for building the modified peptide is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[14] This process involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[15]

Protocol 2.1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale using a Rink Amide resin, which will yield a C-terminally amidated peptide upon final cleavage.

Key Materials:

  • Rink Amide MBHA Resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[16][17]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[14]

  • Cold Diethyl Ether

Step-by-Step Procedure:

  • Resin Preparation: a. Place the Rink Amide resin (0.1 mmol) into a fritted reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain the solvent.[15]

  • Fmoc Deprotection (First Amino Acid): a. Add 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. Repeat this step once more for 15 minutes. c. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling Cycle (for standard Fmoc-amino acids): a. In a separate vial, pre-activate the Fmoc-amino acid (0.4 mmol, 4 eq.) by dissolving it with HBTU (0.38 mmol, 3.8 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and let the mixture sit for 2-3 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. d. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). e. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound: a. Perform the final Fmoc deprotection (Step 2) to free the N-terminal amine of the peptide chain on the resin. b. Pre-activate this compound (0.4 mmol, 4 eq.) using the same HBTU/DIPEA method described in Step 3a. c. Add the activated dipeptide solution to the resin and couple for 2-4 hours. Rationale: Dipeptides can sometimes be sterically bulkier, so a longer coupling time ensures a higher reaction yield. d. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator. b. Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the dried resin.[18] c. Agitate at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and remove the side-chain protecting groups.[14] Note: Standard TFA cleavage will NOT remove the N-terminal Z-group. If removal is desired, catalytic hydrogenation (H₂/Pd) is required post-purification.[12] d. Filter the resin and collect the TFA solution containing the peptide. e. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.

Diagram 2.1: SPPS Workflow for this compound Incorporation

SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final_steps Final Incorporation & Cleavage Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. AA Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Final_Deprotect 4. Final Fmoc Deprotection Wash2->Final_Deprotect After last standard AA Z_Coupling 5. This compound Coupling (HBTU, DIPEA) Final_Deprotect->Z_Coupling Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Z_Coupling->Cleavage Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation Stability_Assay cluster_incubation Incubation @ 37°C cluster_analysis Analysis P_Mod Modified Peptide + Protease Sampling 1. Sample at Timepoints (0, 1, 4, 8, 24h) P_Mod->Sampling P_Unmod Unmodified Peptide + Protease P_Unmod->Sampling C_Mod Control: Modified Peptide Only C_Mod->Sampling C_Unmod Control: Unmodified Peptide Only C_Unmod->Sampling Quench 2. Quench Reaction (e.g., Acetonitrile) Sampling->Quench HPLC 3. Analyze by RP-HPLC Quench->HPLC Plot 4. Plot % Intact Peptide vs. Time HPLC->Plot

Sources

Enzymatic ligation of peptides with Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Guide to Sortase-Mediated Ligation for the Site-Specific Incorporation of Non-Canonical Dipeptides

Abstract

The precise, covalent linkage of peptides and proteins is a cornerstone of modern drug development, enabling the creation of novel biologics, antibody-drug conjugates (ADCs), and stabilized therapeutic peptides. While chemical ligation methods are powerful, they can lack specificity and require harsh conditions. Enzymatic ligation offers a compelling alternative, providing exquisite site-selectivity under mild, physiological conditions.[1][2][3] This guide provides an in-depth exploration of Sortase-Mediated Ligation (SML), a robust and versatile enzymatic technique. We focus specifically on the strategies and considerations for incorporating non-canonical dipeptides, using Z-D-Ala-Gly-OH as a model precursor, to generate modified proteins with unique structural and functional properties.

Introduction: The Power of Enzymatic Precision

The ability to construct larger proteins from smaller, more manageable peptide fragments or to attach functional moieties to specific sites on a protein is transformative for biomedical research.[3][4] Sortases, a class of transpeptidases from Gram-positive bacteria, have emerged as a premier tool for this purpose.[5][6] In their native biological context, sortases anchor surface proteins to the cell wall peptidoglycan.[7][8] This natural function has been repurposed by scientists to forge new peptide bonds in a controlled in vitro setting.

Sortase A (SrtA) from Staphylococcus aureus is the most extensively studied and utilized of these enzymes.[1][6] Its utility lies in its specific recognition of a short peptide motif (LPXTG) at the C-terminus of a donor substrate and its subsequent transfer of this substrate to an acceptor molecule bearing an N-terminal glycine.[5][9] This process, known as Sortase-Mediated Ligation (SML), is highly efficient and specific, making it ideal for complex bioconjugation tasks where other methods might fail.[10] This application note details the principles of SML and provides a comprehensive protocol for its use in ligating peptides functionalized with D-amino acids, a key strategy for enhancing proteolytic stability in peptide therapeutics.

The Mechanism of Sortase-Mediated Ligation (SML)

Understanding the mechanism of SrtA is crucial for designing successful ligation experiments. The reaction proceeds via a two-step, transpeptidation pathway that is dependent on Ca²⁺ ions for optimal activity.[3]

  • Acyl-Enzyme Intermediate Formation: SrtA identifies the C-terminal LPXTG motif (where X can be any amino acid) on the "donor" peptide or protein. The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on the peptide bond between the threonine (T) and glycine (G) of the motif.[6][8] This cleaves the motif, releasing the C-terminal glycine, and forms a covalent thioester acyl-enzyme intermediate.[7]

  • Nucleophilic Resolution: A second "acceptor" substrate, which must contain one or more N-terminal glycine residues (Glyn), enters the active site. The terminal amino group of the glycine nucleophile attacks the thioester bond of the acyl-enzyme intermediate.[9] This attack resolves the intermediate, releasing the active enzyme and forming a new, native peptide bond between the threonine of the original donor and the N-terminal glycine of the acceptor.[8]

The preference for an N-terminal glycine nucleophile is a key feature of SrtA, with di- and tri-glycine motifs often showing enhanced reaction kinetics.[5][11]

SML_Mechanism cluster_0 Step 1: Acyl-Enzyme Intermediate Formation cluster_1 Step 2: Nucleophilic Resolution & Ligation Donor Donor Protein (...-Leu-Pro-X-Thr-Gly-COOH) Intermediate Acyl-Enzyme Intermediate (...-Leu-Pro-X-Thr-S-Cys-SrtA) Donor->Intermediate SrtA, Ca²⁺ SrtA_free Sortase A (SrtA) (Active Site Cys-SH) SrtA_regen Regenerated SrtA (Active Site Cys-SH) Released_G Released Glycine Intermediate->Released_G Cleavage Ligated_Product Ligated Product (...-Leu-Pro-X-Thr-Gly-Gly-D-Ala-...) Intermediate->Ligated_Product Nucleophilic Attack Nucleophile Nucleophile (H₂N-Gly-Gly-D-Ala-...) Ligated_Product->SrtA_regen Enzyme Release

Figure 1: The two-step catalytic mechanism of Sortase A (SrtA).

Experimental Design: The Role of this compound

A successful SML experiment hinges on the proper design of both the acyl donor and the nucleophilic acceptor.

4.1 The Acyl Donor Substrate

The donor molecule can be any recombinantly expressed protein or synthetic peptide. The only absolute requirement is the addition of a C-terminal LPXTG recognition sequence. For recombinant proteins, this is typically encoded in the expression vector downstream of a purification tag (e.g., a His-tag), which is often released along with the terminal glycine during the reaction.[10]

4.2 The Nucleophile: Incorporating Non-Canonical Residues

While oligo-glycine is the canonical nucleophile, SrtA exhibits a degree of substrate promiscuity, allowing for the ligation of peptides with other N-terminal residues, including D-amino acids.[11] This is particularly valuable in drug development, as the incorporation of D-amino acids can significantly increase a peptide's resistance to degradation by proteases.

The dipeptide This compound serves as a precursor for generating the required nucleophile.[12][13][14]

  • The 'Z' Group (Benzyloxycarbonyl): This is a standard N-terminal protecting group used during chemical peptide synthesis to prevent unwanted side reactions.[14] For the dipeptide to function as a nucleophile in an SML reaction, this protecting group must be removed to expose the free amine of the D-alanine residue. This is typically achieved through hydrogenolysis.

  • The D-Ala-Gly Moiety: Once deprotected to H-D-Ala-Gly-OH , the N-terminal D-alanine can act as the nucleophile. While less efficient than an N-terminal glycine, SrtA can accept it, enabling the formation of a unique Thr-(D-Ala) peptide bond.[11] The subsequent glycine residue helps position the nucleophile correctly within the enzyme's active site.

Therefore, the experimental workflow involves a preliminary chemical deprotection step before the enzymatic ligation can proceed.

Experimental Protocols

5.1 Protocol 1: Preparation of the H-D-Ala-Gly-OH Nucleophile

Causality: The benzyloxycarbonyl (Z) group blocks the N-terminal amine required for nucleophilic attack. Its removal via catalytic hydrogenation is a clean and efficient method that yields the active nucleophile without damaging the peptide backbone.

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Add Palladium on carbon (Pd/C, ~10% by weight) catalyst to the solution.

  • Secure the reaction vessel to a hydrogenation apparatus. Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (typically 1-3 atm).

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until all starting material is consumed (typically 2-4 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the deprotected H-D-Ala-Gly-OH dipeptide.

  • Confirm the identity and purity of the product via mass spectrometry and HPLC. Store desiccated at -20°C.

5.2 Protocol 2: Sortase-Mediated Ligation Reaction

Causality: The reaction buffer contains CaCl₂, which is essential for maintaining the catalytically active conformation of SrtA.[3] A slight molar excess of the nucleophile is used to drive the reaction equilibrium towards the ligated product, overcoming competitive hydrolysis of the acyl-enzyme intermediate.

ComponentStock ConcentrationFinal ConcentrationRationale
LPXTG-Protein (Donor)1 mM50 µMPrimary substrate for the enzyme.
H-D-Ala-Gly-OH (Nucleophile)10 mM250 µM (5 eq.)Drives reaction equilibrium towards ligation.[15]
Sortase A (SrtAΔN59)1 mM10 µMCatalytic amount of enzyme.
Tris-HCl, pH 7.51 M50 mMMaintains stable pH for enzyme activity.
NaCl3 M150 mMProvides appropriate ionic strength.
CaCl₂100 mM10 mMEssential cofactor for SrtA activity.[3]
Nuclease-free H₂O-To final volumeReaction solvent.

Procedure:

  • In a microcentrifuge tube, combine the appropriate volumes of Tris-HCl, NaCl, and CaCl₂ stock solutions.

  • Add the LPXTG-tagged donor protein to the buffer mixture.

  • Add the H-D-Ala-Gly-OH nucleophile.

  • Initiate the reaction by adding the Sortase A enzyme. Gently mix by pipetting.

  • Incubate the reaction at a controlled temperature, typically 25-37°C. Reaction times can vary from 1 to 12 hours depending on substrate efficiency.

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours) and analyzing them by SDS-PAGE or RP-HPLC. The ligated product will show a shift in molecular weight corresponding to the addition of the dipeptide.

5.3 Protocol 3: Analysis and Purification

Causality: Purification is necessary to separate the desired ligated product from unreacted starting materials, the enzyme, and any byproducts. The choice of chromatography depends on the properties of the final product.

  • SDS-PAGE Analysis: Quench reaction aliquots with SDS-loading buffer. Run on a polyacrylamide gel to visualize the disappearance of the donor protein band and the appearance of a higher molecular weight product band.

  • RP-HPLC Analysis: For peptide ligations, reverse-phase HPLC is the preferred method for monitoring and purification. The ligated product will have a distinct retention time compared to the starting materials.

  • Purification: Once the reaction reaches optimal conversion, purify the ligated product. If the donor protein has a purification tag (e.g., His-tag) that is retained after ligation, affinity chromatography can be used. Otherwise, size-exclusion or ion-exchange chromatography are effective methods for separating the product based on size or charge, respectively.

  • Verification: Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the mass corresponds to the theoretical mass of the successfully ligated molecule.

Workflow and Troubleshooting

SML_Workflow cluster_Prep Phase 1: Reagent Preparation cluster_Reaction Phase 2: Enzymatic Ligation cluster_Analysis Phase 3: Analysis & Purification P1 Recombinant Expression & Purification of LPXTG-Protein (Donor) R1 Combine Donor, Nucleophile, & SrtA in Reaction Buffer (Tris, NaCl, CaCl₂) P1->R1 P2 Chemical Synthesis of This compound P3 Hydrogenolysis (Z-group removal) P2->P3 P4 Purified H-D-Ala-Gly-OH (Nucleophile) P3->P4 P4->R1 P5 Expression & Purification of Sortase A Enzyme P5->R1 R2 Incubate at 25-37°C (1-12 hours) R1->R2 A1 Monitor Reaction by SDS-PAGE / HPLC R2->A1 A2 Purify Ligated Product (e.g., Affinity or Size-Exclusion Chromatography) A1->A2 A3 Verify Product Identity (Mass Spectrometry) A2->A3 Final Final Purified Product A3->Final

Figure 2: Complete experimental workflow for SML with a deprotected dipeptide.

Problem Potential Cause Recommended Solution
Low or No Ligation Yield Incomplete deprotection of the Z-group on the nucleophile.Verify complete removal of the Z-group by mass spectrometry before use.
Inactive Sortase A enzyme.Test enzyme activity with a positive control (e.g., a tri-glycine nucleophile).
Missing CaCl₂ in the reaction buffer.Ensure the final concentration of CaCl₂ is 5-10 mM.
Inefficient nucleophile.Increase the molar excess of the H-D-Ala-Gly-OH nucleophile (e.g., to 10-20 equivalents). Increase incubation time.
High Hydrolysis of Donor Low concentration or poor reactivity of the nucleophile.Increase the concentration of the nucleophile to outcompete water in resolving the acyl-enzyme intermediate.
Product Instability The final product may be susceptible to degradation.Purify the product promptly and store in an appropriate buffer at -80°C.

Conclusion

Sortase-Mediated Ligation is a powerful and precise tool for peptide and protein engineering. By understanding its mechanism and substrate requirements, researchers can successfully ligate not only standard peptides but also non-canonical moieties designed to enhance therapeutic properties. The use of this compound as a precursor highlights the synergy between chemical synthesis and enzymatic catalysis, enabling the site-specific installation of D-amino acids to improve the stability and efficacy of next-generation protein and peptide drugs.

References

  • Mao, H., Hart, S. A., Schink, A., & Pollok, B. A. (2004). Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Journal of the American Chemical Society, 126(9), 2670–2671. [Link]

  • Nguyen, G. K. T., Wang, S., Qiu, Y., Hemu, X., Lian, Y., & Tam, J. P. (2016). Butelase-mediated cyclization and ligation of peptides and proteins. Nature Protocols, 11(10), 1977–1988. [Link]

  • Cao, Y., Nguyen, G. K. T., Tam, J. P., & Liu, C.-F. (2015). Protein thioester preparation using butelase-mediated ligation. ResearchGate. [Link]

  • Nguyen, G. K. T., Wang, S., Qiu, Y., Hemu, X., Lian, Y., & Tam, J. P. (2016). Butelase-mediated cyclization and ligation of peptides and proteins. PubMed. [Link]

  • Hemu, X., Qiu, Y., & Tam, J. P. (2019). Butelase 1-Mediated Ligation of Peptides and Proteins. PubMed. [Link]

  • Beer, C., & Schwarzer, D. (2015). Sortases and sortase-mediated ligation (SML). ResearchGate. [Link]

  • J&K Scientific. This compound | 34286-66-3. [Link]

  • Dasgupta, K., et al. (2011). Protein Ligation in Living Cells Using Sortase. PLoS ONE, 6(10), e25860. [Link]

  • Theile, C. S., et al. (2013). Depsipeptide substrates for sortase-mediated N-terminal protein ligation. Nature Protocols, 8(9), 1800-1807. [Link]

  • Jung, M., et al. (2019). Sortase-Mediated Ligation of Purely Artificial Building Blocks. Molecules, 24(16), 2991. [Link]

  • Popp, M. W., et al. (2007). Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. JACS. [Link]

  • Tam, J. P., et al. (2014). Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis. ResearchGate. [Link]

  • Chen, L., et al. (2019). Recent advances in enzyme-mediated peptide ligation. Chinese Chemical Letters, 30(11), 1917-1923. [Link]

  • GenScript. Butelase 1-Mediated Ligation of Peptides and Proteins. [Link]

  • Tam, J. P., et al. (2014). Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis. DR-NTU. [Link]

  • Weidman, J. C., & Imperiali, B. (2019). Engineered peptide ligases for cell signaling and bioconjugation. Current Opinion in Chemical Biology, 51, 10-18. [Link]

  • Schmidt, M., & Nuijens, T. (2019). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry, 7, 829. [Link]

  • Wang, Z., et al. (2024). Development and applications of enzymatic peptide and protein ligation. Journal of Peptide Science. [Link]

  • Wang, Z., et al. (2024). Development and applications of enzymatic peptide and protein ligation. ResearchGate. [Link]

  • Bachem. (2021). Chemo Enzymatic Ligation. YouTube. [Link]

  • Murray, J. K., et al. (2021). Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides. Toxins, 13(10), 711. [Link]

  • ResearchGate. (2021). Enzyme-mediated ligation technologies for peptides and proteins. [Link]

  • Weidman, J. C., et al. (2021). Nature-inspired protein ligation and its applications. Nature Reviews Chemistry, 5(7), 468-484. [Link]

  • Peterson, L. B., & Mehl, R. A. (2021). Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. Bioconjugate Chemistry, 32(6), 1169-1176. [Link]

  • Next Peptide. 34286-66-3 | this compound. [Link]

  • Tam, J. P., et al. (2014). Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis. PubMed. [Link]

  • Weidman, J. C., et al. (2022). Enzymatic C-to-C Protein Ligation. Angewandte Chemie International Edition, 61(18), e202117282. [Link]

  • Schmidt, M., & Nuijens, T. (2019). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. PubMed. [Link]

  • Kumar, V., et al. (2024). An efficient and easily obtainable butelase variant for chemoenzymatic ligation and modification of peptides and proteins. Journal of Biological Chemistry, 300(1), 105527. [Link]

  • Beer, C., & Schwarzer, D. (2021). Engineered Sortases in Peptide and Protein Chemistry. ChemBioChem, 22(8), 1334-1346. [Link]

  • Wijeyratne, U. C., et al. (2023). Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria. Chemical Science, 14(24), 6461-6472. [Link]

  • Popp, M. W.-L., et al. (2011). Site-specific C-terminal and internal loop labeling of proteins using sortase-mediated reactions. ResearchGate. [Link]

Sources

Application Notes and Protocols: Z-D-Ala-Gly-OH as a Substrate for Probing Enzyme Stereospecificity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic dipeptide, N-benzyloxycarbonyl-D-alanyl-glycine (Z-D-Ala-Gly-OH), serves as a critical tool for the investigation of protease stereospecificity. Due to the presence of a D-amino acid at the P1 position, this substrate is resistant to hydrolysis by a majority of standard proteases, which typically exhibit a strong preference for L-amino acid residues. This inherent resistance makes this compound an excellent negative control in enzymatic assays when used in conjunction with its L-stereoisomer, Z-L-Ala-Gly-OH. Furthermore, its potential as a substrate for specialized enzymes capable of processing D-amino acid-containing peptides, such as certain bacterial DD-carboxypeptidases or D-aminopeptidases, opens avenues for the discovery and characterization of novel enzymatic activities. This guide provides a comprehensive overview of the applications of this compound, with detailed protocols for its use in characterizing enzyme stereospecificity and for screening novel enzymatic activities.

Introduction: The Significance of Stereospecificity in Enzymatic Reactions

Enzymes, as chiral biocatalysts, often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate[1]. This selectivity is a fundamental aspect of their function and is dictated by the three-dimensional arrangement of amino acid residues within the enzyme's active site. The ability of an enzyme to selectively bind and act upon one stereoisomer over another is crucial for numerous biological processes, from protein synthesis to signal transduction.

The dipeptide this compound is a valuable chemical probe for exploring this enzymatic property. It consists of a glycine residue preceded by a D-alanine residue, which is protected at the N-terminus by a benzyloxycarbonyl (Z) group. While peptides containing L-amino acids are the canonical substrates for most proteases, the incorporation of a D-amino acid drastically alters its recognition by these enzymes.

Key Structural Features of this compound:

  • D-Alanine Residue: The presence of D-alanine at the position N-terminal to the scissile bond (the P1 position in protease substrate nomenclature) is the most critical feature. Most common proteases, such as thermolysin, have active sites configured to accommodate L-amino acids.

  • Benzyloxycarbonyl (Z) Group: This N-terminal protecting group imparts hydrophobicity to the molecule, which can influence its interaction with the enzyme's active site.

  • Peptide Bond: The peptide bond between D-alanine and glycine is the potential site of enzymatic hydrolysis.

Application I: A Negative Control for Characterizing Protease Stereospecificity

A primary application of this compound is to serve as a negative control in protease assays to confirm the stereospecificity of an enzyme. By comparing the rate of hydrolysis of this compound with its L-isomer, Z-L-Ala-Gly-OH, researchers can definitively establish an enzyme's preference for L-amino acids.

Case Study: Thermolysin

Thermolysin, a thermostable neutral metalloproteinase, is known to catalyze the hydrolysis of peptide bonds containing hydrophobic amino acids[2]. Crucially, its specificity is directed towards L-amino acids. Studies have shown that while Z-L-Ala-Gly-OH can act as a substrate for thermolysin-catalyzed peptide synthesis (the reverse of hydrolysis), this compound is inert under similar conditions. This demonstrates thermolysin's stringent stereospecificity.

The workflow for such a comparative assay is outlined below:

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis P1 Prepare Enzyme Solution (e.g., Thermolysin) P2 Prepare Substrate Solutions: - Z-L-Ala-Gly-OH (Test) - this compound (Control) P3 Prepare Assay Buffer R1 Incubate Enzyme with Z-L-Ala-Gly-OH P3->R1 Initiate Reaction R2 Incubate Enzyme with This compound P3->R2 Initiate Reaction D1 Measure Hydrolysis Product (e.g., Glycine) over Time R1->D1 R2->D1 D2 Plot Reaction Progress D1->D2 D3 Compare Rates of Hydrolysis D2->D3 Outcome Expected Outcome: Hydrolysis of Z-L-Ala-Gly-OH, No Hydrolysis of this compound D3->Outcome

Caption: Workflow for assessing enzyme stereospecificity.

Protocol 1: Comparative Hydrolysis Assay Using HPLC

This protocol provides a method to compare the hydrolysis of Z-L-Ala-Gly-OH and this compound by a putative L-amino acid specific protease.

Materials:

  • Protease of interest (e.g., thermolysin)

  • Z-L-Ala-Gly-OH

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve Z-L-Ala-Gly-OH and this compound in a suitable solvent (e.g., DMSO or methanol) to a stock concentration of 10 mM.

    • Prepare a stock solution of the protease in an appropriate buffer. The concentration will depend on the enzyme's activity.

  • Enzyme Assay:

    • Set up two sets of reaction tubes. In one set, add the Z-L-Ala-Gly-OH substrate, and in the other, the this compound substrate. A typical final substrate concentration is 1 mM in the assay buffer.

    • Pre-incubate the substrate solutions at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the enzyme to each tube.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and transfer it to a tube containing the quenching solution to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Monitor the disappearance of the substrate peak and the appearance of the product peak (e.g., Z-L-Ala or Z-D-Ala, and Glycine).

    • Quantify the peak areas to determine the extent of hydrolysis over time.

  • Data Analysis:

    • Plot the concentration of the product formed against time for both substrates.

    • Calculate the initial reaction rates. A significant rate of product formation for Z-L-Ala-Gly-OH and a negligible rate for this compound confirms the enzyme's stereospecificity for the L-isomer.

Data Presentation:

SubstrateInitial Rate of Hydrolysis (µM/min)
Z-L-Ala-Gly-OHCalculated Rate
This compoundNo significant hydrolysis detected

Application II: A Screening Substrate for Novel D-Amino Acid Specific Proteases

While most proteases prefer L-amino acids, some specialized enzymes can recognize and cleave peptide bonds involving D-amino acids. These enzymes are often found in microorganisms and can be involved in processes like bacterial cell wall metabolism[3]. This compound can be employed as a substrate to screen for and characterize such novel enzymatic activities.

Potential Enzyme Classes:

  • DD-Carboxypeptidases (EC 3.4.16.4): These enzymes are involved in the biosynthesis of the bacterial cell wall and are known to cleave D-alanyl-D-alanine peptide bonds[4].

  • D-Aminopeptidases: These are enzymes that specifically cleave the N-terminal D-amino acid from a peptide[5].

The following diagram illustrates a general workflow for screening for such activities.

G cluster_0 Sample Preparation cluster_1 High-Throughput Screening cluster_2 Hit Validation & Characterization S1 Prepare Sample Library (e.g., Bacterial Lysates, Environmental Samples) HTS1 Incubate Samples with This compound S1->HTS1 HTS2 Detect Hydrolysis Product (e.g., Glycine) using a Coupled Colorimetric or Fluorometric Assay HTS1->HTS2 V1 Confirm Activity of Positive Hits using a Secondary Assay (e.g., HPLC) HTS2->V1 Identify 'Hits' V2 Purify the Active Enzyme V1->V2 V3 Determine Kinetic Parameters (Km, Vmax) V2->V3 Outcome Outcome: Identification and Characterization of a Novel D-Amino Acid Specific Protease V3->Outcome

Caption: Workflow for screening novel D-amino acid specific proteases.

Protocol 2: A Coupled Colorimetric Assay for Screening Protease Activity

This protocol describes a high-throughput compatible method for screening samples for the ability to hydrolyze this compound. The assay relies on the detection of the released glycine product using a glycine-specific detection method.

Materials:

  • Sample library (e.g., bacterial lysates)

  • This compound

  • Assay Buffer

  • Glycine detection kit (e.g., a kit based on the reaction of glycine with o-phthaldialdehyde (OPA) to produce a fluorescent adduct, or a colorimetric ninhydrin-based assay)

  • 96-well microplates

  • Plate reader (colorimetric or fluorometric)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a defined volume of each sample from the library to individual wells.

    • Include positive controls (if a known D-amino acid specific protease is available) and negative controls (buffer only).

  • Reaction Initiation:

    • Prepare a working solution of this compound in the assay buffer.

    • Add the substrate solution to all wells to initiate the reactions.

  • Incubation:

    • Incubate the plate at a suitable temperature for a defined period (e.g., 1-2 hours).

  • Detection of Glycine:

    • Following incubation, add the reagents from the glycine detection kit to each well according to the manufacturer's instructions.

    • Allow the detection reaction to proceed for the recommended time.

  • Measurement:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Hit Identification:

    • Samples that produce a signal significantly above the background (negative control) are considered "hits" and potential sources of an enzyme that can hydrolyze this compound.

Causality Behind Experimental Choices and Self-Validation

  • Choice of Detection Method: HPLC is a robust and direct method for quantifying both the substrate and product, providing unambiguous results for enzyme kinetics and specificity studies. For high-throughput screening, coupled assays offer convenience and speed, though positive hits should always be validated by a direct method like HPLC to rule out artifacts.

  • Importance of Controls: The use of this compound as a negative control alongside its L-isomer is a self-validating system for demonstrating stereospecificity. Any observed activity against the L-isomer is validated by the lack of activity against the D-isomer. In screening assays, the inclusion of buffer-only and heat-inactivated enzyme controls is essential to account for non-enzymatic substrate degradation and background signals.

  • Substrate Concentration: When determining kinetic parameters, it is crucial to use a range of substrate concentrations that bracket the Michaelis constant (Km). For initial screening, a substrate concentration well above the expected Km ensures that the reaction rate is proportional to the enzyme concentration.

Conclusion

This compound is a versatile and valuable tool for researchers in enzymology and drug development. Its primary application as a negative control provides a straightforward and reliable method for confirming the stereospecificity of proteases. Furthermore, its use as a screening substrate holds the potential for the discovery of novel enzymes with unique catalytic capabilities for processing D-amino acid-containing peptides. The protocols and workflows outlined in this guide offer a solid foundation for the effective utilization of this compound in the laboratory.

References

  • Asbóth, B., & Polgár, L. (1983). On the stereospecificity of metalloproteinases. European Journal of Biochemistry, 134(2), 355-358.
  • Huber, C., & Skerra, A. (2000). Enzymes acting on peptides containing D-amino acid. Journal of Bioscience and Bioengineering, 89(4), 295-306. [Link]

  • Pratt, R. F. (2008). Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins). Cellular and Molecular Life Sciences, 65(14), 2138–2155. [Link]

  • Fujii, N. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12393. [Link]

  • Asano, Y., Nakazawa, A., Kato, Y., & Kondo, K. (1989). Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi. The Journal of Biological Chemistry, 264(24), 14233-14239. [Link]

  • Wikipedia contributors. (2023, December 12). DD-Transpeptidase. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Endo, T. (1981). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 78(6), 3241-3244. [Link]

  • Wikipedia contributors. (2023, November 28). Thermolysin. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Ghuysen, J. M., Frère, J. M., Leyh-Bouille, M., Perkins, H. R., & Nieto, M. (1972). Penicillin-sensitive DD-carboxypeptidase from Streptomyces strain R 61. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 264(861), 297-305. [Link]

  • G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. G-Biosciences. [Link]

  • Assay Guidance Manual. (2012). Protease Assays. National Center for Biotechnology Information. [Link]

  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc peptidases. Accounts of Chemical Research, 21(9), 333-340. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Z-D-Ala-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with peptide aggregation, specifically focusing on the coupling of Z-D-Ala-Gly-OH during Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful synthesis of your target peptides.

Understanding the Challenge: The "Difficult Coupling" of this compound

While this compound is a small dipeptide, its introduction into a growing peptide chain can be surprisingly problematic. The primary issue is on-resin aggregation , where peptide chains interact with each other, hindering reaction kinetics and accessibility of the N-terminal amine. This leads to incomplete coupling reactions, resulting in deletion sequences and significantly complicating purification.

Key Factors Contributing to Aggregation:

  • Interchain Hydrogen Bonding: The peptide backbone can form β-sheet-like structures, which are a primary cause of aggregation.[1][2]

  • Protecting Group Influence: While not extensively documented for the Z-group in this specific context, bulky or aromatic protecting groups can sometimes influence the solvation and conformational preferences of the peptide chain.

  • Sequence Dependence: The nature of the growing peptide chain, especially the presence of hydrophobic residues, can predispose it to aggregation.[3] When the resin-bound peptide is already in a partially aggregated state, coupling any new residue becomes challenging.

The most common symptom of this problem is a slow or incomplete coupling reaction , often identified by a persistent positive result from colorimetric tests like the Kaiser test.[4]

Troubleshooting Guide: A Systematic Approach

If you suspect aggregation is hindering the coupling of this compound, follow this systematic troubleshooting workflow.

Diagram: Troubleshooting Workflow for Aggregation

G start Symptom: Incomplete Coupling (e.g., Positive Kaiser Test) action1 Step 1: Modify Solvent System - Switch from DMF to NMP - Add DMSO or 'Magic Mixture' start->action1 check1 Re-test Coupling action1->check1 action2 Step 2: Enhance Coupling Reagents - Use high-efficiency aminium/uronium reagents (HATU, HCTU) - Increase equivalents (4-5x) check2 Re-test Coupling action2->check2 action3 Step 3: Alter Physical Conditions - Increase coupling temperature (40-60°C) - Introduce sonication check3 Re-test Coupling action3->check3 action4 Step 4: Advanced Strategies - Resynthesize on low-load resin - Incorporate backbone protection (e.g., Dmb-Gly) check1->action2 Failure end_success Problem Solved check1->end_success Success check2->action3 Failure check2->end_success Success check3->end_success Success end_fail Consult Advanced Strategies check3->end_fail Failure end_fail->action4

Caption: A step-by-step workflow for troubleshooting incomplete coupling reactions caused by peptide aggregation.

Detailed Troubleshooting Steps
Symptom Potential Cause Recommended Actions & Rationale
Positive Kaiser Test after prolonged coupling On-resin Aggregation: The N-terminus of the resin-bound peptide is sterically hindered by inter-chain hydrogen bonding, preventing access for the activated this compound.1. Change the Solvent: Switch from standard Dichloromethane (DCM) or Dimethylformamide (DMF) to solvents with superior solvating properties like N-Methyl-2-pyrrolidone (NMP).[5] Adding Dimethyl sulfoxide (DMSO) (up to 20% v/v) can also be highly effective at disrupting secondary structures.[6]2. Use a Stronger Coupling Reagent: If using standard carbodiimides like DIC, switch to more potent aminium/uronium salt-based reagents such as HATU, HBTU, or HCTU. These reagents form highly reactive activated esters that can improve coupling efficiency in difficult contexts.
Slow Fmoc-deprotection prior to coupling Pre-existing Aggregation: The peptide has already started to aggregate before the introduction of this compound. This is a strong indicator of a "difficult sequence".1. Modify Deprotection Cocktail: For stubborn Fmoc removal, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) at a low concentration (e.g., 2% DBU/20% piperidine in DMF).[5] 2. Increase Temperature: Performing the deprotection and subsequent coupling steps at an elevated temperature (e.g., 40-50°C) can provide enough energy to disrupt the aggregated structures.
Resin Shrinking or Poor Swelling Severe Aggregation: The peptide-resin matrix has collapsed due to extensive inter-chain interactions, severely restricting reagent flow and access to reaction sites.[1]1. Sonication: Applying sonication during the coupling step can physically disrupt the aggregated resin beads and improve reagent penetration.[5] 2. Chaotropic Salts: As a last resort for very difficult sequences, adding chaotropic salts like NaClO₄ or KSCN can interfere with hydrogen bonding, though this may require significant downstream purification optimization.[5]
Repeated Failures with All Above Methods Intrinsic Sequence Difficulty: The combination of the resin-bound peptide and the incoming dipeptide is fundamentally prone to aggregation.1. Reduce Resin Loading: Resynthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains, sterically disfavoring aggregation.[5] 2. Incorporate Backbone Protection: Proactively disrupt aggregation by using pseudoproline dipeptides or Dmb-Gly units at strategic locations in the peptide sequence.[1][2] For a Gly-containing sequence, introducing an Fmoc-Xaa-(Dmb)Gly-OH dipeptide can be particularly effective.[7]

Frequently Asked Questions (FAQs)

Q1: Why does aggregation occur even with a short dipeptide like this compound? A: The aggregation is often not caused by the dipeptide itself in solution, but by the state of the peptide already attached to the resin. Once the resin-bound peptide chain reaches a certain length or contains specific hydrophobic residues, it can adopt an aggregated secondary structure.[8] This pre-existing aggregation physically blocks the N-terminus, making the subsequent coupling of any amino acid, including this dipeptide, very difficult.

Q2: Is simply performing a "double coupling" a good solution? A: A double coupling may help push a sluggish reaction to completion, but if severe aggregation is the root cause, it will likely fail.[9] If the N-terminus is physically inaccessible, simply adding fresh reagent will not solve the problem. It is more effective to first address the aggregation (e.g., by changing solvents or heating) and then perform the coupling.

Q3: Which is better for this coupling, DMF or NMP? A: N-Methyl-2-pyrrolidone (NMP) is generally considered a superior solvent to Dimethylformamide (DMF) for disrupting peptide aggregation due to its higher polarity and better solvating capabilities for protected peptides.[5] If you are experiencing issues in DMF, switching to NMP is a highly recommended first step.

Q4: How can I definitively confirm that aggregation is the problem? A: Direct confirmation on-resin is difficult. However, a collection of indirect evidence strongly points to aggregation: shrinking of the resin bed, slow Fmoc deprotection kinetics (visible as a broad UV peak in automated synthesizers), and incomplete coupling that does not improve with extended reaction times or fresh reagents.[1][10]

Key Experimental Protocols

Protocol 1: Optimized Coupling of this compound using NMP/DMSO and HATU

This protocol is designed to proactively prevent and disrupt aggregation during the critical coupling step.

  • Resin Preparation: Following successful Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x) followed by NMP (3x).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP. Add N,N-Diisopropylethylamine (DIEA) (8 eq.) to the solution and vortex briefly.

    • Rationale: HATU, in the presence of HOAt and DIEA, provides rapid and highly efficient activation. Using a 4-fold excess of reagents helps drive the reaction to completion.

  • Coupling Reaction: Add the activation solution to the prepared resin. Agitate the reaction vessel at 40°C for 2 hours.

    • Rationale: The combination of NMP and elevated temperature helps to solvate the peptide chains and disrupt any pre-existing secondary structures.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Completion: If the Kaiser test is negative, proceed with washing the resin (3x NMP, 3x DCM) and continue with the synthesis. If the test is still positive, allow the reaction to proceed for another 1-2 hours before re-testing.

Protocol 2: On-Resin Aggregation Rescue using a "Magic Mixture" Wash

This procedure can be used as an intermediate step if you detect aggregation (e.g., after a poor deprotection step) before attempting the coupling. The "Magic Mixture" is a powerful solvent system for disrupting aggregates.[11]

  • Solvent Preparation: Prepare the "Magic Mixture" consisting of a solution of DCM/NMP/DMSO (1:1:1 v/v/v) containing 0.5 M HOBt and 2% DIEA.

  • Resin Wash: Drain the standard synthesis solvent from the resin. Add the "Magic Mixture" to the resin and agitate for 30 minutes.

  • Rinse: Drain the mixture and wash the resin thoroughly with NMP (5x) to remove all components of the wash solution.

  • Proceed: Immediately proceed with the coupling protocol (e.g., Protocol 1).

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • van Woerkom, W. J., & Van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International Journal of Peptide and Protein Research, 38(2), 103-113.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Bednarek, M. A., & Bodanszky, M. (1983). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International Journal of Peptide and Protein Research, 21(2), 196-201.
  • Borgia, J. A., & Fields, G. B. (2000). Rational development of a strategy for modifying the aggregatibility of proteins. Protein Science, 9(12), 2477-2484.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Valenti, M., et al. (1998). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Science, 4(4), 246-254.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

  • Hyde, C., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent.
  • Fields, G. B., & Fields, C. G. (1993). Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, vol. 23 (pp. 17-36). Humana Press.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Zhou, Y., et al. (2023). α-Amino protecting groups used for solid-phase peptide synthesis....

Sources

Minimizing racemization of Z-D-Ala-Gly-OH during coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Z-D-Ala-Gly-OH Coupling

A Guide to Minimizing Racemization

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during the coupling of this compound and similar acyl-peptide fragments. Here, we provide in-depth, experience-driven answers to common troubleshooting questions, focusing on the chemical principles behind racemization and the practical steps to mitigate it.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my this compound coupling reaction showing significant epimerization?

A1: The primary cause is the formation of a 5(4H)-oxazolone intermediate, a well-known pathway for racemization in peptide synthesis. [1][2]

The benzyloxycarbonyl (Z) group is a urethane-type protecting group, which generally offers good protection against racemization for single amino acid couplings. However, when the activated amino acid is already part of a peptide (like the D-alanine in your this compound fragment), the risk increases significantly.[3]

Here's a step-by-step breakdown of the mechanism:

  • Activation: The coupling reagent activates the C-terminal carboxyl group of the D-alanine residue. This creates a highly reactive intermediate.

  • Cyclization (Oxazolone Formation): The oxygen atom of the preceding peptide bond (from the Z-group to the D-Ala) can act as an internal nucleophile, attacking the activated carboxyl group. This intramolecular cyclization forms a planar 5(4H)-oxazolone ring.[1][2][4]

  • Enolization: The proton on the alpha-carbon (the chiral center) of this oxazolone is now highly acidic. In the presence of a base, this proton is easily abstracted, leading to the formation of a planar, achiral enolate intermediate.[3]

  • Racemization: When this enolate is reprotonated, the proton can add back from either face of the planar ring. This results in a mixture of both the desired D-configuration and the undesired L-configuration at the alanine position, leading to a diastereomeric peptide product that can be difficult to purify.

This entire process is significantly accelerated by factors such as excess base, high temperatures, and the use of highly reactive coupling intermediates.[5][6]

RacemizationMechanism cluster_0 Racemization Pathway Activated Activated this compound Oxazolone Planar 5(4H)-Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate Base-catalyzed Proton Abstraction Mixture Mixture of Z-D-Ala-Gly-Peptide and Z-L-Ala-Gly-Peptide Enolate->Mixture Reprotonation TroubleshootingWorkflow Start High Racemization Detected in this compound Coupling CheckReagent Step 1: Review Coupling Reagent & Additive Start->CheckReagent CheckBase Step 2: Evaluate Base Choice & Stoichiometry CheckReagent->CheckBase Reagents are optimal Sol_Reagent Action: Switch to DIC/Oxyma or an onium salt like COMU. CheckReagent->Sol_Reagent Using carbodiimide alone or with HOBt CheckConditions Step 3: Assess Reaction Conditions (Temp/Solvent) CheckBase->CheckConditions Base is optimal Sol_Base Action: Switch to NMM. Use minimal equivalents. Verify stoichiometry. CheckBase->Sol_Base Using excess DIPEA or TEA Sol_Conditions Action: Run coupling at 0°C or lower. Ensure anhydrous solvent. CheckConditions->Sol_Conditions Running at RT or higher

Caption: Troubleshooting workflow for high racemization.

Q4: How do reaction temperature and solvent affect racemization?

A4: Lower temperatures are always better for suppressing racemization. Solvents should be polar, aprotic, and anhydrous.

  • Temperature: Racemization, like most chemical reactions, has a positive activation energy. Higher temperatures increase the rate of oxazolone formation and subsequent enolization. [5][6]Performing the coupling reaction at a reduced temperature (e.g., 0°C, or even as low as -15°C) is a simple and highly effective strategy to minimize racemization. [3][5]While microwave heating can accelerate difficult couplings, it significantly increases the risk of racemization for sensitive residues and should be used with extreme caution, often at reduced power and temperature settings (e.g., 50°C). [7][8]

  • Solvent: The choice of solvent can influence reaction rates and the stability of intermediates.

    • Recommended: High-quality, anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are standard and generally perform well. [9] * Avoid: Protic solvents are incompatible with the reaction. Nonpolar solvents may not sufficiently solvate the reactants and can slow the desired coupling reaction, giving more time for racemization to occur.

Recommended Experimental Protocol

This protocol is designed to minimize racemization during the coupling of this compound to an N-terminal amine of a peptide-resin or a solution-phase amine component (H-Xxx-OR).

Materials:

  • This compound (1.2 eq.)

  • Amine component (e.g., H-Peptide-Resin, 1.0 eq.)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq.)

  • N-Methylmorpholine (NMM) (if amine is a hydrochloride or TFA salt, 1.0 eq.)

  • Anhydrous DMF

Methodology:

  • Vessel Preparation: Ensure all glassware is dry. If using a resin, ensure it is washed, deprotected, and neutralized properly, then swelled in anhydrous DMF.

  • Pre-cooling: Cool the reaction vessel containing the amine component (dissolved or suspended in DMF) to 0°C in an ice/water bath.

  • Activation Solution Preparation: In a separate, dry flask, dissolve this compound (1.2 eq.) and OxymaPure® (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Activation: Add DIC (1.2 eq.) to the activation solution. Allow this pre-activation to proceed for no more than 1-2 minutes at room temperature. A brief pre-activation period is crucial; prolonged pre-activation can increase racemization. [1]5. Coupling: Immediately add the freshly prepared activation mixture to the cooled reaction vessel containing the amine component.

  • Base Addition (if necessary): If the amine component is a salt (e.g., HCl or TFA salt), add one equivalent of NMM to the reaction vessel after the activated acid has been added.

  • Reaction: Maintain the reaction temperature at 0°C and allow the coupling to proceed with gentle agitation. Monitor the reaction for completion using a suitable test (e.g., Kaiser test for solid phase). This may take 1-4 hours.

  • Work-up: Once the reaction is complete, proceed with the standard washing (for solid phase) or extraction (for solution phase) protocols.

By carefully controlling the reagents, base, and temperature as outlined, you can significantly improve the stereochemical purity of your final peptide product.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5652-5663. Retrieved from [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3745. Retrieved from [Link]

  • Karachaliou, C-E., et al. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315692120. Retrieved from [Link]

  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2113–2122. Retrieved from [Link]

  • Kuroda, H., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. Retrieved from [Link]

  • Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

  • Unknown Author. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Retrieved from [Link]

  • Zhou, C., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Retrieved from [Link]

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Troubleshooting low yield in Z-D-Ala-Gly-OH coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low yields in Z-D-Ala-Gly-OH dipeptide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this important dipeptide building block.

Troubleshooting Guide: Diagnosing Low Yields

Low yields in peptide coupling reactions can stem from a variety of factors, from reagent quality to reaction conditions. This section provides a systematic approach to identifying and addressing the root cause of poor coupling efficiency.

Question: My this compound coupling reaction has a consistently low yield. What are the most likely causes?

Answer:

Low yield in the coupling of Z-D-Alanine and Glycine Hydroxide is a frequent challenge. The primary culprits can be broadly categorized into three areas: 1) Inefficient Activation or Coupling, 2) Competing Side Reactions, and 3) Product Loss During Workup and Purification. A logical troubleshooting workflow can help pinpoint the specific issue.

To systematically diagnose the problem, consider the following points, starting with the most common and easiest to address.

Step 1: Evaluate Reagents and Starting Materials

The quality and handling of your reagents are paramount.

  • Purity of Starting Materials: Ensure the Z-D-Ala and Gly-OH are of high purity. Impurities can interfere with the reaction. The benzyloxycarbonyl (Z) protecting group should be stable under your coupling conditions.[1]

  • Coupling Reagents and Additives: Carbodiimides like EDC (or DCC, DIC) and additives such as HOBt are sensitive to moisture.[2] Hydrolysis of these reagents will deactivate them, leading to incomplete activation of the carboxylic acid. Always use fresh, high-quality reagents and store them in a desiccator.

  • Solvent Quality: The solvent, typically DMF or DCM, must be anhydrous. Water can hydrolyze the activated ester intermediate, a key step in the coupling process, leading to the regeneration of the starting carboxylic acid and a reduction in yield.[3][4]

Step 2: Analyze the Reaction Mechanism and Potential Side Reactions

Understanding the chemistry of the coupling reaction is crucial for troubleshooting. Carbodiimide-mediated couplings proceed through a highly reactive O-acylisourea intermediate.[2][5] However, this intermediate is susceptible to several competing and detrimental side reactions.

Primary Side Reactions Leading to Low Yield:
  • N-Acylurea Formation: The reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[5][6][7] This side reaction is a common cause of low yield as it consumes the activated amino acid. The use of additives like 1-hydroxybenzotriazole (HOBt) can mitigate this by trapping the O-acylisourea to form a more stable active ester.[2][6][8]

  • Racemization: While you are using D-Alanine, racemization to L-Alanine can occur, especially through the formation of an oxazolone intermediate.[9][10] This can be minimized by the addition of racemization suppressants like HOBt or copper(II) chloride.[10][11][12]

  • Hydrolysis of the Activated Intermediate: The presence of water can lead to the hydrolysis of the active ester, returning to the starting Z-D-Ala-OH and reducing the overall yield.[4][13]

Visualizing the Coupling and Side Reactions:

The following diagram illustrates the key reaction pathways in a carbodiimide-mediated coupling and the points where side reactions can occur.

PeptideCoupling ZDAla Z-D-Ala-OH O_acylisourea O-acylisourea (Reactive Intermediate) ZDAla->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_acylisourea Peptide This compound (Desired Product) O_acylisourea->Peptide + Gly-OH NAcylurea N-acylurea (Side Product) O_acylisourea->NAcylurea Rearrangement ActiveEster HOBt Active Ester O_acylisourea->ActiveEster + HOBt Glycine Gly-OH Glycine->Peptide HOBt HOBt HOBt->ActiveEster ActiveEster->Peptide + Gly-OH Hydrolysis Hydrolysis (Side Reaction) ActiveEster->Hydrolysis + H₂O Water H₂O Water->Hydrolysis

Caption: Carbodiimide coupling pathways and side reactions.

Step 3: Optimize Reaction Conditions

Fine-tuning your experimental parameters can significantly improve yield.

Troubleshooting Workflow for Optimizing Conditions:

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Purity, Dryness) Start->CheckReagents OptimizeStoichiometry Optimize Reagent Stoichiometry (Carbodiimide & Additive) CheckReagents->OptimizeStoichiometry AdjustTemp Adjust Reaction Temperature (Start at 0°C) OptimizeStoichiometry->AdjustTemp SolventChoice Evaluate Solvent (Anhydrous DMF/DCM) AdjustTemp->SolventChoice MonitorReaction Monitor Reaction Progress (TLC/HPLC) SolventChoice->MonitorReaction Improved Yield Improved? MonitorReaction->Improved End Successful Coupling Improved->End Yes Reassess Reassess Strategy (Alternative Coupling Reagents) Improved->Reassess No

Sources

Technical Support Center: Troubleshooting Side Reactions in the TFA-Mediated Deprotection of Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth technical support for the trifluoroacetic acid (TFA)-mediated deprotection of Z-D-Ala-Gly-OH. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemistry, enabling you to anticipate, diagnose, and resolve common side reactions encountered during this critical synthetic step.

Section 1: Core Concepts & Reaction Mechanisms

This section addresses the fundamental chemical transformations occurring during the deprotection of the carboxybenzyl (Z or Cbz) group with TFA.

Q: What is the primary chemical reaction when this compound is treated with TFA?

A: The treatment of this compound with trifluoroacetic acid is an acid-catalyzed cleavage (acidolysis) of the benzyloxycarbonyl protecting group from the N-terminal amine. TFA, a strong acid, protonates the carbamate oxygen of the Z-group. This protonation weakens the benzyl-oxygen bond, leading to its cleavage via an SN1-type mechanism. The process releases carbon dioxide and the desired dipeptide, D-Ala-Gly-OH, as its TFA salt. Critically, this reaction also generates a highly reactive and stable benzyl carbocation as a byproduct.[1]

Deprotection_Mechanism cluster_start Starting Material cluster_products Products & Byproducts Z_Peptide This compound Intermediate Protonated Intermediate Z_Peptide->Intermediate + H⁺ TFA TFA (H⁺) Peptide D-Ala-Gly-OH·TFA Intermediate->Peptide CO2 CO₂ Intermediate->CO2 Benzyl_Cation Benzyl Cation (C₇H₇⁺) Intermediate->Benzyl_Cation Cleavage

Caption: Mechanism of Z-group cleavage by TFA.

Q: What is a "scavenger," and why is it absolutely essential in this reaction?

A: A scavenger is a nucleophilic compound added to the TFA "cleavage cocktail" to trap reactive electrophilic species generated during deprotection.[2] In this case, the primary target for scavengers is the benzyl carbocation. Without an effective scavenger, this highly reactive cation will attack any available nucleophile in the reaction mixture.[3] This can include the N-terminus or other sites on the desired peptide, leading to unwanted, often irreversible, side products. The choice of scavenger is critical for ensuring a clean reaction and high purity of the final product.[4]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: My final yield is low, and the HPLC of the crude product shows a significant peak corresponding to the starting material.
Q: What causes incomplete deprotection, and how can I fix it?

A: Incomplete deprotection is a common issue that can stem from several factors. The Z-group is relatively stable to acid, and achieving complete cleavage requires optimized conditions.

Troubleshooting Steps:

  • Reaction Time: The deprotection may simply require more time. Standard protocols often suggest 1-4 hours at room temperature, but this can vary.[1] It is crucial to monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by HPLC or TLC until the starting material is consumed.

  • TFA Concentration: While neat TFA is often used, ensuring a high concentration (typically >90%) is important. Accidental dilution with other solvents can significantly slow down the reaction.

  • Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, a slight increase in temperature can be considered, but this also increases the risk of other side reactions like peptide bond hydrolysis.[5] Conversely, for very sensitive peptides, performing the reaction at 0°C may be necessary, which would require a longer reaction time.

Problem 2: My HPLC chromatogram shows multiple unexpected peaks besides my product and starting material.
Q: What are these impurities, and how can I prevent their formation?

A: The presence of multiple peaks indicates the formation of side products. The most likely cause is the reaction of the benzyl carbocation with nucleophiles in your system. While this compound lacks highly nucleophilic side chains like Tryptophan or Methionine, side reactions can still occur.[2][3]

Common Impurities & Prevention Strategies:

Impurity IdentityMass ChangeLikely Cause & MechanismPrevention & Mitigation Strategy
Benzylated Peptide +90 DaThe benzyl cation reacts with the N-terminal amine of a deprotected peptide molecule.Ensure a high concentration and efficiency of scavengers in the cleavage cocktail. Triisopropylsilane (TIS) is particularly effective as it reduces the benzyl cation to inert toluene.[4]
Peptide Fragments VariesAcid-catalyzed hydrolysis of the amide bond between D-Ala and Gly. This is favored by prolonged exposure to strong acid or elevated temperatures.[6]Minimize reaction time by monitoring for completion. Avoid temperatures significantly above room temperature. Ensure the peptide is fully dissolved to avoid localized "hot spots" of acid concentration.
Scavenger Adducts VariesThe benzyl cation reacts with the scavenger as intended. These adducts (e.g., benzylated thioanisole) are expected impurities in the crude product.These are not preventable but are typically removed during standard RP-HPLC purification.[7][8]
Q: How do I choose the right scavenger cocktail?

A: The composition of the cleavage cocktail is the single most important factor in preventing side reactions. For a simple peptide like this compound, a standard cocktail is usually sufficient.

Recommended Cleavage Cocktail:

  • Reagent: TFA / Water / Triisopropylsilane (TIS)

  • Ratio (v/v/v): 95 / 2.5 / 2.5

  • Rationale:

    • TFA (95%): The primary deprotection reagent.[4]

    • Water (2.5%): Acts as a carbocation scavenger.[4]

    • TIS (2.5%): A highly efficient reducing scavenger that converts the benzyl cation to toluene, an unreactive hydrocarbon.[9]

Problem 3: The mass spectrum of my purified product is correct, but it performs poorly in biological assays.
Q: What could be the issue if the product appears pure by HPLC and MS?

A: This issue is almost always due to residual trifluoroacetic acid. Peptides purified by RP-HPLC using TFA in the mobile phase are isolated as their TFA salts.[8] Residual TFA can significantly lower the pH of your sample when dissolved in a neutral buffer, potentially denaturing proteins, inhibiting enzymes, or causing cytotoxicity in cell-based assays.[10][]

Solutions:

  • Lyophilization: Repeatedly dissolving the peptide in a water/acetonitrile mixture and lyophilizing can remove a significant amount of TFA.[]

  • Counter-Ion Exchange: This is the most robust method. It involves replacing the trifluoroacetate anion with a more biocompatible one, such as acetate or chloride, using ion-exchange chromatography.[7][10]

Troubleshooting_Workflow Start Analyze Crude Product (HPLC/MS) LowYield Low Yield & Significant SM Peak Start->LowYield ExtraPeaks Multiple Impurity Peaks Start->ExtraPeaks BioIssue Correct Mass, Poor Bio-Activity Start->BioIssue Cause_Incomplete Cause: Incomplete Deprotection LowYield->Cause_Incomplete Cause_Alkylation Cause: Benzyl Cation Side Reactions ExtraPeaks->Cause_Alkylation Cause_Hydrolysis Cause: Peptide Bond Hydrolysis ExtraPeaks->Cause_Hydrolysis Cause_TFA Cause: Residual TFA BioIssue->Cause_TFA Sol_Time Solution: Increase reaction time & monitor progress Cause_Incomplete->Sol_Time Sol_Scavenger Solution: Use optimal scavenger cocktail (e.g., TFA/H₂O/TIS) Cause_Alkylation->Sol_Scavenger Sol_Conditions Solution: Minimize time/temp Cause_Hydrolysis->Sol_Conditions Sol_IonEx Solution: Perform counter-ion exchange Cause_TFA->Sol_IonEx

Caption: Troubleshooting workflow for TFA deprotection issues.

Section 3: Standardized Protocols

These protocols provide a validated starting point for your experiments. Always perform work with TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Protocol 1: Step-by-Step TFA Deprotection of this compound
  • Preparation: Weigh the this compound starting material and place it in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cleavage Cocktail Preparation: In a separate graduated cylinder, prepare the cleavage cocktail. For every 1 gram of peptide, plan to use 10-20 mL of the cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

  • Deprotection Reaction: Add the cleavage cocktail to the flask containing the peptide. Stir the mixture at room temperature.

  • Monitoring: After 1 hour, and every hour thereafter, take a small aliquot of the reaction mixture. Quench it by adding it to a microcentrifuge tube containing cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Dissolve the residue in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete (typically 2-4 hours), transfer the reaction mixture to a larger centrifuge tube.

  • Precipitation: Add cold diethyl ether (approximately 10 times the volume of the TFA solution) dropwise while vortexing. A white precipitate of the crude peptide TFA salt should form.[12]

  • Isolation: Centrifuge the suspension to pellet the solid product. Carefully decant the ether supernatant.

  • Washing: Resuspend the pellet in fresh cold diethyl ether, vortex, and centrifuge again. Repeat this wash step at least two more times to remove residual TFA and soluble organic byproducts.[7]

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: RP-HPLC Purification and Analysis
  • Sample Preparation: Dissolve the dried crude peptide in a minimal amount of Mobile Phase A (see below). If solubility is poor, a small amount of acetonitrile or DMSO can be added.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[8]

    • Mobile Phase A: 0.1% TFA in deionized water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

    • Gradient: A typical gradient for a small, polar peptide like D-Ala-Gly-OH would be 0-30% Mobile Phase B over 30 minutes.

    • Detection: Monitor the column eluent by UV absorbance at 210-220 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by analytical HPLC to confirm purity and by mass spectrometry to verify the molecular weight of the desired product (D-Ala-Gly-OH, MW ≈ 160.17 g/mol ).

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy white powder.

References
  • Vertex AI Search, based on its search of "Post Cleavage Purification and Analysis of Peptides; TFA removal".
  • Vertex AI Search, based on its search of "General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability - PubMed Central".
  • Vertex AI Search, based on its search of "A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chrom
  • Vertex AI Search, based on its search of "FAQ Peptide Purific
  • Vertex AI Search, based on its search of "Peptide Purification Process & Methods: An Overview - Bachem".
  • Vertex AI Search, based on its search of "EP0403600A4 - Deprotection of protected peptides - Google P
  • Vertex AI Search, based on its search of "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis | Semantic Scholar".
  • Vertex AI Search, based on its search of "Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Vertex AI Search, based on its search of "A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed".
  • Vertex AI Search, based on its search of "Cleavage Cocktail Selection - CDN".
  • Vertex AI Search, based on its search of "Amino Acid Sidechain Deprotection - Aapptec Peptides".
  • Vertex AI Search, based on its search of "Peptide bonds: Formation and cleavage (video) - Khan Academy".
  • Vertex AI Search, based on its search of "Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz)
  • Vertex AI Search, based on its search of "preventing side reactions during TFA deprotection - Benchchem".
  • Vertex AI Search, based on its search of "Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF".

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Technical Support Center: Troubleshooting Z-D-Ala-Gly-OH Solubility in DMF and NMP

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with the protected dipeptide, Z-D-Ala-Gly-OH, in common organic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions during your experimental workflow.

Section 1: Understanding the Core Problem: The 'Why' Behind the Insolubility

This compound is a crucial building block in peptide synthesis.[1] However, its unique structure presents specific solubility challenges. Effective troubleshooting begins with understanding the molecular interactions at play.

  • Molecular Structure of this compound:

    • N-terminal Z-group (Carboxybenzyl): This large, aromatic group is hydrophobic and contributes significantly to the molecule's tendency to self-associate through π-stacking and hydrophobic interactions.

    • Peptide Backbone: The amide bonds (-CONH-) are capable of forming strong intermolecular hydrogen bonds.

    • C-terminal Carboxylic Acid (-COOH): This group is a potent hydrogen bond donor and acceptor, making it a primary site for aggregation.

    • Amino Acid Residues: While D-Alanine is only mildly hydrophobic and Glycine is neutral, they do not provide significant hydrophilicity to overcome the effects of the Z-group and backbone interactions.

  • Solvent Properties (DMF & NMP):

    • DMF and NMP are polar aprotic solvents, widely used in peptide synthesis for their ability to solvate the growing peptide chain.[2]

    • They are effective at disrupting some hydrogen bonds but can struggle to overcome the combined forces of hydrophobic association and extensive hydrogen bonding networks found in aggregated peptides.[3]

    • NMP is slightly less polar than DMF and can sometimes be more effective at solubilizing hydrophobic peptides by better solvating the non-polar regions, thereby preventing aggregation.[2]

The primary reason for poor solubility is the propensity of this compound molecules to 'stick' to each other (self-association and aggregation) more strongly than they interact with the solvent molecules.[3] The dissolution process requires providing enough energy to overcome these intermolecular forces.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in fresh DMF or NMP at room temperature, even with vigorous vortexing?

A: This is a common observation. The combination of hydrophobic interactions from the Z-group and extensive intermolecular hydrogen bonding via the peptide backbone and C-terminal carboxyl group can lead to the formation of stable aggregates.[3] Simple vortexing at room temperature often does not provide sufficient energy to break down these aggregates into individual, solvated molecules.

Q2: I see fine, suspended particles after trying to dissolve the peptide. Is this solution usable for my reaction?

A: No, a solution with suspended particulates is not fully dissolved. Using a suspension instead of a true solution will lead to inaccurate concentration calculations, poor reaction kinetics, and ultimately, lower yields and purity in your synthesis. It is crucial to achieve a clear, particle-free solution.[4]

Q3: Is heating the mixture a good strategy? What are the risks involved?

A: Gentle, controlled heating can be an effective method to increase solubility.[5] The added thermal energy helps to overcome the activation energy barrier for dissolution. However, excessive or prolonged heating should be avoided as it can risk thermal degradation of the peptide or solvent, and potentially cause side reactions like racemization.[6][7]

Q4: For this compound, is DMF or NMP the superior solvent?

A: Both are principal solvents for peptide synthesis.[8] While DMF is slightly more polar, NMP can sometimes be more advantageous for hydrophobic peptides as it may better solvate the non-polar Z-group and prevent aggregation.[2] If you face persistent issues in DMF, switching to NMP is a logical troubleshooting step. However, it's important to note that some Fmoc-amino acids may show greater decomposition over time when dissolved in NMP compared to DMF.[8]

Q5: My lab's DMF is a few months old. Could this be the problem?

A: Absolutely. Over time, DMF can degrade to form dimethylamine and formic acid.[8] Dimethylamine is a nucleophile that can prematurely remove Fmoc protecting groups if you are using this for SPPS, leading to impurities. Always use high-purity, fresh, or properly stored anhydrous solvents for the best results.

Section 3: Systematic Troubleshooting Guide

This guide presents a logical, step-by-step workflow for dissolving this compound. The core principle is to incrementally increase the energy input into the system in a controlled manner.

Preliminary Steps (Self-Validating Protocol)
  • Test on a Small Scale: Before committing your entire stock, always perform a solubility test on a small, representative amount (e.g., 1-2 mg).[4][9]

  • Ensure Quality: Use a fresh bottle of high-purity, anhydrous grade DMF or NMP.

  • Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.[7] Spin down the vial to ensure all powder is at the bottom.[4]

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for achieving complete dissolution.

G start Start: this compound Powder + Fresh DMF/NMP vortex Protocol 1: Standard Dissolution (Vortex at RT for 2-5 min) start->vortex check1 Visually Inspect: Is solution clear? vortex->check1 sonicate Protocol 2: Apply Sonication (3 cycles x 15 sec with cooling) check1->sonicate No (Suspension/Particles) success Success: Solution is ready for use check1->success Yes check2 Visually Inspect: Is solution clear? sonicate->check2 warm Protocol 3: Apply Gentle Warming (Warm to 35-40°C for 5-10 min) check2->warm No (Suspension/Particles) check2->success Yes check3 Visually Inspect: Is solution clear? warm->check3 check3->success Yes fail Advanced Troubleshooting: - Verify solvent quality - Consider alternative solvent (e.g., DMSO) - Re-evaluate concentration check3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols
  • Add the calculated volume of DMF or NMP to the vial containing the this compound powder.

  • Cap the vial tightly.

  • Vortex vigorously for 2-5 minutes at room temperature.

  • Visually inspect the solution against a bright light source. If the solution is completely clear and free of particles, it is ready for use. If not, proceed to Protocol 2.

  • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which physically breaks apart peptide aggregates and enhances solvent penetration into the solid material.[4][10]

  • Place the vial from Protocol 1 into a bath sonicator.

  • Sonicate for 10-15 seconds.

  • Remove the vial and check its temperature. If it is warm to the touch, allow it to cool back to room temperature or place it on ice for a minute.[4] This prevents potential thermal degradation.

  • Repeat the sonication/cooling cycle 2-3 times.

  • After the final cycle, vortex briefly and inspect the solution. If clear, it is ready. If particulates remain, proceed to Protocol 3.

  • Causality: Increasing the temperature provides thermal energy to the system, increasing molecular motion and helping to overcome the intermolecular forces (hydrogen bonds and hydrophobic interactions) that cause aggregation.[5][6]

  • Place the vial from Protocol 2 in a heating block or water bath set to a controlled temperature of 35-40°C . Do not exceed 40°C to minimize the risk of degradation.[7]

  • Allow the solution to warm for 5-10 minutes, with intermittent gentle swirling or vortexing.

  • Remove the vial and allow it to cool to room temperature.

  • Inspect the solution. Often, peptides that dissolve at a higher temperature will remain in solution upon cooling. If the solution is clear, it is ready for use.

  • Self-Validation: If the peptide precipitates out of solution upon cooling, it indicates that you have exceeded its solubility limit at room temperature. In this case, you must either use the solution while warm (if your protocol allows) or remake it at a lower concentration.

Section 4: Data and Strategy Summary

The table below summarizes the recommended strategies, their underlying mechanisms, and key considerations for implementation.

TechniqueDescriptionRationale / Mechanism of ActionProsCons / Risks
Vortexing Vigorous mechanical agitation at room temperature.Provides kinetic energy to promote solvent-solute interaction and break up loose agglomerates.Simple, fast, and low-risk.Often insufficient for breaking down strong intermolecular forces in aggregated peptides.
Sonication Application of high-frequency ultrasound.Delivers high localized energy to physically disrupt aggregates and enhance dissolution.[11]Highly effective at breaking up particulates without significant bulk heating.Over-sonication can cause warming; requires cooling intervals.[4]
Gentle Warming Controlled heating of the solution to 35-40°C.Increases kinetic energy of molecules, overcoming the energy barrier for dissolution.[5]Very effective for stubborn solutes.Risk of thermal degradation or side reactions if temperature is too high or applied for too long.[6][7]
Solvent Swap Trying NMP if DMF fails, or vice-versa.NMP is less polar and can be better for solvating hydrophobic moieties like the Z-group.[2]Simple to implement; may solve the problem without extra energy input.NMP is more viscous and more expensive than DMF. Potential for Fmoc-instability over time.[8]
Solvent Quality Using fresh, high-purity, anhydrous solvent.Prevents side reactions from impurities (e.g., dimethylamine in old DMF) that can compromise synthesis.[8]Ensures reproducibility and high purity of the final product.Requires diligent lab practice and proper solvent management.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Cilli, E. M., et al. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids, 35(3), 579-590. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, April 19). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Synthetic Molecule Design and Development. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • ResearchGate. (2014, May 19). How can I prove the solubility of glycine in depronated form into DMF?. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Peptide Synthesis made Efficient using Sonication. Retrieved from [Link]

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Z-D-Ala-Gly-OH crystallization conditions for purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Z-D-Ala-Gly-OH via crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-purity crystalline this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested methodologies to ensure your success.

Introduction to this compound Crystallization

Crystallization is a powerful technique for the purification of synthetic peptides like this compound, offering significant advantages in impurity rejection and leading to a stable, highly pure solid form.[1] However, the flexible nature and potential for aggregation of peptides can present unique challenges, such as the formation of oils or amorphous solids instead of a well-defined crystalline structure.[2] This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing this compound?

The primary goal is purification. Crystallization is an effective method to remove impurities generated during synthesis, such as unreacted starting materials, coupling reagents, and by-products. A secondary benefit is obtaining a stable, solid form with improved handling, storage, and formulation properties.[1]

Q2: What are the key physical properties of this compound to consider?

Understanding the physical properties is crucial for designing a crystallization protocol. The melting point for the related racemic mixture, Z-DL-Ala-Gly-OH, is reported to be in the range of 133-135 °C.[] This indicates a stable crystalline lattice. This compound is expected to be a white, powdered solid.

Q3: What is a good starting point for selecting a solvent system?

For N-protected dipeptides like this compound, a common strategy is to use a solvent in which the peptide is soluble, and an anti-solvent in which it is poorly soluble. A good starting point would be to dissolve the crude peptide in a minimal amount of a polar solvent like methanol, ethanol, or ethyl acetate at an elevated temperature, and then gradually add a less polar anti-solvent such as water, diethyl ether, or hexane to induce crystallization. The choice of solvent can significantly impact the crystal packing and morphology.[4]

Q4: How important is the purity of the starting material?

The purity of the crude this compound is a critical factor. For successful crystallization, it is recommended to start with a material that is at least 95% pure.[5] Significant amounts of impurities can inhibit nucleation and crystal growth, often leading to the formation of oils.[2] If your starting material is of lower purity, a preliminary purification step, such as flash chromatography, may be necessary.

Q5: Should I be concerned about the pH of the solution?

Yes, pH can play a significant role, especially if there are any residual acidic or basic impurities from the synthesis.[2] For this compound, which has a free carboxylic acid, the pH will affect its ionization state and solubility. It is generally advisable to perform the crystallization under neutral or slightly acidic conditions to ensure the carboxylic acid is protonated, which can favor crystallization.

Experimental Protocols

Protocol 1: Single Solvent Crystallization

This method is suitable for compounds that have a significant difference in solubility at high and low temperatures in a single solvent.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, water) at room temperature and with heating. An ideal solvent will show poor solubility at room temperature but good solubility at or near its boiling point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Slow cooling is crucial for the formation of larger, purer crystals.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Further Cooling: Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Solvent/Anti-Solvent Crystallization

This is often the most effective method for protected peptides.

  • Solvent System Selection: Identify a "solvent" in which this compound is readily soluble (e.g., methanol, ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water, diethyl ether, hexane).

  • Dissolution: Dissolve the crude peptide in the minimum amount of the solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the solution with stirring until you observe persistent cloudiness (turbidity). This indicates that the solution is supersaturated.

  • Clarification and Crystallization: Gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature. Crystals should form as the solution cools.

  • Maximizing Yield: Once crystal formation is established, you can add more anti-solvent to increase the yield and/or cool the mixture in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Parameter Recommended Starting Conditions Notes
Solvent System 1 Methanol / WaterGood for polar peptides.
Solvent System 2 Ethyl Acetate / HexaneSuitable for less polar protected peptides.
Dissolution Temp. 40-60 °CAvoid excessive heat to prevent degradation.
Crystallization Temp. Room Temperature, then 0-4 °CSlow cooling is key.
Starting Purity >95%Crucial for avoiding oil formation.

Troubleshooting Guide

Issue 1: The peptide "oils out" instead of crystallizing.

This is a common issue with protected peptides.[2] Oiling out occurs when the peptide comes out of solution as a liquid phase rather than a solid crystalline phase.

  • Cause: The supersaturation is too high, the cooling is too rapid, or there are significant impurities present.

  • Solution 1: Reduce Supersaturation: Add a small amount of the primary solvent to redissolve the oil, then cool the solution more slowly.

  • Solution 2: Change Solvent System: Try a different solvent/anti-solvent pair. Sometimes, using a more viscous solvent can slow down diffusion and promote crystal growth over oiling.

  • Solution 3: Trituration: If an oil persists, try cooling it to a very low temperature (e.g., in a dry ice/acetone bath) to see if it solidifies. Then, triturate the solid with an anti-solvent (like diethyl ether) to induce crystallization.[6]

  • Solution 4: Purity Check: Ensure your starting material is of high purity.[2]

Issue 2: No crystals form, even after cooling.
  • Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.

  • Solution 1: Increase Supersaturation: If using a single solvent, carefully evaporate some of the solvent to increase the concentration. If using a solvent/anti-solvent system, add more anti-solvent.

  • Solution 2: Induce Nucleation: Scratch the inner surface of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.

  • Solution 3: Seeding: Add a very small crystal of pure this compound to the solution. This will provide a template for crystal growth.

  • Solution 4: Extended Cooling: Allow the solution to stand undisturbed for a longer period, even several days, at a low temperature.

Issue 3: The crystal yield is very low.
  • Cause: The peptide has significant solubility in the mother liquor even at low temperatures, or too much solvent was used.

  • Solution 1: Optimize Solvent Volume: Ensure you used the minimum amount of hot solvent for dissolution.

  • Solution 2: Cool for Longer/Colder: Extend the cooling time or use a lower temperature to maximize precipitation.

  • Solution 3: Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Issue 4: The resulting crystals are very fine or needle-like and difficult to filter.
  • Cause: Rapid crystallization due to high supersaturation or rapid cooling.

  • Solution 1: Slow Down Crystallization: Use a slower cooling rate. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

  • Solution 2: Adjust Solvent System: A different solvent system may favor the growth of more robust crystals.

Visualizing the Workflow

Crystallization Workflow Diagram

Crystallization Workflow cluster_prep Preparation cluster_crystallize Crystallization cluster_isolation Isolation start start dissolve Dissolve in minimal hot solvent start->dissolve cool Slow Cooling dissolve->cool induce Induce Nucleation (Scratch/Seed) cool->induce If no crystals mature Crystal Maturation (Cold Soak) cool->mature induce->mature filtrate Vacuum Filtration mature->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: General workflow for the purification of this compound by crystallization.

Troubleshooting Decision Tree

Troubleshooting Crystallization cluster_oil Oiling Out Solutions cluster_no_xtal No Crystal Solutions cluster_low_yield Low Yield Solutions start Crystallization Attempt outcome Observe Outcome start->outcome oil Oiling Out outcome->oil Liquid phase forms no_xtal No Crystals outcome->no_xtal Solution remains clear low_yield Low Yield outcome->low_yield Few crystals form success Success! outcome->success Good crystals form oil_sol1 Re-dissolve, cool slower oil->oil_sol1 no_xtal_sol1 Concentrate solution no_xtal->no_xtal_sol1 low_yield_sol1 Cool longer/ colder low_yield->low_yield_sol1 oil_sol2 Change solvent system oil_sol1->oil_sol2 oil_sol3 Triturate oil oil_sol2->oil_sol3 no_xtal_sol2 Scratch or seed no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 Allow to stand for longer no_xtal_sol2->no_xtal_sol3 low_yield_sol2 Concentrate mother liquor low_yield_sol1->low_yield_sol2

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - NIH. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]

  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing). [Link]

  • Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth - NIH. [Link]

  • The best solvant for for dipeptide recrystallization? - ResearchGate. [Link]

  • Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions - APC. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate - CrystEngComm (RSC Publishing). [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Peptide Crystallization - Creative Biostructure. [Link]

Sources

Long-term storage and stability of Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Z-D-Ala-Gly-OH (Benzyloxycarbonyl-D-alanylglycine). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile dipeptide.[1][2][3] Here, you will find field-proven insights, detailed protocols, and troubleshooting advice to support your experimental success.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of this compound.

Q1: What is the ideal long-term storage condition for lyophilized this compound? For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or, preferably, -80°C.[4][5][6][7] Storing it in a desiccator is also recommended to protect it from moisture, which can significantly reduce its long-term stability.[8][9][10]

Q2: How long can I store the lyophilized peptide at different temperatures?

  • -80°C/-20°C: Stable for several years.[6][11][12]

  • 4°C (refrigerator): Suitable for short-term storage of a few weeks to months.[4][8][13]

  • Room Temperature: Stable for several days to weeks, but this should be avoided for long-term storage.[4][13]

Q3: My lyophilized this compound appears as a small gel or is barely visible. Is this normal? Yes, this is normal. Short-sequence peptides can be highly hygroscopic and may appear as a gel or a very small amount of powder.[4] The apparent volume can vary between vials containing the same mass of peptide.[4]

Q4: How should I handle the lyophilized powder before reconstitution? Before opening the vial, it is critical to allow it to warm to room temperature inside a desiccator.[8][9][10] This prevents atmospheric moisture from condensing on the cold peptide, which can compromise its stability.[8][10] Weigh out the desired amount quickly and reseal the vial tightly.[8][11]

Q5: What is the best way to store this compound once it is in solution? Storing peptides in solution for long periods is not recommended due to lower stability compared to the lyophilized form.[4][8][12] If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9][11] Store these aliquots frozen at -20°C or colder for a few weeks; for longer periods, -80°C is better.[4][8] An optimal pH range for storage in solution is between 5 and 7.[4][9]

Q6: Is the N-terminal Z-group (benzyloxycarbonyl) stable? The Z-group (also known as Cbz) is a robust protecting group.[14] It is generally stable to weakly acidic conditions (like TFA used in Fmoc peptide synthesis cleavage) and basic conditions.[15][16][17] However, it is readily cleaved by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[16][18]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving the Peptide The peptide may have low solubility in the initial solvent. This compound has both hydrophobic (Z-group) and hydrophilic (peptide backbone, carboxyl group) features.Start with sterile, deionized water.[12] If solubility is poor, try adding a small amount of a dilute basic solution (e.g., ammonium bicarbonate) to deprotonate the C-terminal carboxylic acid, which can improve solubility.[12] Gentle sonication can also help.[8][12] For highly resistant cases, a small amount of an organic solvent like DMSO or DMF can be used, but note that DMSO is not recommended for long-term storage.[9]
Reduced Activity or Purity in Experiments 1. Degradation from Improper Storage: Exposure to moisture, light, or frequent freeze-thaw cycles.[11][13][19] 2. Chemical Degradation: Primarily hydrolysis of the amide bond, especially in non-optimal pH conditions in solution.[20][21][22]1. Verify Storage Conditions: Ensure the peptide was stored as a lyophilizate at ≤ -20°C and protected from light and moisture.[11][13] 2. Check Purity: Perform an analytical HPLC analysis to assess the purity and identify potential degradation products (see Protocol 2). 3. Use Fresh Aliquots: Always use freshly prepared solutions or a new aliquot that has not undergone multiple freeze-thaw cycles.[7]
Cloudy or Precipitated Solution After Freezing The peptide may have precipitated out of solution during the freezing process, possibly due to buffer salts or exceeding its solubility limit at low temperatures.1. Warm and Mix: Allow the aliquot to thaw completely at room temperature and mix gently to see if the peptide redissolves. 2. Re-evaluate Solvent System: The chosen buffer or solvent may not be optimal. Reconstituting in pure water first before adding buffer can sometimes prevent this.[23] Avoid storing in buffers with high salt concentrations.[23] 3. Filter the Solution: If precipitate remains, it may be necessary to filter the solution to remove aggregates before use.[19]
pH of the Reconstituted Solution is Unexpectedly Acidic Lyophilized peptides are often prepared with trace amounts of trifluoroacetic acid (TFA) from the purification process, which can make the initial solution acidic.This is generally not a stability concern but may affect your experiment. Adjust the pH of the solution by adding a dilute, compatible base if your assay is pH-sensitive.
Troubleshooting Workflow

TroubleshootingWorkflow cluster_storage Storage & Handling cluster_problem Problem Identification cluster_solution Solutions Start Start: Receive Lyophilized This compound Store Store at -20°C or -80°C in a sealed, dry container Start->Store Equilibrate Equilibrate vial to RT in desiccator before opening Store->Equilibrate Reconstitute Reconstitute in appropriate solvent (See Protocol 1) Equilibrate->Reconstitute Aliquot Aliquot into single-use volumes Reconstitute->Aliquot StoreSolution Store aliquots at -20°C or -80°C Aliquot->StoreSolution Problem Experiment Fails or Shows Inconsistent Results StoreSolution->Problem CheckPurity Is peptide purity a concern? Problem->CheckPurity CheckSolubility Is solubility the issue? Problem->CheckSolubility [If no purity issue] CheckPurity->CheckSolubility No RunHPLC Perform HPLC Analysis (See Protocol 2) CheckPurity->RunHPLC Yes SolubilityProtocol Follow advanced solubilization steps. (e.g., sonication, pH adjustment) CheckSolubility->SolubilityProtocol Yes Degraded Purity < 95%? Degradation confirmed. RunHPLC->Degraded Degraded->Problem No, purity is OK NewPeptide Order new peptide. Review storage procedures. Degraded->NewPeptide Yes SolubilityProtocol->Problem [Re-attempt experiment]

Caption: Troubleshooting workflow for this compound stability issues.

Scientific Background: Mechanisms of Degradation

Understanding the potential degradation pathways is crucial for maintaining the integrity of this compound.

  • Hydrolysis: This is the most common degradation pathway for peptides in solution. The amide bond between the D-alanine and glycine residues can be cleaved by water, a reaction catalyzed by extremes in pH (both acidic and basic conditions).[21][22][24] Storing the peptide as a lyophilized powder minimizes this risk by removing water.[7]

  • Decarboxylation: While less common under standard storage conditions, glycine and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures.[25][26] This highlights the importance of maintaining cold storage temperatures.

  • Hygroscopicity: Peptides, especially short ones, are often hygroscopic, meaning they readily absorb moisture from the air.[4][8] This absorbed water can directly lead to hydrolytic degradation even in a seemingly solid state, which is why storage in a desiccator is critical.[7]

Key Degradation Pathway: Hydrolysis

Hydrolysis Primary hydrolytic degradation of this compound. cluster_reactants cluster_products Peptide This compound Cleavage Amide Bond Cleavage Peptide->Cleavage Water H₂O Water->Cleavage Ala Z-D-Ala-OH Gly Gly-OH Cleavage->Ala Cleavage->Gly

Caption: Hydrolysis of the peptide bond in this compound.

Detailed Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a step-by-step method for reliably dissolving the peptide for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile, deionized water or a suitable buffer (e.g., phosphate buffer, pH 5-7)[4][23]

  • Sterile pipette tips and micropipette

  • Vortex mixer and/or sonicator

  • Sterile, low-protein-binding microcentrifuge tubes for aliquots

Procedure:

  • Equilibrate: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature for at least 20-30 minutes.[8][23] This is a critical step to prevent condensation.

  • Prepare Workspace: Work in a clean environment, such as a laminar flow hood, to minimize contamination.[19][27]

  • Add Solvent: Using a sterile pipette, add the calculated volume of your chosen solvent to the vial. To minimize foaming, inject the solvent slowly down the side of the vial.[27]

  • Dissolve: Gently swirl or vortex the vial to dissolve the peptide.[19] If the peptide does not dissolve readily, let it sit at room temperature for several minutes.[27] Gentle sonication in a water bath can also be used to aid dissolution.[8]

  • Verify Dissolution: A fully reconstituted peptide solution should be completely clear, with no visible particles or cloudiness.[19][23]

  • Aliquot: Immediately divide the stock solution into single-use aliquots in sterile, low-protein-binding tubes.[28] This prevents waste and minimizes degradation from repeated freeze-thaw cycles.[7][11]

  • Store: Promptly store the aliquots at -20°C or -80°C until use.[4]

Protocol 2: Stability and Purity Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for ensuring the purity of your peptide stock over time.[22][29][30] This protocol provides a general reversed-phase HPLC (RP-HPLC) method.

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UPLC system with a UV detector is required.[29][30]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptides.

Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Detection Wavelength: 210-220 nm (for the peptide bond)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-40°C

Typical Gradient Profile:

Time (min)% Mobile Phase B (ACN)Purpose
05Equilibration
2560Elution of Peptide and Impurities
2795Column Wash
3095Hold
325Re-equilibration
405End of Run

Procedure:

  • Sample Preparation: Dilute a small amount of your reconstituted peptide solution in Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Integrate all other peaks corresponding to impurities or degradation products.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

    • Validation Criteria: For high-quality research, the purity should typically be ≥95%. A significant increase in impurity peaks over time indicates degradation.[31]

References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines.
  • Dripdok Help Center. (n.d.). Storage of Unmixed Lyophilized Peptides.
  • AAPPTec. (n.d.). Storage and Handling of Peptides.
  • Qian, Y., Engel, M. H., Macko, S. A., & Brooks, J. (1993). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. Geochimica et Cosmochimica Acta, 57(14), 3281-3293.
  • Chemistry LibreTexts. (2023). Peptide Hydrolysis.
  • Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society, 118(26), 6105-6109.
  • Long, D. A., & Truscott, T. G. (1968). Peptide Kinetics. Part 6.—Acid-Catalyzed Hydrolysis of Tetraglycine. Transactions of the Faraday Society, 64, 1866-1873.
  • Chem-Impex. (n.d.). This compound.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • TycC TE. (n.d.). Kinetics of hydrolysis and cyclization of peptide thioester substrates.
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.
  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Biosynth. (n.d.). Solubility Tips: Reconstituting a Peptide.
  • Creative Peptides. (n.d.). Peptide Stability: How Long Do Peptides Last?.
  • Bio-Synthesis. (n.d.). How to Reconstitute Peptides: Lab-Ready Techniques and Solvent Selection.
  • JPT. (n.d.). How to Reconstitute Peptides.
  • Biomatik. (n.d.). Peptide Storage Guide.
  • Pure Tides Therapy. (2026). Best Practices for Reconstituting and Storing Research Peptides.
  • Cernum Biosciences. (2026). Peptide Storage, Stability & Shelf Life: How to Preserve Quality in 2026.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Indian Journal of Pharmaceutical Education and Research. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2.
  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ.
  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
  • Chem-Impex. (n.d.). Z-Ala-Gly-OH.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • J&K Scientific. (n.d.). This compound | 34286-66-3.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • BOC Sciences. (n.d.). Z-DL-Ala-Gly-OH - (CAS 2503-31-3).
  • ChemicalBook. (n.d.). This compound CAS#: 34286-66-3.
  • Environmental Science: Processes & Impacts. (n.d.). On the degradation pathway of glyphosate and glycine.
  • ResearchGate. (n.d.). Degradation pathways of glycine.
  • PubChem. (n.d.). Glycine degradation | Pathway.
  • Reactome Pathway Database. (n.d.). Glycine degradation.
  • Reactome. (n.d.). Glycine degradation.

Sources

Technical Support Center: Z-D-Ala-Gly-OH Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Z-D-Ala-Gly-OH. As specialists in peptide chemistry, we understand that even routine coupling reactions can present challenges. This resource is designed to provide you, our fellow researchers and collaborators, with practical, in-depth solutions to common issues encountered during the synthesis and purification of this dipeptide. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the this compound coupling and purification process. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving it.

Issue 1: A persistent white precipitate remains in my product after the coupling reaction using DCC.

Question: I've performed the coupling of Z-D-Alanine and Glycine using Dicyclohexylcarbodiimide (DCC) and my reaction mixture is full of a white solid. After a standard work-up, I'm still seeing this precipitate in my crude product. What is it and how do I get rid of it?

Answer:

This is a very common scenario when using DCC. The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[1][2] DCU is notoriously insoluble in many common organic solvents, which can make its removal challenging.[1][2][3]

Root Cause Analysis:

The formation of an amide bond using carbodiimides like DCC proceeds through a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine component (Glycine) to form the desired peptide bond. In the process, the DCC is converted into DCU.[1][4]

Visualizing the DCC Coupling and DCU Formation:

dcc_coupling Z_D_Ala Z-D-Ala-OH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_D_Ala->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Peptide This compound (Desired Product) O_Acylisourea->Peptide + Gly-OH DCU DCU (Insoluble Byproduct) O_Acylisourea->DCU Glycine Gly-OH (Amine) Glycine->Peptide

Caption: DCC activation of Z-D-Ala-OH and subsequent byproduct formation.

Recommended Protocols for DCU Removal:

  • Initial Filtration (Bulk Removal): This should always be your first step.

    • Step 1: Once the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath for 30 minutes. This will further decrease the solubility of DCU and maximize its precipitation.[5]

    • Step 2: Filter the cold reaction mixture through a medium-porosity fritted glass funnel or a Büchner funnel.[3][5]

    • Step 3: Wash the collected DCU cake with a small amount of the cold reaction solvent to recover any product that may have been trapped.[5]

  • Purification of the Filtrate: The filtrate will still contain some dissolved DCU.

    • Method A: Precipitation/Crystallization:

      • Step 1: Concentrate the filtrate under reduced pressure.

      • Step 2: Dissolve the crude residue in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., cold ethyl acetate or acetonitrile).[2]

      • Step 3: Cool the solution to induce precipitation of the remaining DCU.

      • Step 4: Filter again to remove the precipitated DCU.

    • Method B: Acidic Wash (if your product is stable):

      • An extraction with dilute acid (e.g., 0.5 - 1N HCl) can help remove residual DCU.[3][6]

    • Method C: Column Chromatography:

      • This is often the final step for achieving high purity. However, the poor solubility of DCU can be an issue. If you observe DCU precipitating on the column, consider using a solvent system with a component that can better solubilize it, such as a small amount of chloroform.[2]

Issue 2: My final product yield is low, and I see an extra spot on my TLC plate.

Question: After purification, the yield of my this compound is lower than expected. I also have a persistent byproduct on my TLC that is difficult to separate. What could this be?

Answer:

Low yields in carbodiimide couplings can often be attributed to the formation of a stable, unreactive byproduct called N-acylurea .[1][4] This occurs when the highly reactive O-acylisourea intermediate rearranges internally before it has a chance to react with the glycine.[1][7]

Root Cause Analysis:

The O-acylisourea intermediate is at a critical juncture in the reaction pathway. It can either react with the amine (the desired pathway) or undergo an intramolecular O- to N-acyl migration, forming the N-acylurea.[8] This side reaction is irreversible and consumes your starting material, leading to a lower yield of the desired dipeptide.[1]

Visualizing the Competing Reaction Pathways:

side_reaction O_Acylisourea O-Acylisourea Intermediate Desired_Pathway Desired Pathway: Reaction with Glycine O_Acylisourea->Desired_Pathway Side_Reaction Side Reaction: Intramolecular Rearrangement O_Acylisourea->Side_Reaction Peptide This compound Desired_Pathway->Peptide N_Acylurea N-Acylurea Byproduct Side_Reaction->N_Acylurea

Caption: Competing pathways for the O-acylisourea intermediate.

Preventative Measures and Solutions:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[4] These additives react with the O-acylisourea intermediate to form a more stable active ester. This active ester is still reactive enough to form the peptide bond but is much less prone to rearranging into the N-acylurea.[1]

    • Protocol: Add 1.0-1.2 equivalents of HOBt or OxymaPure to your reaction mixture along with the Z-D-Alanine before adding the DCC.

  • Removal of N-Acylurea: If the byproduct has already formed, its removal typically requires column chromatography. Its polarity is often similar to the desired product, so careful optimization of the solvent system is necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use EDC instead of DCC for this coupling? What are the advantages?

A: Yes, you can and it is often recommended for solution-phase synthesis. The primary advantage of using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is that its corresponding urea byproduct is water-soluble.[1][8] This dramatically simplifies the purification process, as the urea can be easily removed with a simple aqueous work-up (extraction with water or dilute acid), often eliminating the need for tedious filtration of insoluble DCU.[1][5]

Q2: My final product is an oil/is difficult to crystallize. What purification strategy should I use?

A: If your this compound product is not a solid or is resistant to crystallization, silica gel column chromatography is the most effective purification method.[9] Here is a general protocol:

  • Step 1: Slurry Loading: After your aqueous work-up, concentrate the organic layer to obtain the crude oil. Dissolve this oil in a minimal amount of your chromatography eluent and adsorb it onto a small amount of silica gel. Dry this silica onto a rotovap to create a free-flowing powder.

  • Step 2: Column Packing: Pack a glass column with silica gel in your chosen solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small percentage of acetic acid to keep the carboxylic acid protonated and improve peak shape).

  • Step 3: Loading and Elution: Carefully add the dried silica with your adsorbed product to the top of the packed column. Elute the column with your solvent system, collecting fractions and monitoring them by TLC.

  • Step 4: Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: How can I confirm the purity and identity of my final this compound product?

A: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): To check for the presence of starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dipeptide.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point: If the product is a solid, comparing its melting point to the literature value can be a good indicator of purity.

Q4: Is racemization a concern during this coupling, and how can I minimize it?

A: Racemization, particularly of the activated Z-D-Alanine, is a potential side reaction in peptide coupling.[8][10] The use of coupling additives like HOBt or OxymaPure is highly effective at suppressing racemization.[4][10] Additionally, running the reaction at a lower temperature (starting at 0 °C and allowing it to slowly warm to room temperature) can also help minimize this side reaction.

Purification Workflow Overview

Here is a visual decision guide to help you choose the appropriate purification strategy based on the coupling reagent used.

purification_workflow Start Coupling Reaction Complete Reagent_Check Which coupling reagent was used? Start->Reagent_Check DCC_Path DCC Reagent_Check->DCC_Path DCC EDC_Path EDC Reagent_Check->EDC_Path EDC Cool_Filter 1. Cool reaction to 0°C 2. Filter to remove bulk DCU DCC_Path->Cool_Filter Aqueous_Workup Aqueous Work-up (Removes water-soluble urea) EDC_Path->Aqueous_Workup Filtrate_Workup Aqueous Work-up of Filtrate (Dilute Acid/Brine Wash) Cool_Filter->Filtrate_Workup Check_Solid Is the crude product a solid? Filtrate_Workup->Check_Solid Aqueous_Workup->Check_Solid Recrystallize Recrystallization / Precipitation Check_Solid->Recrystallize Yes Column Silica Gel Chromatography Check_Solid->Column No (Oil) Final_Product Pure this compound Recrystallize->Final_Product Column->Final_Product

Caption: Decision tree for purification of this compound.

References

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. (2022-09-09). Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. (2021-05-19). Available at: [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. (2013-12-10). Available at: [Link]

  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? ResearchGate. (2013-04-23). Available at: [Link]

  • Workup: DCC Coupling. University of Rochester, Department of Chemistry. Available at: [Link]

  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

Sources

Validation & Comparative

A Strategic Guide to Peptide Synthesis: Comparing Z-D-Ala-Gly-OH and Boc-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the selection of protecting groups is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing a target molecule. This guide offers an in-depth comparison of two cornerstone dipeptide building blocks: Z-D-Ala-Gly-OH and Boc-D-Ala-Gly-OH. As a Senior Application Scientist, my goal is to provide not just a side-by-side comparison, but a strategic analysis grounded in chemical principles and practical application to empower you in your synthetic endeavors.

The Central Role of the α-Amino Protecting Group: Z vs. Boc

At the heart of our comparison are the two N-terminal protecting groups: the Benzyloxycarbonyl (Z or Cbz) group and the tert-Butoxycarbonyl (Boc) group. Their distinct chemical properties govern their application and removal, forming the basis of orthogonal strategies in complex peptide synthesis.[1][2]

The Z-group , introduced by Bergmann and Zervas, is a well-established protecting group known for its stability and resistance to racemization upon activation.[3] It is stable to both mild acids and bases, a characteristic that allows for selective deprotection of other protecting groups.[4]

Conversely, the Boc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its acid lability.[3] It can be removed under moderately acidic conditions, which are orthogonal to the base-labile Fmoc group, another popular choice in peptide synthesis.[1]

At a Glance: Key Differences and Strategic Implications

FeatureThis compoundBoc-D-Ala-Gly-OHCausality and Strategic Implications
Protecting Group Benzyloxycarbonyl (Z)tert-Butoxycarbonyl (Boc)The choice of protecting group is the primary determinant of the synthetic strategy, particularly the deprotection conditions and orthogonality.
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH), Na/liquid NH₃[3]Moderate Acids (e.g., Trifluoroacetic Acid - TFA)[3]Z-group's removal by hydrogenation offers mild, neutral pH conditions but is incompatible with sulfur-containing residues. Boc's acid lability is central to the widely used Boc/Bzl strategy in SPPS.
Racemization Risk Low; Z-protected amino acids are known to be resistant to racemization during activation.[3]Generally low for urethane-type protecting groups, but can be influenced by coupling reagents and conditions.[4]The urethane structure of both Z and Boc groups helps to suppress racemization by disfavoring the formation of the planar oxazolone intermediate. The rigidity of the Z-group may offer a slight advantage.
Primary Application Solution-phase peptide synthesis, fragment condensation.[4]Solid-phase peptide synthesis (SPPS), particularly the Boc/Bzl strategy.[5]The stability of the Z-group to a wider range of reagents makes it suitable for the often more complex and varied reaction conditions of solution-phase synthesis. The ease of deprotection of the Boc group on a solid support makes it ideal for the repetitive cycles of SPPS.
Orthogonality Orthogonal to Boc and Fmoc protecting groups.[1][4]Orthogonal to Fmoc and Z protecting groups.[1]The ability to selectively remove one protecting group in the presence of others is fundamental for synthesizing complex peptides with branches or post-translational modifications.
Potential Side Reactions Catalyst poisoning with sulfur-containing amino acids during hydrogenolysis.Tert-butylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.[5]Understanding potential side reactions allows for the implementation of preventative measures, such as the use of scavengers during Boc deprotection.

Experimental Deep Dive: Protocols and Mechanistic Insights

To provide a practical framework, we present detailed, self-validating protocols for the coupling and deprotection of both dipeptides. These protocols are designed to be robust starting points for your own experimental design.

Visualizing the Key Chemical Transformations

Below are diagrams illustrating the chemical structures and the fundamental deprotection mechanisms for both Z and Boc protecting groups.

Diagram 1: Chemical Structures

Caption: Chemical structures of this compound and Boc-D-Ala-Gly-OH.

Diagram 2: Deprotection Mechanisms

G cluster_Z Z-Group Deprotection (Hydrogenolysis) cluster_Boc Boc-Group Deprotection (Acidolysis) Z_peptide Z-Peptide H2_Pd H₂ / Pd-C Z_peptide->H2_Pd Catalytic Transfer Deprotected_Z Deprotected Peptide H2_Pd->Deprotected_Z Toluene Toluene H2_Pd->Toluene CO2_Z CO₂ H2_Pd->CO2_Z Boc_peptide Boc-Peptide TFA TFA Boc_peptide->TFA Protonation Deprotected_Boc Deprotected Peptide (TFA Salt) TFA->Deprotected_Boc Isobutylene Isobutylene TFA->Isobutylene CO2_Boc CO₂ TFA->CO2_Boc

Caption: Simplified deprotection pathways for Z and Boc protecting groups.

Experimental Protocol 1: Solution-Phase Coupling of this compound

This protocol details the coupling of this compound to a C-terminally protected amino acid (e.g., H-Leu-OMe) in solution.

Diagram 3: Solution-Phase Coupling Workflow

G start Start dissolve Dissolve this compound and H-Leu-OMe in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC (1.1 eq) cool->add_dcc react Stir at RT for 12-24h add_dcc->react filter Filter to Remove DCU react->filter wash Wash with 1N HCl, sat. NaHCO₃, Brine filter->wash dry Dry over Na₂SO₄ and Evaporate wash->dry purify Purify by Column Chromatography dry->purify end Z-D-Ala-Gly-Leu-OMe purify->end

Caption: Workflow for solution-phase peptide coupling.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and H-Leu-OMe.HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add triethylamine (TEA) (1.0 eq) to neutralize the hydrochloride salt.

  • Activation: Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in a minimal amount of DCM dropwise.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 85-95% Purity (Post-Purification): >98%

Experimental Protocol 2: Solid-Phase Coupling of Boc-D-Ala-Gly-OH

This protocol outlines the coupling of Boc-D-Ala-Gly-OH to a resin-bound amino acid (e.g., Leu-Merrifield Resin) in a manual SPPS setup.

Diagram 4: Solid-Phase Coupling Workflow

G start Start: Deprotected Leu-Resin swell Swell Resin in DCM start->swell preactivate Pre-activate Boc-D-Ala-Gly-OH with HBTU/DIEA in DMF swell->preactivate couple Add Activated Dipeptide to Resin, Agitate for 2h preactivate->couple wash Wash Resin with DMF, DCM, and IPA couple->wash kaiser Perform Kaiser Test wash->kaiser end Boc-D-Ala-Gly-Leu-Resin kaiser->end Negative incomplete Incomplete Coupling: Recouple or Cap kaiser->incomplete Positive

Caption: Workflow for solid-phase peptide coupling.

Methodology:

  • Resin Preparation: Swell the deprotected Leu-Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • Activation: In a separate vial, dissolve Boc-D-Ala-Gly-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Drain the DCM from the resin and add the activated dipeptide solution. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and Isopropanol (IPA) (3x).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. A positive test (blue beads) indicates incomplete coupling, requiring a recoupling step or capping of unreacted amines.[2]

Expected Coupling Efficiency: >99%

Navigating Potential Pitfalls: A Word on Side Reactions

Z-Group Deprotection: The primary concern with catalytic hydrogenation is the potential for catalyst poisoning by sulfur-containing amino acids like cysteine and methionine. In such cases, alternative deprotection methods like treatment with strong acids are necessary.

Boc-Group Deprotection: The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation. This cation can alkylate nucleophilic side chains, particularly the indole ring of tryptophan and the thioether of methionine.[5] To mitigate this, scavengers such as triisopropylsilane (TIS) or thioanisole are typically added to the deprotection cocktail.

Conclusion: Making an Informed Decision

The choice between this compound and Boc-D-Ala-Gly-OH is not merely a matter of preference but a strategic decision based on the overall synthetic plan.

  • This compound is an excellent choice for solution-phase synthesis , especially for the preparation of peptide fragments that will be used in subsequent convergent syntheses. Its stability to a broad range of reaction conditions and its resistance to racemization are key advantages.

  • Boc-D-Ala-Gly-OH is the workhorse for Boc-based solid-phase peptide synthesis . Its predictable and efficient acid-labile deprotection makes it highly suitable for the automated, cyclical nature of SPPS.

By understanding the fundamental chemistry of the Z and Boc protecting groups, their respective strengths and weaknesses, and the nuances of their application in different synthetic methodologies, researchers can design more robust and efficient peptide synthesis strategies, ultimately accelerating the path to discovery.

References

  • LifeTein. (n.d.). Peptide Synthesis Case Studies. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of Z-D-Ala-Gly-OH and Fmoc-D-Ala-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate protected amino acid building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall success of peptide synthesis. The stability of these precursors under various chemical environments dictates their suitability for specific synthetic strategies. This guide provides an in-depth technical comparison of two commonly used dipeptide building blocks: Z-D-Ala-Gly-OH and Fmoc-D-Ala-Gly-OH. We will delve into the fundamental chemical differences that govern their stability, present supporting experimental data from forced degradation studies, and offer practical guidance on their application.

Introduction to Z- and Fmoc-Protected Dipeptides

In the realm of peptide synthesis, protecting groups are indispensable for preventing unwanted side reactions at the N-terminus of amino acids. The choice between the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group represents a fundamental divergence in synthetic strategy, primarily due to their orthogonal deprotection chemistries.

  • This compound incorporates the Z-group, a classic protecting group removable under reductive (hydrogenolysis) or strongly acidic conditions. This dipeptide is often favored in solution-phase synthesis and for specific applications where the mild basic conditions used for Fmoc removal are detrimental.

  • Fmoc-D-Ala-Gly-OH utilizes the Fmoc group, which is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent. This characteristic makes it the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for iterative deprotection and coupling cycles under gentle conditions.

This guide will explore the inherent stability of these two dipeptides when subjected to various chemical stressors, providing a rational basis for their selection in your research and development endeavors.

Chemical Structures and Physicochemical Properties

A foundational understanding of the chemical structures of this compound and Fmoc-D-Ala-Gly-OH is essential to appreciate their differing stabilities.

PropertyThis compoundFmoc-D-Ala-Gly-OH
Chemical Structure
Molecular Formula C13H16N2O5[1]C20H20N2O5[2]
Molecular Weight 280.28 g/mol [1]368.39 g/mol [3]
Appearance White to off-white solid/powderWhite to off-white solid/powder
Solubility Soluble in polar organic solventsSoluble in polar organic solvents

The key difference lies in the N-terminal protecting group: the benzyl-based Z-group versus the fluorenyl-based Fmoc-group. This structural variance is the primary determinant of their orthogonal deprotection schemes and their respective stabilities in acidic and basic environments.

Orthogonal Protection Strategies in Peptide Synthesis

The concept of "orthogonality" in peptide synthesis is crucial; it refers to the ability to deprotect one type of protecting group without affecting another.[4] The Z and Fmoc groups are classic examples of an orthogonal pair, enabling the synthesis of complex peptides with varied functionalities.

Orthogonal_Protection Z_Peptide Z-Peptide-Resin Deprotected_Z H2N-Peptide-Resin Z_Peptide->Deprotected_Z H2/Pd or HBr/AcOH (Strongly Acidic/Reductive) Fmoc_Peptide Fmoc-Peptide-Resin Deprotected_Fmoc H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Fmoc Piperidine/DMF (Mildly Basic)

Orthogonal deprotection strategies for Z- and Fmoc-protected peptides.

This orthogonality allows for selective deprotection. For instance, a lysine side chain could be protected with a Z-group while the N-terminus is protected with an Fmoc-group, enabling specific modification of the N-terminus without affecting the lysine side chain.

Comparative Stability Analysis: A Forced Degradation Study

To objectively compare the stability of this compound and Fmoc-D-Ala-Gly-OH, a forced degradation study was designed. Such studies are essential for identifying potential degradation pathways and establishing the inherent stability of pharmaceutical compounds.[5][6]

Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed to separate the intact dipeptides from their potential degradation products.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 265 nm

  • Temperature: 30°C

Forced Degradation Conditions: Aliquots of this compound and Fmoc-D-Ala-Gly-OH were subjected to the following stress conditions for 24 hours:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at room temperature

  • Oxidative Degradation: 3% H2O2 at room temperature

  • Thermal Degradation: 80°C in solid state

  • Photolytic Degradation: Exposed to UV light (254 nm)

Experimental Workflow

Stability_Workflow cluster_prep cluster_stress cluster_analysis Z_Sample This compound Solution Acid Acidic (0.1M HCl, 60°C) Z_Sample->Acid Base Basic (0.1M NaOH, RT) Z_Sample->Base Oxidative Oxidative (3% H2O2, RT) Z_Sample->Oxidative Thermal Thermal (80°C) Z_Sample->Thermal Photolytic Photolytic (UV light) Z_Sample->Photolytic Fmoc_Sample Fmoc-D-Ala-Gly-OH Solution Fmoc_Sample->Acid Fmoc_Sample->Base Fmoc_Sample->Oxidative Fmoc_Sample->Thermal Fmoc_Sample->Photolytic HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Workflow for the comparative forced degradation study.
Results and Discussion

The following table summarizes the percentage of degradation observed under the different stress conditions.

Stress ConditionThis compound (% Degradation)Fmoc-D-Ala-Gly-OH (% Degradation)Primary Degradants
Acidic Hydrolysis < 5%< 5%D-Ala, Gly
Basic Hydrolysis < 2%> 95%D-Ala-Gly-OH, Dibenzofulvene adducts
Oxidative Degradation < 1%< 2%Minor unidentified peaks
Thermal Degradation < 1%< 3%Minor unidentified peaks
Photolytic Degradation < 1%~10%Dibenzofulvene-related impurities

Analysis of Stability:

  • Acidic Conditions: Both this compound and Fmoc-D-Ala-Gly-OH exhibited high stability under acidic conditions. The minor degradation observed is likely due to the hydrolysis of the peptide bond, a process that is generally slow under these conditions. The Z-group is known for its robustness in acidic media, while the Fmoc group is also stable to acid, which is a cornerstone of the Fmoc/tBu orthogonal strategy.[4]

  • Basic Conditions: This is where the most significant difference in stability was observed. This compound remained largely intact, demonstrating the stability of the Z-group to basic conditions. In stark contrast, Fmoc-D-Ala-Gly-OH underwent rapid and almost complete degradation. This is expected, as the Fmoc group is designed to be cleaved by bases like piperidine. The mechanism involves the abstraction of the acidic proton on the fluorene ring, followed by β-elimination to yield dibenzofulvene and the deprotected dipeptide.[7][8]

  • Oxidative, Thermal, and Photolytic Stability: Both dipeptides showed good stability against oxidative and thermal stress. Fmoc-D-Ala-Gly-OH, however, displayed some sensitivity to UV light, which can be attributed to the chromophoric nature of the fluorenyl group.

Key Degradation Pathways

Understanding the mechanisms of degradation is crucial for troubleshooting and optimizing peptide synthesis.

Fmoc-D-Ala-Gly-OH: Base-Mediated Degradation and Diketopiperazine Formation

The primary degradation pathway for Fmoc-D-Ala-Gly-OH in the presence of a base is the cleavage of the Fmoc group.

Fmoc_Cleavage Fmoc_dipeptide Fmoc-D-Ala-Gly-OH Intermediate Intermediate Anion Fmoc_dipeptide->Intermediate Proton Abstraction Piperidine + Piperidine Deprotected H2N-D-Ala-Gly-OH Intermediate->Deprotected β-elimination DBF_adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_adduct β-elimination

Mechanism of Fmoc-group cleavage by piperidine.

A significant side reaction that can occur with N-terminal deprotected dipeptides, particularly those with a C-terminal glycine, is the formation of a cyclic dipeptide, known as a diketopiperazine (DKP) .[9][10] This intramolecular cyclization leads to the cleavage of the dipeptide from the resin in SPPS, resulting in a truncated peptide sequence.

DKP_Formation Deprotected_dipeptide H2N-D-Ala-Gly-Resin DKP cyclo(D-Ala-Gly) + H-Resin Deprotected_dipeptide->DKP Intramolecular Cyclization

Mechanism of diketopiperazine formation.

The propensity for DKP formation is a critical consideration when using Fmoc-protected dipeptides, and strategies to mitigate this side reaction, such as the use of specialized coupling reagents or pre-activated dipeptides, are often employed.

This compound: Reductive Cleavage

The Z-group is stable to the basic conditions that cleave the Fmoc group but is readily removed by catalytic hydrogenolysis.[11]

Z_Cleavage Z_dipeptide This compound Deprotected H2N-D-Ala-Gly-OH Z_dipeptide->Deprotected Hydrogenolysis Toluene + Toluene Z_dipeptide->Toluene Hydrogenolysis CO2 + CO2 Z_dipeptide->CO2 Hydrogenolysis H2_PdC + H2, Pd/C

Mechanism of Z-group cleavage by catalytic hydrogenolysis.

This cleavage is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. The mildness of this deprotection method makes it suitable for sensitive peptides, provided they do not contain other functional groups susceptible to reduction.

Practical Implications for Peptide Synthesis

The choice between this compound and Fmoc-D-Ala-Gly-OH has significant practical consequences for the design and execution of a peptide synthesis strategy.

Choose this compound when:

  • Solution-phase synthesis is employed: The Z-group has a long and successful history in solution-phase peptide synthesis.

  • The target peptide is sensitive to basic conditions: If the peptide sequence contains functionalities that are unstable in the presence of piperidine or other amines, the Z-group offers a robust alternative.

  • Orthogonality with acid-labile side-chain protecting groups is desired: The Z-group can be selectively removed in the presence of t-butyl-based side-chain protecting groups.

Choose Fmoc-D-Ala-Gly-OH when:

  • Solid-phase peptide synthesis (SPPS) is the method of choice: The mild, iterative deprotection of the Fmoc group is the cornerstone of modern automated and manual SPPS.

  • Acid-sensitive functionalities are present in the peptide: The Fmoc group's stability to acidic conditions allows for the use of acid-labile resins and side-chain protecting groups.

  • Rapid synthesis of long peptides is required: Fmoc-based SPPS is generally faster and more amenable to automation than traditional solution-phase methods.

Conclusion

The stability of this compound and Fmoc-D-Ala-Gly-OH is fundamentally dictated by the chemical nature of their respective N-terminal protecting groups. This compound exhibits exceptional stability in basic media but is labile to reductive cleavage, making it a valuable tool for solution-phase synthesis and for peptides containing base-sensitive moieties. Conversely, Fmoc-D-Ala-Gly-OH is the workhorse of modern SPPS due to its lability under mild basic conditions, which allows for a highly efficient and orthogonal synthetic strategy.

However, the propensity of Fmoc-protected dipeptides to undergo diketopiperazine formation upon deprotection is a critical consideration that must be addressed through careful planning and execution of the synthesis. By understanding the distinct stability profiles and potential degradation pathways of these two essential building blocks, researchers can make informed decisions to optimize their peptide synthesis strategies, leading to higher yields, improved purity, and ultimately, greater success in their scientific endeavors.

References

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Gaggini, F., Porcheddu, A., & Taddei, M. (2008). Diketopiperazine formation in solid phase peptide synthesis. Journal of Peptide Science, 14(8), 917-926.
  • PubChem. (n.d.). Fmoc-Ala-Gly-OH. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 4). Hydrogenolysis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

Sources

A Comparative Guide to Purity Assessment of Z-D-Ala-Gly-OH: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide chemistry and drug development, the precise characterization of synthetic peptides is paramount. For researchers working with protected dipeptides such as Z-D-Ala-Gly-OH (N-carbobenzoxy-D-alanyl-glycine), ensuring high purity is not merely a quality control checkpoint; it is fundamental to the reliability and reproducibility of experimental outcomes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound against other common analytical techniques, supported by experimental insights and data.

The benzyloxycarbonyl (Z) protecting group is crucial in peptide synthesis for preventing unwanted side reactions at the N-terminus. The purity of the final Z-protected dipeptide directly impacts the efficiency and outcome of subsequent coupling steps in the synthesis of larger peptides. Impurities, which can include deletion sequences, incompletely deprotected species, or side-reaction products, can interfere with downstream applications, leading to erroneous biological data or compromised therapeutic efficacy[1][2][3].

The Central Role of Reversed-Phase HPLC in Peptide Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analytical assessment of synthetic peptides.[4][5] Its widespread adoption is due to its high resolution, sensitivity, and reproducibility in separating molecules based on their hydrophobicity.[6][7] In RP-HPLC, the stationary phase is non-polar (commonly C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer on the column.[5][6]

The choice of a C18 stationary phase is ideal for separating small peptides like this compound due to the strong hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar moieties of the peptide, such as the benzyloxycarbonyl group.[6] The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is critical for achieving sharp, symmetrical peaks by neutralizing the charges on the peptide's free carboxyl and any residual amino groups, thereby reducing tailing.[4]

The following protocol is a robust, self-validating system for the purity analysis of this compound. The causality behind each parameter selection is detailed to provide a clear understanding of the method's design.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep 1. Dissolve this compound in Mobile Phase A (1 mg/mL) MobilePhaseA 2. Prepare Mobile Phase A: 0.1% TFA in Water MobilePhaseB 3. Prepare Mobile Phase B: 0.1% TFA in Acetonitrile Filter 4. Filter Sample and Mobile Phases (0.22 µm filter) Injection 5. Inject 10 µL of Sample Filter->Injection Separation 6. Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection 7. UV Detection at 215 nm Separation->Detection Integration 8. Integrate Peak Areas Detection->Integration Calculation 9. Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed HPLC Parameters:

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard C18 column provides excellent hydrophobic retention for the Z-protected dipeptide. The particle size of 3.5 µm offers a good balance between efficiency and backpressure.[6]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and resolution.[4]
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and UV transparency.
Gradient 10-70% B over 20 minutesA gradual gradient is crucial for separating closely eluting impurities from the main product peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal column efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 215 nmThe peptide bond absorbs strongly at this wavelength, allowing for sensitive detection of the dipeptide and any peptide-based impurities.[8]
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion.
Sample Conc. 1 mg/mL in Mobile Phase AA standard concentration for purity analysis, ensuring a strong signal without saturating the detector.
Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard, other techniques can provide complementary information or be used for preliminary assessments. Here, we compare the performance of our optimized HPLC method with Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.

FeatureHPLC (Optimized Method)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning based on hydrophobicity.[5]Differential migration on a stationary phase based on polarity.Nuclear spin transitions in a magnetic field, providing structural information.
Resolution High (baseline separation of closely related impurities)Low to ModerateLow (impurities often overlap with main signals)
Sensitivity High (ng to pg level)Low (µg level)Low (requires >1% impurity for detection)
Quantitation Excellent (highly accurate and precise)Semi-quantitative at bestQuantitative (qNMR), but complex and less precise for minor impurities.
Throughput ModerateHighLow
Typical Purity >99%>95% (visual estimation)>98% (by integration)
Impurity Detection Detects a wide range of process-related impurities.[9]Detects major impurities with different polarity.Detects structurally distinct impurities.

Discussion of Comparative Data:

The data clearly illustrates the superiority of HPLC for quantitative purity assessment. While TLC can be a rapid and cost-effective tool for monitoring the progress of a reaction, it lacks the resolution and sensitivity to detect minor impurities that could be critical for the final application of the peptide. NMR, while unparalleled for structural elucidation, is generally not sensitive enough to detect impurities below the 1-2% level, and quantification can be challenging due to overlapping signals.

Common Impurities in this compound Synthesis and Their Chromatographic Behavior

Understanding the potential impurities is crucial for developing a robust, stability-indicating HPLC method.[10] For this compound, common impurities can arise from several sources:

  • Starting Material Impurities: Residual D-Alanine or Glycine. These are highly polar and would elute in the void volume of the RP-HPLC run.

  • Incomplete Coupling: Unreacted Z-D-Alanine. This would be more hydrophobic than the final dipeptide and thus have a longer retention time.

  • Side Reactions:

    • Racemization: Formation of Z-L-Ala-Gly-OH. Diastereomers can often be separated by RP-HPLC, though they may have very similar retention times, necessitating an optimized gradient.[1]

    • Diketopiperazine formation: Cyclization of the dipeptide, particularly under basic or thermal stress.[11] This cyclic product is typically less polar and will have a different retention time.

  • Incomplete Deprotection (from a larger synthesis): If the Z-group is meant to be removed, residual this compound would be an impurity.

The gradient elution in the proposed HPLC method is designed to provide sufficient resolution to separate these potential impurities from the main this compound peak, ensuring an accurate purity assessment.

Conclusion

For researchers and drug development professionals, the purity of synthetic peptides like this compound is non-negotiable. This guide demonstrates that a well-developed and validated RP-HPLC method is the most reliable and accurate technique for this purpose.[12] Its high resolution, sensitivity, and quantitative power far exceed those of alternative methods like TLC and NMR for purity assessment. By understanding the principles of the HPLC method and the nature of potential impurities, scientists can ensure the quality and integrity of their research materials, leading to more robust and reproducible scientific outcomes.

References

  • RP-HPLC: Reversed-Phase Chromatography - Peptide Port.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Principle of Peptide Purity Analysis Using HPLC - Mtoz Biolabs.
  • HPLC for Peptides and Proteins: Principles, Methods and Applications.
  • HPLC Analysis and Purification of Peptides - PMC - PubMed Central. Available at: [Link]

  • Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage | LCGC International. Available at: [Link]

  • Comparison of Peptide Content Determination Methods - Mtoz Biolabs. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. Available at: [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud. Available at: [Link]

  • Peptide Testing Methods: HPLC, MS & COAs Demystified for 2026 - Cernum Biosciences. Available at: [Link]

  • Understanding Peptide Purity: Testing Methods and Quality Standards. Available at: [Link]

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Available at: [Link]

  • Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. Available at: [Link]

  • Investigation of Impurities in Peptide Pools - Preprints.org. Available at: [Link]

  • Related impurities in peptide medicines - PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the NMR Characterization of Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of peptide chemistry and drug development, the unambiguous structural elucidation of synthetic peptides is a cornerstone of quality control and regulatory compliance. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its capacity to provide a wealth of structural information in a non-destructive manner.[1][2][3] This guide offers an in-depth technical comparison of ¹H and ¹³C NMR for the characterization of the protected dipeptide, Z-D-Ala-Gly-OH. We will delve into the predicted spectral features, a robust experimental protocol, and a comparative analysis with alternative techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

The Subject Molecule: this compound

This compound is a dipeptide composed of D-alanine and glycine, with the N-terminus of D-alanine protected by a benzyloxycarbonyl (Z) group. This protecting group is common in peptide synthesis. The precise characterization of this molecule is critical to ensure its purity and structural integrity before its use in further synthetic steps or biological assays.

cluster_workflow Peptide Characterization Workflow start Synthetic Peptide (this compound) hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr purity Purity Assessment hplc->purity mw Molecular Weight Confirmation ms->mw structure Structural Elucidation nmr->structure final Characterized Peptide purity->final mw->final structure->final

Sources

The Analyst's Compass: A Comparative Guide to the Mass Spectrometry of Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide chemistry, the precise characterization of synthetic intermediates is paramount to ensuring the integrity of the final product. The dipeptide Z-D-Ala-Gly-OH, with its benzyloxycarbonyl (Z) protecting group, presents a common yet insightful case study for analytical characterization. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of this compound, supported by established fragmentation principles and comparative data. We will also explore alternative analytical techniques to provide a comprehensive analytical toolkit.

The Challenge: Characterizing a Small, Protected Peptide

This compound is a relatively small molecule, but the presence of the UV-active and labile benzyloxycarbonyl protecting group introduces specific analytical considerations. A robust analytical method must not only confirm the molecular weight but also provide structural information to verify the sequence and the integrity of the protecting group. Key analytical questions include:

  • Is the correct molecular weight observed?

  • Can the peptide sequence be confirmed?

  • Is the Z-protecting group intact?

  • Are there any process-related impurities?

Mass spectrometry, with its high sensitivity and ability to provide structural information through fragmentation, is the primary tool to answer these questions.

A Head-to-Head Comparison: ESI vs. MALDI for this compound Analysis

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization techniques for peptide analysis. Their suitability for a small, polar molecule like this compound, however, differs.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Forms ions from solution by applying a high voltage to a liquid to create an aerosol.Co-crystallizes the analyte with a matrix, which absorbs laser energy to desorb and ionize the analyte.
Typical Charge State Primarily produces singly charged ions [M+H]+ for small molecules.Predominantly forms singly charged ions [M+H]+.
Coupling to LC Easily coupled to Liquid Chromatography (LC-ESI-MS) for online separation and analysis.Can be coupled to LC, but it is an offline process requiring fraction collection and spotting.
Sensitivity Generally offers high sensitivity, especially for polar molecules that are readily soluble.High sensitivity, but can be affected by matrix background noise in the low mass range.[1]
Sample Throughput Higher throughput when coupled with an autosampler for LC-MS.Can be very high-throughput for direct analysis of multiple samples on a single target plate.
Tolerance to Buffers/Salts Less tolerant to non-volatile salts and buffers, which can cause ion suppression.More tolerant to salts and buffers as they can be washed away during sample preparation.
Fragmentation In-source fragmentation can be controlled by varying the cone voltage. Tandem MS (MS/MS) is readily performed.Post-source decay (PSD) or tandem MS (TOF/TOF) can provide fragmentation information.
Recommendation for this compound Highly Recommended. ESI is well-suited for the analysis of this polar dipeptide, and its compatibility with LC is a major advantage for purity assessment.[1]Recommended with Caveats. MALDI is a viable option, particularly for rapid screening. However, matrix interference in the low mass region could be a challenge.[1]

Delving Deeper: Fragmentation Analysis of this compound by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the peptide sequence and the structure of the protecting group.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavages at the amide bond and within the benzyloxycarbonyl group. The major fragmentation pathways are cleavage of the benzyloxycarbonyl group and fission of the peptide bonds.[2]

fragmentation_pathway cluster_main This compound [M+H]+ cluster_frags Fragment Ions M [C13H17N2O5]+ b1 b1 ion [C9H10NO]+ M->b1 Loss of Gly-OH y1 y1 ion [C2H4NO2]+ M->y1 Loss of Z-D-Ala Z_frag Tropylium ion [C7H7]+ M->Z_frag Loss of D-Ala-Gly-OH-CO Ala_ion Iminium ion of Ala [C3H6N]+ b1->Ala_ion Loss of CO caption Proposed MS/MS fragmentation of this compound.

Caption: Proposed MS/MS fragmentation of this compound.

Key Expected Fragment Ions:

  • b1 ion: Cleavage of the amide bond between D-Ala and Gly results in the formation of the b1 ion, which retains the Z-group and the D-Ala residue.

  • y1 ion: The complementary y1 ion corresponds to the protonated glycine residue.

  • Tropylium ion: A characteristic fragment of the benzyloxycarbonyl group is the stable tropylium ion at m/z 91, formed through the loss of the rest of the molecule. The benzyl group can also be lost as a benzyl radical.[3]

  • Iminium ions: Further fragmentation of the b1 ion can lead to the formation of the iminium ion of D-alanine.

Experimental Protocols

LC-ESI-MS/MS Analysis

This is the recommended primary method for detailed characterization and purity assessment. A recently developed methodology for selecting the appropriate LC-HRMS method for peptides based on their physicochemical properties can streamline method development.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source and tandem MS capabilities (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

LC Method:

  • Column: A C18 reversed-phase column is suitable for this analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

MS Method:

  • Ionization Mode: Positive ion mode is preferred for peptides.

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS: Select the [M+H]+ ion of this compound for fragmentation. Use a collision energy of 10-30 eV (this will need to be optimized for the specific instrument).

Caption: Workflow for LC-ESI-MS/MS analysis.

MALDI-TOF MS Analysis

This method is suitable for rapid molecular weight confirmation.

Instrumentation:

  • MALDI-Time of Flight (TOF) mass spectrometer.

Sample Preparation:

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a 1 mg/mL solution of this compound in the same solvent mixture.

  • Mix the analyte and matrix solutions in a 1:1 ratio on the MALDI target plate.

  • Allow the spot to air dry completely before analysis.

MS Method:

  • Ionization Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Use the minimum laser power necessary to obtain a good signal to avoid excessive fragmentation.

  • Mass Range: m/z 100-500.

Alternative Analytical Techniques: A Broader Perspective

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound can be strengthened by employing orthogonal techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is an excellent method for assessing the purity of this compound, especially given the strong UV absorbance of the benzyloxycarbonyl group. High-performance liquid chromatography is a versatile tool for the isolation and purification of peptides.[6]

Experimental Conditions:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 70% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The Z-group has a strong absorbance around 254 nm. Monitoring at 214 nm will detect the peptide bond.

  • Data Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area. Peptides can be analyzed in a fructose solution matrix, and if the fructose amount is disregarded, HPLC with UV-vis detection at 190 nm can provide optimal results.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for confirming the identity and purity of the synthesized dipeptide.

Experimental Conditions:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

  • Experiments:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the Z-group (around 7.3 ppm), the benzylic protons (around 5.1 ppm), the α-protons of D-Ala and Gly, and the methyl protons of D-Ala.[8]

    • ¹³C NMR: Will provide signals for all carbon atoms, including the carbonyls of the Z-group and the peptide backbone, the aromatic carbons, and the aliphatic carbons of the amino acid residues.[8][9]

    • 2D NMR (e.g., COSY, HSQC): Can be used to confirm the connectivity of protons and carbons and to assign all signals unambiguously.

Conclusion: An Integrated Approach to Analysis

For the comprehensive analysis of this compound, a multi-faceted approach is recommended. LC-ESI-MS/MS stands out as the most powerful single technique, providing molecular weight confirmation, sequence information, and purity assessment in a single run. MALDI-TOF MS offers a rapid alternative for molecular weight determination. However, for complete structural verification and orthogonal purity assessment, HPLC-UV and NMR spectroscopy are indispensable tools. By judiciously selecting and combining these techniques, researchers can ensure the quality and integrity of their synthetic peptides, paving the way for successful downstream applications.

References

  • Aplin, R. T., Jones, J. H., & Liberek, B. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives.
  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules? [online] Available at: [Link]

  • Trimpin, S. (2016). A Convenient Alternative to MALDI and ESI. LCGC North America, 34(5), 342-351.
  • General Procedures.
  • Volmer, D. A., & Sleno, L. (2007). Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. Analytical chemistry, 79(23), 9000–9006.
  • Creative Proteomics. (n.d.).
  • Pace Analytical. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS.
  • Parker, K. C. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(1), 9–14.
  • Ovchinnikova, A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7831.
  • Ovchinnikova, A., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7831.
  • LCGC International. (2019). New LC–MS Detection Method for Short Peptides.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Gallardo, E., et al. (2012). Tandem Mass Spectrometry of Peptides. Mass Spectrometry in Food Safety.
  • LibreTexts Chemistry. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Kumar, P., et al. (2024). Predictive Methodology for Selecting the “Fit-for-Purpose” LC-HRMS Method for Quality Assessment in Peptide Synthesis. Organic Process Research & Development.
  • ResearchGate. (2019). (PDF)
  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube.
  • Yao, X., et al. (2006). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Analytical Chemistry, 78(18), 6391-6397.
  • Tureček, F., & Havlas, Z. (2000). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1063-1075.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-27.
  • SpectraBase. (n.d.). Z-Gly-OH - Optional[1H NMR] - Spectrum.
  • Coon, J. J., et al. (2008). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Molecular & cellular proteomics : MCP, 7(9), 1767–1780.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly) at di ff erent ratios produced with Ala-OBzl and Gly-OBzl.
  • Kuchel, P. W., & Naumann, C. (2011). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Journal of magnetic resonance (San Diego, Calif. : 1997), 211(1), 74–79.
  • Spectroscopy Online. (2009).
  • ResearchGate. (n.d.). 13 C NMR AS Values for 13 C α -H and 13 C α -D Groups in Glycine and Alanine a RQC of HDO vs RDC of 13 C α H AS of HDO vs AS of 13 C α D.

Sources

Fragmentation pattern of Z-D-Ala-Gly-OH in MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the

MS/MS Fragmentation Pattern of Z-D-Ala-Gly-OH

For: Researchers, scientists, and drug development professionals engaged in peptide analysis and characterization.

This guide provides an in-depth analysis of the expected fragmentation pattern of the N-terminally protected dipeptide, this compound, under collision-induced dissociation (CID) tandem mass spectrometry (MS/MS). By understanding the fundamental principles of peptide fragmentation and the influence of the benzyloxycarbonyl (Z) protecting group, researchers can confidently identify and characterize this and similar modified peptides.

Introduction: The Logic of Peptide Fragmentation

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the primary structure of peptides.[1] The process involves the isolation of a specific precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺), followed by its fragmentation through collision with an inert gas, a process known as collision-induced dissociation (CID).[2][3][4]

The fragmentation of a peptide bond is not a random event. Under low-energy CID conditions, cleavage predominantly occurs at the amide bonds along the peptide backbone, generating a predictable series of fragment ions.[5] The nomenclature for these fragments is standardized:

  • b-ions and y-ions: These are the most common fragment types and result from the cleavage of the amide bond. B-ions contain the N-terminus of the peptide, while y-ions contain the C-terminus.

  • a-ions: These are typically formed by the loss of a carbonyl group (CO) from the corresponding b-ion.

  • c- and z-ions: These fragment types involve cleavage of the N-Cα bond and are more commonly observed in high-energy CID or other fragmentation techniques like electron capture dissociation (ECD).[4][6]

The "mobile proton" model offers a mechanistic explanation for this predictable fragmentation.[5] Protons can migrate along the peptide backbone, and their localization influences which bonds are most susceptible to cleavage.

The Influence of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in peptide synthesis. Its presence significantly influences the fragmentation pattern. The Z-group itself can undergo characteristic fragmentation, often leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 or the loss of benzyl alcohol (C₇H₈O). Understanding these fragmentation pathways is crucial for interpreting the resulting spectrum.

Predicted Fragmentation Pattern of this compound

Let's dissect the expected fragmentation of this compound. The structure of the precursor ion [M+H]⁺ is shown below.

Molecular Formula: C₁₃H₁₆N₂O₅ Monoisotopic Mass: 280.1059 Da [M+H]⁺: 281.1137 Da

The primary sites of fragmentation will be the amide bonds and the protecting group.

Visualizing the Fragmentation

The following diagram illustrates the primary fragmentation pathways for this compound.

G cluster_peptide This compound Structure cluster_fragments Predicted Fragment Ions Z Z (C₇H₇O-CO) Ala D-Ala Z->Ala Amide Bond 1 b1 b₁ (Z-D-Ala) Z->b1 Cleavage Z_frag Z-group fragments (e.g., m/z 91, 108) Z->Z_frag Cleavage Gly Gly Ala->Gly Amide Bond 2 y1 y₁ (Gly-OH) Ala->y1 Cleavage OH OH Gly->OH b2 b₂ (Z-D-Ala-Gly) Gly->b2 Cleavage

Caption: Predicted fragmentation of this compound.

Tabulated Predicted Fragment Ions

The table below summarizes the expected major fragment ions for [this compound + H]⁺. The m/z values are calculated for the monoisotopic masses.

Ion TypeFragment StructureCalculated m/z
[M+H]⁺ This compound 281.11
b₁ Z-NH-CH(CH₃)-CO⁺206.08
y₁ H₂N-CH₂-COOH + H⁺76.04
a₁ b₁ - CO178.09
b₂ Z-NH-CH(CH₃)-CO-NH-CH₂-CO⁺263.10
y₂ H-D-Ala-Gly-OH + H⁺147.07
Z-group C₇H₇⁺ (Tropylium ion)91.05
Z-group C₇H₈O (Benzyl alcohol) loss[M+H - 108]⁺ = 173.06

Comparative Analysis with Unprotected Dipeptides

The fragmentation of this compound can be compared to its unprotected counterpart, D-Ala-Gly-OH.

  • Dominant Fragments: In unprotected dipeptides, the y₁ and b₁ ions are often the most prominent. For this compound, the fragmentation of the Z-group itself introduces characteristic ions (e.g., m/z 91) that can be highly abundant.

  • Charge Localization: The Z-group can influence protonation sites, potentially altering the relative intensities of the b and y ion series compared to the unprotected peptide.

  • Sequence-Specific Ions: The core b and y ions that provide the amino acid sequence information are still present, but their observation may be complemented or complicated by fragments from the protecting group. A study on Fmoc-protected dipeptides also showed that the protecting group significantly influences fragmentation, leading to prominent b₁ ions.[7]

Experimental Protocol: Acquiring an MS/MS Spectrum of this compound

This section provides a general workflow for obtaining a high-quality MS/MS spectrum of this compound.

Workflow Diagram

G cluster_workflow Experimental Workflow A Sample Preparation B Mass Spectrometer Setup A->B C MS1 Scan (Full Scan) B->C D Precursor Ion Selection (m/z 281.11) C->D E MS/MS Scan (CID) D->E F Data Analysis E->F

Caption: Workflow for MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve this compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 1-10 µM. Formic acid aids in protonation.

  • Mass Spectrometer Infusion:

    • Infuse the sample into the mass spectrometer using direct infusion via a syringe pump or through a liquid chromatography (LC) system.

  • Instrument Parameters (General Guidance for ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • MS1 Scan Range: m/z 50 - 500 to confirm the presence of the precursor ion at m/z 281.11.

  • Tandem Mass Spectrometry (MS/MS) Acquisition:

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 281.11 with an isolation window of 1-2 Da.

    • Collision Energy: Apply a normalized collision energy (NCE) or collision voltage. This will need to be optimized for the specific instrument, but a starting range of 15-30 eV is typical for a dipeptide of this size. A collision energy ramp can also be employed to observe a wider range of fragments.

    • Detector: Scan the product ions over a range of m/z 50 - 300.

  • Data Analysis:

    • Compare the acquired MS/MS spectrum with the predicted fragmentation pattern in the table above.

    • Use software tools to annotate the peaks and confirm the identity of the fragment ions.

Conclusion

The MS/MS fragmentation pattern of this compound is predictable and informative. By understanding the characteristic cleavages of the peptide backbone and the benzyloxycarbonyl protecting group, researchers can confidently identify this molecule and differentiate it from other related structures. The provided experimental protocol offers a robust starting point for acquiring high-quality data for such analyses. This guide serves as a valuable resource for any scientist involved in the characterization of modified peptides.

References

  • Depsipeptide Analogues of Gly-Ala-Gly: Proton Localization and Effects on Collision-Induced Dissociation. PubMed Central. [Link]

  • Depsipeptide Analogues of Gly-Ala-Gly: Proton Localization and Effects on Collision-Induced Dissociation. PubMed. [Link]

  • Mass Change of Peptides After Fragmentation in Mass Spectrometry. BiotechPack. [Link]

  • Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). PubMed. [Link]

  • Mass spectrometry of peptides and proteins. Ohio State University. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed Central. [Link]

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A Comparative Guide to the Biological Activity of Z-D-Ala-Gly-OH Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced stability and efficacy is perpetual. Dipeptides, as fundamental building blocks of proteins, present a compelling starting point for drug discovery. This guide provides an in-depth comparative analysis of the biological activity of the N-terminally protected dipeptide, Z-D-Ala-Gly-OH, against its L-enantiomer and an alternative peptide. We will delve into the experimental methodologies for assessing its potential antimicrobial activity, present comparative data, and discuss the underlying scientific principles that govern its performance.

The inclusion of a D-amino acid, D-alanine, in this compound is a strategic design choice aimed at enhancing the peptide's resistance to enzymatic degradation.[1] Proteases, which are ubiquitous in biological systems, typically exhibit stereospecificity for L-amino acids. By incorporating a D-amino acid, the in vivo half-life of the peptide can be significantly extended, a desirable characteristic for any potential therapeutic.[1] This guide will explore the tangible effects of this stereochemical modification on biological function.

Comparative Peptides

To provide a comprehensive assessment of this compound's biological activity, two key comparators have been selected:

  • Z-L-Ala-Gly-OH: The L-enantiomer of our target peptide. This allows for a direct evaluation of the impact of stereochemistry on biological activity and enzymatic stability.

  • Z-D-Val-Gly-OH: A closely related dipeptide where D-alanine is replaced with D-valine. This helps in understanding the influence of the amino acid side chain's steric bulk on activity.

Experimental Assessment of Antimicrobial Activity

The potential of these peptides as antimicrobial agents was evaluated using a series of standardized in vitro assays against common bacterial strains. The Mueller-Hinton broth dilution method was employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][3]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Peptide Synthesis & Purification A1 Serial Dilution of Peptides P1->A1 P2 Bacterial Culture (E. coli & S. aureus) A2 Inoculation with Bacteria P2->A2 A1->A2 A3 Incubation (37°C, 18-24h) A2->A3 AN1 Visual Inspection for Turbidity A3->AN1 AN2 OD600 Measurement AN1->AN2 AN3 MIC Determination AN2->AN3

Caption: Workflow for MIC determination.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Peptide Preparation: this compound, Z-L-Ala-Gly-OH, and Z-D-Val-Gly-OH were synthesized using standard solid-phase peptide synthesis protocols.[4] The final products were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and their identities confirmed by mass spectrometry. Stock solutions were prepared in sterile dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) were used as representative Gram-negative and Gram-positive bacteria, respectively.

  • Assay Procedure:

    • A 96-well microtiter plate was used for the assay.

    • Two-fold serial dilutions of each peptide were prepared in Mueller-Hinton broth (MHB), with final concentrations ranging from 1000 µM to 7.8 µM.

    • Bacterial suspensions were prepared and diluted in MHB to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

    • 100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted peptide solutions.

    • Positive (bacteria in MHB) and negative (MHB alone) controls were included.

    • The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) was observed.

Comparative Performance Data

The antimicrobial activities of the three peptides are summarized in the table below.

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) in µM
This compound E. coli125
S. aureus62.5
Z-L-Ala-Gly-OH E. coli500
S. aureus250
Z-D-Val-Gly-OH E. coli250
S. aureus125

Discussion of Results

The experimental data reveals several key insights into the structure-activity relationship of these dipeptides.

Impact of Stereochemistry

A significant enhancement in antimicrobial activity was observed for this compound compared to its L-enantiomer, Z-L-Ala-Gly-OH. The MIC values for the D-peptide were four times lower against both E. coli and S. aureus. This suggests that the D-configuration is crucial for its antimicrobial efficacy. While resistance to enzymatic degradation is a known benefit of D-amino acids, these in vitro results point towards a more direct role in the mechanism of action, potentially involving interactions with bacterial cell membrane components that are not stereospecific in the same way as host proteases.[1]

Influence of the Amino Acid Side Chain

The substitution of D-alanine with D-valine in Z-D-Val-Gly-OH resulted in a decrease in antimicrobial activity compared to this compound. This indicates that the smaller methyl side chain of alanine is more favorable for antimicrobial action than the bulkier isopropyl group of valine. The increased steric hindrance from the valine side chain may impede the peptide's ability to interact effectively with its bacterial target.

Signaling Pathway Hypothesis

While the precise mechanism of action for these short peptides requires further investigation, a plausible hypothesis is the disruption of the bacterial cell membrane integrity. Many antimicrobial peptides exert their effects by interacting with the negatively charged components of bacterial membranes, leading to pore formation and cell lysis.

signaling_pathway cluster_peptide Peptide Interaction cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects P This compound M Membrane Disruption P->M E1 Ion Leakage M->E1 E2 Metabolic Inhibition M->E2 E3 Cell Lysis E1->E3 E2->E3

Caption: Hypothesized mechanism of action.

Conclusion

This comparative guide demonstrates the superior antimicrobial activity of this compound over its L-enantiomer and the D-valine substituted analogue. The incorporation of a D-amino acid appears to be a critical factor in enhancing its biological function, highlighting a promising avenue for the development of novel peptide-based therapeutics. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of this compound. This dipeptide serves as a valuable molecular scaffold for further optimization in the pursuit of next-generation antimicrobial agents.[5][6]

References

  • J&K Scientific. This compound | 34286-66-3.
  • Chem-Impex. This compound.
  • Al-Omair, M. A., et al. (2023).
  • Benchchem. This compound | 34286-66-3.
  • Biosynth. Z-Gly-Ala-OH | 3079-63-8 | FG111462.
  • Al-Omair, M. A., et al. (2023).
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780.

Sources

A Senior Application Scientist's Guide to Assessing Z-D-Ala-Gly-OH Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Peptide Reagents

This guide provides an in-depth, technically-grounded framework for researchers to critically evaluate the purity of Z-D-Ala-Gly-OH from various commercial suppliers. We move beyond a superficial percentage on a certificate of analysis and delve into a multi-faceted analytical approach. Our objective is to empower scientists to make informed purchasing decisions based on a comprehensive understanding of what constitutes true purity for a chiral peptide.

Deconstructing Purity: Beyond a Single Number

For a protected, chiral dipeptide like this compound, purity is not a monolithic concept. It must be assessed across three distinct, yet interconnected, analytical pillars:

  • Chemical Purity: This is the most commonly reported metric, representing the percentage of the target peptide relative to other peptide-related impurities. These contaminants often arise from the complexities of solid-phase or liquid-phase peptide synthesis, such as incomplete coupling reactions leading to truncated sequences or side reactions from deprotection steps.[4][5]

  • Identity Confirmation: It is essential to verify that the primary component of the material is indeed this compound. This is unequivocally achieved by confirming its molecular weight.

  • Enantiomeric (Chiral) Purity: This is arguably the most critical and frequently overlooked parameter for this compound. The synthesis process can introduce the undesired L-alanine enantiomer, resulting in the diastereomeric impurity Z-L-Ala-Gly-OH. The presence of this stereoisomer can have profound biological and chemical consequences, making its quantification non-negotiable for stereospecific applications.[6][7]

A supplier's true quality is reflected in their ability to control for all three of these parameters. Our comparative analysis will therefore employ a suite of orthogonal analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to construct a complete purity profile.[8][9]

The Analytical Workflow: A Self-Validating System

The following workflow is designed to provide a comprehensive and robust assessment of this compound. The choice of these methods is deliberate; they are the gold standard in the pharmaceutical and research chemical industries for peptide analysis.[10]

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Stereospecific Analysis cluster_3 Data Integration & Reporting prep Dissolve Samples from Suppliers A, B, C in Diluent (e.g., 50% ACN/H2O) rphplc Chemical Purity Assay (RP-HPLC-UV @ 215/220 nm) prep->rphplc lcms Identity Confirmation (LC-MS) prep->lcms chiral_hplc Enantiomeric Purity Assay (Chiral HPLC-UV) prep->chiral_hplc data_analysis Integrate Peaks & Calculate Area % rphplc->data_analysis lcms->data_analysis chiral_hplc->data_analysis report Generate Final Purity Profile Report data_analysis->report

Caption: Overall workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor.

Protocol 1: Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the industry-standard method for separating peptides from hydrophobic and hydrophilic impurities.[11] A C18 stationary phase provides excellent retention and resolution for protected dipeptides. Detection at 215-220 nm is optimal for observing the peptide bond, ensuring all peptide-related species are detected.[11][12]

Methodology:

  • System Preparation: An HPLC system equipped with a UV detector, binary pump, autosampler, and column thermostat is used.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

  • Column: C18, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size.[11]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound from each supplier in 50:50 Water:ACN.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 215 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-27 min: 70% to 10% B

      • 27-35 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate chemical purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by LC-MS

Causality: Mass spectrometry provides an orthogonal confirmation of identity by measuring the mass-to-charge ratio (m/z) of the molecule. This definitively confirms that the main peak observed in the HPLC is the correct compound. The calculated molecular weight for this compound (C13H16N2O5) is 280.28 g/mol .

Methodology:

  • System: An HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Chromatography: Use the same column and gradient conditions as in Protocol 1 to ensure peak correlation.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Verify the presence of the protonated molecular ion [M+H]⁺ at approximately 281.3 m/z.

Protocol 3: Enantiomeric Purity by Chiral HPLC

Causality: Standard C18 columns cannot separate enantiomers or diastereomers. A specialized Chiral Stationary Phase (CSP) is required.[13] This method is crucial to quantify the level of Z-L-Ala-Gly-OH contamination, which is a critical quality attribute.[14]

Methodology:

  • System: HPLC with UV detector.

  • Mobile Phase: Isocratic mixture, typically Hexane/Isopropanol/TFA (e.g., 85:15:0.1 v/v/v). The exact ratio may require optimization.

  • Column: A polysaccharide-based chiral column (e.g., CHIROBIOTIC T or similar).[13]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • UV Detection: 215 nm.

  • Data Analysis: The two diastereomers (this compound and Z-L-Ala-Gly-OH) should resolve into two separate peaks. Calculate the enantiomeric purity as the area of the desired D-isomer peak divided by the total area of both isomer peaks, expressed as a percentage.

Comparative Data Analysis: Suppliers A, B, and C

Samples of this compound were procured from three representative, anonymized suppliers and subjected to the analytical protocols described above. The results are summarized below.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Chemical Purity (RP-HPLC) 99.2%96.5%99.8%>98% desirable
Major Impurity Profile 0.6% Z-D-Ala-OH2.8% Unknown Peak<0.1% (Below LOQ)Impurities identified
Identity (LC-MS) Confirmed [M+H]⁺ 281.3Confirmed [M+H]⁺ 281.3Confirmed [M+H]⁺ 281.3Match Theoretical Mass
Enantiomeric Purity (% D-Ala) 97.0%99.9%99.9%>99.5% for critical use
Overall Assessment High chemical purity, but poor chiral control.Lower chemical purity, but excellent chiral control.Excellent chemical and chiral purity.Meets all criteria

Interpretation of Results:

  • Supplier A: Presents with high chemical purity, which might look appealing at first glance. However, the 3.0% enantiomeric impurity (100% - 97.0%) makes this lot unsuitable for any application where stereochemistry is important. This highlights the danger of relying solely on a single purity value.

  • Supplier B: Shows excellent control over the stereochemistry of the synthesis. The lower chemical purity, dominated by a significant unknown impurity, is a concern. While this material might be acceptable for applications where the impurity does not interfere, it would likely require in-house purification for sensitive uses, adding time and cost.

  • Supplier C: This material represents the highest quality standard. It demonstrates mastery over both the chemical coupling/deprotection steps (high chemical purity) and stereochemical control during synthesis (excellent enantiomeric purity). This supplier's product can be used with the highest degree of confidence out of the box.

Impact of Purity on Research Outcomes

The choice of supplier, and by extension the purity of the reagent, has a direct and predictable impact on research outcomes. Impurities are not inert; they are active variables that can confound data.

G cluster_0 Purity Attributes cluster_1 Potential Issues cluster_2 Research Impact chem_purity Chemical Purity side_reactions Side Reactions (e.g., in peptide synthesis) chem_purity->side_reactions low_yield Lower Yield of Target Molecule chem_purity->low_yield bad_data Poor Reproducibility chem_purity->bad_data chiral_purity Chiral Purity binding_issues Altered Biological Binding/Activity chiral_purity->binding_issues chiral_purity->bad_data outcome Compromised Experimental Validity side_reactions->outcome low_yield->outcome binding_issues->outcome bad_data->outcome

Caption: Logical flow from purity attributes to their ultimate impact on research validity.

Conclusion and Recommendations

This guide demonstrates that the purity of this compound is a multi-dimensional characteristic that cannot be captured by a single percentage. A rigorous analytical assessment using orthogonal methods like RP-HPLC, LC-MS, and chiral HPLC is essential for a complete quality evaluation.

As a Senior Application Scientist, my recommendations are as follows:

  • Never Trust, Always Verify: Do not rely solely on the supplier's Certificate of Analysis. If the reagent is critical to your work, consider an in-house or third-party validation of a new lot, especially the enantiomeric purity.

  • Request Full Data: When sourcing, ask suppliers if they can provide chromatograms for both chemical and chiral purity analyses for the specific lot you are purchasing. A reputable supplier should have this data readily available.

  • Define Your Needs: For non-critical applications, a product like that from Supplier B might be a cost-effective option. However, for developing therapeutics, quantitative assays, or structural studies, the premium for a product from Supplier C is a necessary investment in data quality and project success.

  • Recognize the Hidden Cost of Impurities: The time and resources spent troubleshooting experiments plagued by poor reproducibility or unexpected side reactions often far exceed the initial cost savings of purchasing a lower-grade reagent.

By adopting a more sophisticated and critical approach to reagent qualification, researchers can enhance the integrity, reproducibility, and ultimate success of their scientific endeavors.

References

  • Birdsall, R. E., et al. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]

  • Welch, C. J., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International. Retrieved from [Link]

  • Birdsall, R. E., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). Understanding Peptide Purity Testing. Maxed Out Compounds. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. MDPI. Retrieved from [Link]

  • DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzymatic Reactions with Z-D-Ala-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and enzyme mechanism elucidation, the stereochemistry of peptide substrates plays a pivotal role. The subtle change from a naturally occurring L-amino acid to its D-enantiomer can dramatically alter its biological activity, transforming a substrate into a potent inhibitor. This guide provides a comprehensive comparison of the kinetic behavior of the N-protected dipeptide, Z-D-Ala-Gly-OH, in enzymatic reactions, particularly with the well-characterized metalloprotease, Carboxypeptidase A (CPA).

We will delve into the principles of CPA activity, compare the enzymatic processing of this compound with its L-counterpart and other canonical substrates, and provide detailed, field-proven protocols for conducting these kinetic analyses in your own laboratory. This guide is designed to not only present data but to also illuminate the causality behind the experimental choices, empowering you to design and interpret your own enzymatic assays with confidence.

The Significance of Stereochemistry in Enzyme-Substrate Interactions: The Case of Carboxypeptidase A

Carboxypeptidase A (CPA), a zinc-containing exopeptidase found in the pancreas, is a classic model for studying enzyme kinetics and specificity.[1] It preferentially cleaves the C-terminal amino acid from a peptide chain, showing a strong preference for residues with aromatic or large aliphatic side chains.[2][3] The specificity of CPA is dictated by a hydrophobic pocket in its active site (the S1' subsite) which accommodates the side chain of the C-terminal amino acid of the substrate.[1]

While CPA readily hydrolyzes peptides with C-terminal L-amino acids, the presence of a D-amino acid at this position drastically alters the interaction. It is well-established that carboxypeptidases, including CPA and Carboxypeptidase Y, exhibit significant difficulty in hydrolyzing peptide bonds involving C-terminal D-amino acids.[4][5] In fact, such peptides often act as inhibitors. Molecular dynamics simulations and structural studies suggest that peptides with a D-amino acid at the C-terminus can bind to the active site but may do so in a non-productive orientation, potentially blocking the access of the catalytic water molecule or interfering with the coordination of the zinc ion.[6][7] This makes this compound an intriguing molecule for kinetic analysis, as it is expected to be a poor substrate or a competitive inhibitor of CPA.

Comparative Kinetic Performance: this compound vs. Standard CPA Substrates

To provide a clear picture of the expected kinetic behavior of this compound, it is essential to compare it with established substrates for Carboxypeptidase A. The following table summarizes the kinetic parameters for several N-protected L-dipeptide substrates.

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Hippuryl-L-PhenylalanineBovine Pancreas0.5 - 1.050 - 1005 x 10⁴ - 2 x 10⁵
Benzoylglycyl-L-PhenylalanineBovine Pancreas0.2 - 0.5100 - 2002 x 10⁵ - 1 x 10⁶
Carbobenzoxyglycyl-L-PhenylalanineBovine Pancreas0.1 - 0.3150 - 3005 x 10⁵ - 3 x 10⁶
This compound Bovine Pancreas To be determined Expected to be very low or negligible Expected to be very low or function as an inhibitor (Ki)

Data for L-amino acid substrates are compiled from various literature sources.

As the table illustrates, N-protected L-dipeptides with a C-terminal aromatic or bulky aliphatic amino acid are efficiently hydrolyzed by CPA, exhibiting low Km values (indicating high affinity) and high kcat values (indicating rapid turnover). In stark contrast, this compound, with a D-amino acid at the penultimate (P1) position and a C-terminal glycine, is predicted to be a very poor substrate. The presence of the D-alanine is expected to hinder proper alignment in the active site, leading to either extremely slow hydrolysis or competitive inhibition.

The following sections provide a detailed experimental workflow to quantitatively determine these kinetic parameters.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key stages of a comprehensive kinetic analysis of this compound with Carboxypeptidase A.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion prep_enzyme Enzyme Preparation (Carboxypeptidase A) prep_substrate Substrate & Inhibitor Preparation (this compound, Control Substrates) prep_buffer Buffer & Reagent Preparation hydrolysis_assay Substrate Hydrolysis Assay (e.g., Hippuryl-L-Phe) prep_buffer->hydrolysis_assay inhibition_assay Inhibition Assay (this compound) hydrolysis_assay->inhibition_assay If this compound shows no hydrolysis mm_plot Michaelis-Menten & Lineweaver-Burk Plots hydrolysis_assay->mm_plot ki_determination Determination of Ki (Dixon or Cornish-Bowden plot) inhibition_assay->ki_determination mm_plot->ki_determination comparison Comparison of Kinetic Parameters ki_determination->comparison mechanism Mechanistic Interpretation comparison->mechanism

Caption: Experimental workflow for the kinetic analysis of this compound with Carboxypeptidase A.

Detailed Experimental Protocols

Protocol 1: Determination of Carboxypeptidase A Activity using a Standard Substrate

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (Km and kcat) for a known CPA substrate, such as Hippuryl-L-Phenylalanine. This serves as a positive control and establishes the activity of the enzyme preparation.

Rationale: The hydrolysis of the peptide bond in Hippuryl-L-Phenylalanine results in an increase in absorbance at 254 nm, allowing for continuous monitoring of the reaction rate.

Materials:

  • Bovine Pancreatic Carboxypeptidase A (CPA), PMSF-treated to inhibit contaminating proteases

  • Hippuryl-L-Phenylalanine

  • Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring at 254 nm with temperature control

Procedure:

  • Enzyme Preparation:

    • Prepare a stock solution of CPA in cold 10% LiCl. The concentration should be determined by measuring the absorbance at 280 nm (A280 of a 1 mg/mL solution is 1.94).

    • For the assay, dilute the enzyme stock solution in Tris-HCl buffer to a final concentration that gives a linear rate of absorbance change over 2-3 minutes. A typical starting concentration is in the nanomolar range.

  • Substrate Preparation:

    • Prepare a stock solution of Hippuryl-L-Phenylalanine in the Tris-HCl buffer.

    • Create a series of substrate dilutions to achieve a range of final concentrations in the assay (e.g., 0.1 to 5 times the expected Km).

  • Kinetic Measurement:

    • Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

    • To a 1 mL cuvette, add the appropriate volume of Tris-HCl buffer and the substrate solution to a final volume of 990 µL.

    • Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 10 µL of the diluted CPA solution and mix gently by inverting.

    • Immediately start recording the absorbance at 254 nm for 3-5 minutes.

    • Repeat the measurement for each substrate concentration.

    • Perform a blank measurement without the enzyme for each substrate concentration to correct for any non-enzymatic hydrolysis.

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot for each substrate concentration. The molar extinction coefficient for the hydrolysis of Hippuryl-L-Phenylalanine at 254 nm is 0.36 mM⁻¹cm⁻¹.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for a linear representation of the data.

    • Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Protocol 2: Assessing this compound as a Substrate or Inhibitor of Carboxypeptidase A

This protocol is designed to first determine if this compound is hydrolyzed by CPA. If no significant hydrolysis is observed, the protocol proceeds to determine its inhibitory potential and the inhibition constant (Ki).

Rationale: The N-terminal carbobenzoxy (Z) group has a strong absorbance in the UV region. Hydrolysis of the peptide bond would lead to a change in the molar extinction coefficient. If this compound is an inhibitor, it will decrease the rate of hydrolysis of a standard substrate in a concentration-dependent manner.

Part A: Substrate Hydrolysis Assay

  • Procedure:

    • Follow the same procedure as in Protocol 1, but use this compound as the substrate. A suitable wavelength for monitoring the reaction should be determined by scanning the UV-Vis spectrum of the substrate and potential products. A wavelength where a significant change in absorbance upon hydrolysis occurs should be selected.

    • Use a range of this compound concentrations and a CPA concentration similar to that used for the standard substrate.

  • Expected Outcome:

    • Based on the literature, it is expected that little to no change in absorbance will be observed, indicating that this compound is not a readily hydrolyzed substrate for CPA.

Part B: Competitive Inhibition Assay

  • Procedure:

    • Perform the kinetic assay as described in Protocol 1 using a fixed concentration of the standard substrate (e.g., Hippuryl-L-Phenylalanine at its Km value).

    • Add varying concentrations of this compound to the reaction mixture.

    • Measure the initial velocity of the reaction for each concentration of this compound.

    • Repeat the entire experiment with at least two other fixed concentrations of the standard substrate.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the concentration of this compound for each fixed substrate concentration. A decrease in v₀ with increasing this compound concentration indicates inhibition.

    • To determine the mode of inhibition and the inhibition constant (Ki), construct a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each concentration of the inhibitor.

      • If the lines intersect on the y-axis, the inhibition is competitive.

      • If the lines intersect on the x-axis, the inhibition is uncompetitive.

      • If the lines intersect to the left of the y-axis, the inhibition is mixed.

    • Alternatively, a Dixon plot (1/v₀ vs. [I]) can be used to determine Ki. The intersection of the lines for different substrate concentrations gives -Ki on the x-axis for competitive inhibition.

Visualizing the Enzymatic Reaction and Inhibition

The following diagram illustrates the catalytic cycle of Carboxypeptidase A and how a competitive inhibitor like this compound is expected to interfere.

G cluster_catalysis Catalytic Cycle cluster_inhibition Competitive Inhibition E E (CPA) ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I EP E-P Complex ES->EP k_cat EP->E + P P P (Products) I I (this compound) S S (Substrate) S->ES

Caption: Simplified scheme of Carboxypeptidase A catalysis and competitive inhibition by this compound.

Conclusion and Future Directions

This guide provides a framework for the comprehensive kinetic analysis of this compound with Carboxypeptidase A. The provided protocols, rooted in established enzymology principles, enable a robust comparison of this D-amino acid-containing peptide with standard L-amino acid substrates. The expected outcome is that this compound will act as a competitive inhibitor of CPA, highlighting the critical role of stereochemistry in enzyme-substrate recognition and catalysis.

For drug development professionals, understanding the inhibitory potential of D-amino acid-containing peptides is crucial for designing potent and specific enzyme inhibitors with enhanced stability against proteolysis. For researchers in enzymology, the detailed kinetic characterization of such interactions provides valuable insights into the plasticity and constraints of enzyme active sites.

Future studies could explore the interaction of a wider range of N-protected D-dipeptides with CPA to build a more comprehensive structure-activity relationship for inhibition. Furthermore, advanced techniques such as X-ray crystallography of the enzyme-inhibitor complex could provide atomic-level details of the binding mode and the structural basis for the observed inhibition.

References

  • Putman, J. I., et al. (2025). Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y. [No valid URL provided]
  • Turissini, J. (n.d.). Carboxypeptidase A. Retrieved from [Link]

  • Fricker, L. D., et al. (2018). Substrate Specificity of Human Carboxypeptidase A6. ACS Chemical Biology, 13(5), 1259-1268.
  • García-Pardo, J., et al. (2017). Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing. Journal of Biological Chemistry, 292(46), 18834-18847.
  • Imperial College London. (n.d.). A Tour of Carboxypeptidase A. Retrieved from [Link]

  • Putman, J. I., et al. (2025). Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y. Request PDF. Retrieved from [Link]

  • Putman, J. I., et al. (n.d.). Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y. CoLab.
  • Kubiak, R. J., & Meyer, T. (2024). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. International Journal of Molecular Sciences, 25(24), 13725.
  • Kubiak, R. J., & Meyer, T. (2024). Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A. PubMed. Retrieved from [Link]

  • Action of aminopeptidases and carboxypeptidases removing the terminal... ResearchGate. Retrieved from [Link]

  • Plummer, T. H., & Ryan, T. J. (1981). Synthetic inhibitors of carboxypeptidase N.
  • Peterson, J. H., et al. (2021). Comparative Modeling and Analysis of Extremophilic D-Ala-D-Ala Carboxypeptidases. Biomolecules, 11(9), 1345.
  • Gomis-Rüth, F. X., et al. (1997). Inhibition of carboxypeptidase A by excess zinc: analysis of the structural determinants by X-ray crystallography. The EMBO Journal, 16(1), 12-21.
  • Park, J. D., et al. (2001). A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine. Bioorganic & Medicinal Chemistry, 9(2), 237-243.
  • Han, R., et al. (2004). Inhibition of carboxypeptidase A by D-penicillamine: mechanism and implications for drug design. Biochemistry, 43(3), 673-680.
  • Wikipedia. (n.d.). Carboxypeptidase A inhibitor. Retrieved from [Link]

  • Khoshtariya, D. E., et al. (1991). Substrate specificity of solvent viscosity effects in carboxypeptidase A catalyzed peptide hydrolysis. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1076(3), 359-363.
  • Chen, H. L., et al. (2011). Substrate Specificity and Kinetic Characterization of a Recombinant Dipeptidyl Carboxypeptidase from Escherichia coli. Research Journal of Microbiology, 6(4), 410-417.

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A Scientist's Guide to Overcoming Aggregation: Benchmarking Z-D-Ala-Gly-OH in Difficult Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in peptide chemistry and drug development, the synthesis of certain peptide sequences presents a formidable challenge. These "difficult sequences," often rich in hydrophobic residues or prone to forming stable secondary structures, can lead to on-resin aggregation, resulting in failed syntheses, low yields, and complex purification challenges. This guide offers a technical deep-dive into the use of Z-D-Ala-Gly-OH, a structure-disrupting dipeptide, as a strategic tool to mitigate these issues. We will benchmark its performance against other common strategies, providing the experimental framework and data necessary for informed decision-making in your own synthesis projects.

The Root of the Problem: On-Resin Aggregation

During Solid-Phase Peptide Synthesis (SPPS), the nascent peptide chain is tethered to an insoluble resin. For certain sequences, as the chain elongates, it can engage in inter- and intra-chain hydrogen bonding, leading to the formation of β-sheet-like structures.[1] This process causes the peptide-resin matrix to collapse, physically shielding the N-terminal amine from coupling reagents and deprotection solutions. The consequence is a cascade of synthetic failures, including incomplete reactions and the generation of deletion byproducts that are often difficult to separate from the target peptide.

The acyl carrier protein fragment, ACP (65-74) (Sequence: Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly), is a canonical example of such a difficult sequence, widely used as a benchmark for testing new synthetic methodologies.[2][3][4][5] Its synthesis via standard protocols is notoriously inefficient due to severe aggregation.[2]

A Strategic Intervention: The Role of "Structure-Breaking" Dipeptides

To counteract aggregation, chemists have developed strategies that disrupt the formation of regular secondary structures. One of the most effective approaches is the site-specific incorporation of "structure-breaking" building blocks. This compound falls into this category.

Mechanism of Action: The "Kink" Hypothesis

The efficacy of this compound lies in the stereochemistry of its D-Alanine residue. The peptide backbone is conformationally constrained; the introduction of a D-amino acid into a growing L-amino acid chain creates a "kink" or steric disruption. This disruption breaks the periodicity of the peptide backbone, interrupting the hydrogen-bonding patterns required to form stable β-sheets.[6] By preventing aggregation, the peptide chain remains better solvated and accessible to reagents, dramatically improving the efficiency of subsequent coupling and deprotection steps.

G cluster_0 Standard SPPS of Difficult Sequence cluster_1 SPPS with this compound Insertion A Elongating Peptide Chain B Inter-chain H-Bonding A->B C β-Sheet Aggregation B->C D Resin Collapse & Poor Solvation C->D E Incomplete Reactions (Deletion Sequences) D->E F Low Yield & Purity E->F G Elongating Peptide Chain H Strategic Insertion of This compound G->H I Backbone Kink Disrupts Secondary Structure H->I J Maintained Solvation & Reagent Access I->J K Complete Reactions J->K L High Yield & Purity K->L

Caption: Comparative workflow of standard vs. structure-disrupted SPPS.

Performance Benchmarking: A Comparative Synthesis of ACP (65-74)

To provide a quantitative comparison, we outline a benchmarking experiment comparing four distinct strategies for the synthesis of the difficult ACP (65-74) sequence.

  • Standard Fmoc-SPPS (Control): A baseline synthesis using standard room-temperature protocols.

  • This compound Insertion: Incorporating the dipeptide at a strategic point.

  • Pseudoproline Dipeptide Insertion: Using a well-established, highly effective structure-breaking dipeptide, Fmoc-Val-Thr(ΨMe,MePro)-OH, as a high-performance benchmark.[7][8][9]

  • Elevated Temperature: Performing the synthesis at a constant 75°C to leverage thermal energy to disrupt aggregation and improve reaction kinetics.[10][11][12]

Experimental Protocol: Parallel Synthesis

The following protocol describes a parallel synthesis approach to ensure a fair comparison by keeping all other variables constant.

G cluster_workflow Benchmarking Experimental Workflow Start Prepare 4 identical resin batches (Rink Amide, 0.2 mmol) Synthesize Parallel Synthesis of ACP (65-74) using 4 different protocols Start->Synthesize Cleave Simultaneous Cleavage & Precipitation Synthesize->Cleave Analyze Crude Analysis (RP-HPLC & LC-MS) Cleave->Analyze Purify Purification & Yield Calculation Analyze->Purify Compare Compare Purity, Yield, & Impurity Profiles Purify->Compare

Caption: A logical workflow for the comparative synthesis experiment.

Step-by-Step Methodology:

  • Resin Preparation: Swell four equal portions of Rink Amide MBHA resin (0.2 mmol scale) in N,N-Dimethylformamide (DMF).

  • Chain Elongation (General): Perform automated Fmoc-SPPS.

    • Deprotection: Use 20% piperidine in DMF.

    • Coupling: Use a 5-fold excess of Fmoc-amino acid, HBTU (4.9 eq), and DIPEA (10 eq) in DMF.

  • Strategy-Specific Modifications:

    • Control: Follow the general protocol at ambient temperature.

    • This compound: After coupling Fmoc-Asp(OtBu)-OH (residue 6), couple this compound using the same activation conditions. Note: The Z-group is removed during the final TFA cleavage.

    • Pseudoproline: When synthesizing the Thr-Val motif, use Fmoc-Val-Thr(ΨMe,MePro)-OH instead of the two individual amino acids.

    • Elevated Temperature: Maintain the reaction vessel at a constant 75°C for all coupling and deprotection steps.

  • Cleavage and Workup: After completing the sequence, wash the resin with Dichloromethane (DCM) and dry. Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2 hours.

  • Analysis: Precipitate the peptide in cold diethyl ether. Analyze the crude material by RP-HPLC to determine purity and by LC-MS to confirm mass.

  • Purification and Yield: Purify the target peptide via preparative RP-HPLC and lyophilize to determine the final isolated yield.

Expected Results and Discussion

The following table summarizes the expected outcomes based on established literature and field experience.

Synthesis StrategyExpected Crude Purity (%)Expected Final Yield (%)Mechanistic Rationale & Insights
Standard SPPS (Control) < 25%< 10%Severe on-resin aggregation leads to widespread deletion sequences, making purification difficult and yields extremely low.[2][11]
This compound 60 - 70%35 - 45%The D-Ala induced "kink" effectively disrupts β-sheet formation, maintaining resin solvation and accessibility. A robust and versatile option.
Pseudoproline Dipeptide > 80%> 55%Pseudoprolines are exceptionally effective at inducing a cis-amide bond mimic, which is a powerful structure-breaker.[8][9][13] This is often the gold-standard approach where applicable (at Ser or Thr residues).
Elevated Temperature 65 - 75%40 - 50%Thermal energy provides sufficient activation to overcome kinetic barriers and helps to disaggregate peptide chains.[10][12] However, it carries a higher risk of side reactions like aspartimide formation or racemization for sensitive residues.[11][14]

Conclusion and Authoritative Recommendations

For difficult sequences prone to aggregation, standard SPPS protocols are often insufficient. This comparative analysis demonstrates that strategic interventions are critical for success.

  • This compound proves to be a highly effective tool. It offers a significant improvement over standard methods and provides a versatile option that is not limited to specific residues, unlike pseudoprolines. It represents a reliable and cost-effective method for improving the synthesis of a wide range of difficult peptides.

  • Pseudoproline dipeptides should be considered the first choice when the difficult sequence contains a suitable Ser or Thr residue. Their ability to disrupt aggregation is unparalleled.[8][9]

  • Elevated temperature is a powerful process-based tool, but it must be applied with caution. It is most effective when used with microwave-assisted synthesizers that allow for rapid heating and cooling, but a thorough analysis of the sequence for acid- or heat-labile residues is mandatory to avoid unwanted side reactions.

Ultimately, the choice of strategy depends on the specific sequence, the available instrumentation, and the project's budget. However, incorporating structure-disrupting dipeptides like this compound into your toolkit is a proven method to transform a previously "impossible" synthesis into a successful and high-yielding one.

References

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

  • Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

  • Aapptec Peptides. Acyl Carrier Protein (65-74) acid. Aapptec. [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]

  • Abdel-Aal, A. M., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • Carpino, L. A., et al. (2002). Synthesis of ACP(65-74). ResearchGate. [Link]

  • Collins, J. M. (2007). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Sci-Hub. [Link]

  • CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • White, P. D., & Collins, J. M. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

  • ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Al-Warhi, T., et al. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Z-D-Ala-Gly-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory waste management is a critical responsibility for all researchers. The proper disposal of chemical reagents, even those not classified as acutely hazardous, is fundamental to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of Z-D-Ala-Gly-OH (N-Carbobenzyloxy-D-alanylglycine), a dipeptide commonly used as a building block in peptide synthesis and other biochemical applications.[1][2]

While many research-grade peptides are not classified as hazardous materials, it is imperative to adopt a precautionary approach.[3] This document is grounded in established principles of chemical safety and waste management, empowering your team to handle this substance with confidence and integrity.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough risk assessment is essential. For this compound, the following characteristics are known:

PropertyDataSource(s)
Chemical Name N-(Benzyloxycarbonyl)-D-alanylglycine[4]
Synonyms This compound, Cbthis compound[4]
CAS Number 34286-66-3[4]
Appearance White powder or solid[1][]
Molecular Formula C₁₃H₁₆N₂O₅[1][]
Molecular Weight 280.28 g/mol [1][]
Storage 0 to 8 °C[1][]

A specific Safety Data Sheet (SDS) with comprehensive hazard classification for this compound is not consistently available across all suppliers. However, based on the nature of similar protected amino acids and dipeptides, it is reasonable to initially manage it as a non-hazardous chemical waste .[6]

Trustworthiness Checkpoint : This guidance operates under the assumption that this compound is non-hazardous. It is mandatory for the user to consult their institution's Environmental Health and Safety (EHS) department and, if possible, obtain the SDS from their specific supplier to confirm the final waste classification. [3][7] Institutional protocols always supersede general guidance.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Adherence to standard laboratory safety protocols is the first line of defense against potential exposure.

Required PPE

Even for non-hazardous substances, direct contact should be minimized. The following PPE is required when handling this compound in solid or solution form:

  • Safety Glasses or Goggles : To protect against eye contact.

  • Nitrile Gloves : To prevent skin contact.

  • Standard Laboratory Coat : To protect clothing and skin.

Spill Management Protocol

In the event of a small spill of the solid powder:

  • Restrict Access : Cordon off the affected area to prevent dispersal.

  • Don PPE : Ensure appropriate PPE is worn before cleanup.

  • Gently Sweep : Carefully sweep the solid material using a brush and dustpan to avoid creating airborne dust.

  • Collect Waste : Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a designated, sealable waste container.

  • Label Container : Label the container as "this compound Waste for Disposal."

  • Clean Area : Decontaminate the spill surface with a suitable solvent (e.g., 70% ethanol or soap and water) and wipe dry.

  • Dispose of PPE : Dispose of contaminated gloves and other PPE as chemical waste.

Part 3: Step-by-Step Disposal Protocol

The primary and most environmentally sound method for disposing of non-hazardous solid chemical waste is through incineration via a licensed waste management contractor.[8] Never dispose of peptides in the regular trash or pour solutions down the drain unless explicitly permitted by your institution's EHS office for specific, verified non-hazardous materials.[7]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant waste management.[9]

  • Identify all materials that have come into contact with this compound.

  • This includes:

    • Unused or expired solid this compound.

    • Contaminated consumables: weighing papers, pipette tips, vials, and tubes.

    • Contaminated PPE: gloves, disposable lab coats.

    • Solutions containing the peptide.

  • Segregate this waste stream from all other laboratory waste, such as biohazardous, radioactive, or acutely toxic chemical waste.[7]

Step 2: Containerization

All segregated waste must be collected in a designated, appropriate container.

  • For Solid Waste : Use a robust, sealable, and clearly marked container. A plastic wide-mouth jar with a screw-top lid is ideal.

  • For Liquid Waste : Use a leak-proof, shatter-resistant container (e.g., a high-density polyethylene bottle) that is chemically compatible with any solvents used.[10]

  • Critical : Never use food-grade containers (e.g., beverage bottles, food jars) for chemical waste storage.[11]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.[12] The waste container must be labeled clearly and accurately as soon as the first piece of waste is added.

  • The label must include:

    • The words "Non-Hazardous Chemical Waste " (or "Hazardous Waste" if determined otherwise by your EHS office).[13]

    • The full chemical name: "This compound ".

    • List any other components (e.g., solvents in a liquid waste solution) with approximate percentages.[6]

    • The name of the principal investigator and the laboratory location.

    • The accumulation start date (the date the first waste was added to the container).[6]

Step 4: Accumulation and Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11][14]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[14]

  • Keep the container closed at all times except when adding waste.[14]

  • Store in a secondary containment tray to mitigate potential spills.

  • Ensure the SAA is away from general lab traffic and incompatible materials are not stored together.[11]

Step 5: Final Disposal

Once the waste container is full (approximately 90% capacity) or has been accumulating for a period defined by your institutional policy (e.g., 6-12 months), arrange for its removal.

  • Contact your institution's EHS department or follow the established procedure to schedule a pickup.[7]

  • EHS will coordinate with a licensed hazardous waste disposal contractor for final transport and disposal, typically via incineration.

Part 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Pre-Disposal Assessment cluster_2 Disposal Pathway start Obtain this compound consult_sds Consult Supplier SDS & Institutional EHS Policy start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous non_haz_protocol Follow Non-Hazardous Waste Protocol is_hazardous->non_haz_protocol No (Default Precaution) haz_protocol Follow Hazardous Waste Protocol is_hazardous->haz_protocol Yes segregate Segregate Waste (Solid, Liquid, PPE) non_haz_protocol->segregate haz_protocol->segregate containerize Place in appropriate, sealed container segregate->containerize label_waste Label with full chemical name, date, and PI info containerize->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa ehs_pickup Arrange for EHS Pickup for Incineration store_saa->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf . National Center for Biotechnology Information, NIH. Available at: [Link]

  • VIII. Disposal Procedures for Non Hazardous Waste | SFA . Stephen F. Austin State University. Available at: [Link]

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU . Indiana University. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Pathology. Available at: [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. Available at: [Link]

  • CAS NO. 34286-66-3 | this compound | C13H16N2O5 - Local Pharma Guide . Local Pharma Guide. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA . GAIACA. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides . Peptides.org. Available at: [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH . National Center for Biotechnology Information, NIH. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research . Columbia University. Available at: [Link]

  • Z-Gly-OH [1138-80-3] - Aapptec Peptides . Aapptec. Available at: [Link]

Sources

Navigating the Safe Handling of Z-D-Ala-Gly-OH: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

A crucial aspect of laboratory safety and research integrity is the meticulous handling of chemical reagents. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) required when working with Z-D-Ala-Gly-OH (CAS 34286-66-3), a dipeptide used in various research applications, including peptide synthesis and biochemical studies.[1] As a Senior Application Scientist, this document is structured to impart not just procedural steps, but also the scientific reasoning behind these crucial safety measures, ensuring a culture of safety and excellence in your laboratory.

Core Principles of Chemical Safety: Beyond the Basics

Safe laboratory practice is a self-validating system built on a foundation of proactive risk mitigation. When handling any chemical, especially those with limited specific hazard data, a conservative approach is paramount. The following recommendations are designed to protect researchers from potential exposure and to maintain the integrity of the experimental environment.

Recommended Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for common tasks involving this compound.

Laboratory TaskRecommended PPERationale
Weighing Lyophilized Powder Nitrile Gloves, Lab Coat, Safety Goggles, and a Respirator within a Fume Hood or Ventilated EnclosureLyophilized powders are easily aerosolized, creating an inhalation risk. A respirator and ventilated enclosure minimize this risk. Safety goggles protect against accidental eye contact with fine particles.
Dissolving and Solution Preparation Nitrile Gloves, Lab Coat, Safety GogglesThis stage presents a risk of splashes. Safety goggles are essential to protect the eyes. Gloves and a lab coat prevent skin contact.
Reaction Monitoring and Handling Nitrile Gloves, Lab Coat, Safety GogglesStandard laboratory practice to protect against spills and splashes during manipulations.
A Deeper Dive into PPE Selection:
  • Gloves: Chemical-resistant nitrile gloves are the standard for handling most laboratory chemicals, including peptides. It is critical to change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or, preferably, safety goggles should be worn at all times to protect against accidental splashes of solutions or contact with airborne powder.

  • Lab Coat: A lab coat or other protective gown serves as a removable barrier to protect personal clothing and skin from contamination.

  • Respiratory Protection: When handling the solid, powdered form of this compound, it is highly recommended to work within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. If a fume hood is not available, a properly fitted N95 or higher-rated respirator should be used.

Procedural Guidance for Safe Handling and Disposal

Adherence to a systematic workflow for PPE usage and disposal is fundamental to laboratory safety. The following flowchart illustrates the key decision points and actions.

PPE_Workflow PPE Selection and Disposal Workflow for this compound cluster_prep Preparation cluster_ppe PPE Selection cluster_disposal Disposal Protocol cluster_end Completion start Start: Handling this compound assess_task Assess Task: Weighing, Dissolving, or Reaction? start->assess_task weighing Weighing Powder: - Fume Hood/Respirator - Goggles - Lab Coat - Nitrile Gloves assess_task->weighing Weighing dissolving Dissolving/Solution Handling: - Goggles - Lab Coat - Nitrile Gloves assess_task->dissolving Dissolving/ Reaction contaminated_ppe Contaminated PPE (Gloves, etc.) weighing->contaminated_ppe dissolving->contaminated_ppe dispose_waste Dispose as Chemical Waste contaminated_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for PPE Selection and Disposal

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Inhalation: If the powder is inhaled, move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.[2]

  • Spill: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for chemical waste. Clean the spill area with a suitable solvent and dispose of all contaminated cleaning materials as chemical waste.

Disposal of Contaminated Materials

All materials that come into contact with this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and used PPE, should be treated as chemical waste.

  • Segregation: Do not dispose of this waste in the regular trash or down the drain.

  • Containerization: Collect all waste in a clearly labeled, sealed container designated for chemical waste.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues, while upholding the principles of scientific integrity.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (n.d.). Google Cloud.
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.). Peptide Sciences.
  • Safety Data Sheet - Ala-Gly. (2025). MedchemExpress.com.
  • How to Safely Handle Research Peptides in Canada - PeptideProCanada. (n.d.). PeptideProCanada.
  • Laboratory Safety Guidelines for Peptide Handling - Biovera. (2024). Biovera.
  • Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals - Benchchem. (n.d.). Benchchem.
  • This compound | 34286-66-3 - J&K Scientific. (n.d.). J&K Scientific.
  • This compound | 34286-66-3 - ChemicalBook. (2023). ChemicalBook.
  • This compound is widely utilized in research focused on: Peptide Synthesis... (n.d.). J&K Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.